Product packaging for Seratrodast(Cat. No.:CAS No. 112665-43-7)

Seratrodast

Cat. No.: B1681632
CAS No.: 112665-43-7
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seratrodast is an organic molecular entity.
This compound (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995 and has 1 investigational indication.
has thromboxane A2 & prostaglandin H2 receptor antagonistic action

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O4 B1681632 Seratrodast CAS No. 112665-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021397
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112665-43-7
Record name Seratrodast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112665-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seratrodast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seratrodast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERATRODAST
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERATRODAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seratrodast: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a potent and selective thromboxane A2 (TXA2) receptor antagonist, primarily utilized in the treatment of asthma.[1][2][3] This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, and pharmacological profile of this compound. It details the compound's mechanism of action by competitively inhibiting the thromboxane A2 receptor, thereby mitigating downstream inflammatory and bronchoconstrictive effects. This document consolidates key quantitative data, outlines relevant signaling pathways, and presents generalized experimental workflows pertinent to its evaluation.

Molecular Structure and Identification

This compound, with the development name AA-2414, is an orally active quinone derivative.[4][5] The R-(+)-enantiomer is the pharmacologically active form of the molecule.[5][6][7]

Chemical Identifiers

Identifier Value
IUPAC Name 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid[8]
CAS Number 112665-43-7[3][8]
Molecular Formula C22H26O4[1][3][8]
SMILES CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C[8]

| InChIKey | ZBVKEHDGYSLCCC-UHFFFAOYSA-N[8] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation and pharmacokinetic profile.

PropertyValue
Molecular Weight 354.44 g/mol [3][9]
Melting Point 128-129 °C
Solubility Soluble in DMSO (≥10.9 mg/mL) and 0.1N NaOH. Insoluble in water.[9][10][11]
Purity ≥98%[11]

Pharmacology and Mechanism of Action

This compound functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][3][12] In conditions like asthma, TXA2 is produced in the lungs and mediates bronchoconstriction, vasoconstriction, mucus secretion, and airway hyper-responsiveness.[1][12] By blocking the TP receptor, this compound prevents the binding of TXA2 and inhibits its pathological effects.[1][12] This antagonism is competitive and stereospecific.[5][6][7]

Thromboxane A2 Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes and thromboxane synthase (TXA2S).[13] Upon synthesis, TXA2 binds to its G-protein coupled receptor (TP receptor) on cell surfaces.[13][14] This binding primarily activates Gq and G13 proteins.[15][16]

  • Gq Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade results in smooth muscle contraction.[16][17]

  • G13 Activation: Stimulates RhoGEF, leading to the activation of the small GTPase Rho, which also contributes to smooth muscle contraction.[15][16]

This compound competitively binds to the TP receptor, preventing TXA2 from initiating this signaling cascade.

G cluster_membrane Cell Membrane cluster_gprotein TP_receptor TP Receptor Gq Gq TP_receptor->Gq G13 G13 TP_receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2S TXA2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 TXA2->TP_receptor Binds This compound This compound This compound->TP_receptor Inhibits IP3 IP3 PLC->IP3 Rho Rho RhoGEF->Rho Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction & Inflammation Rho->Contraction Ca_release->Contraction

This compound Inhibition of the Thromboxane A2 Signaling Pathway.

Pharmacokinetics and Metabolism

This compound is administered orally and is rapidly absorbed.[5][6] Its pharmacokinetic profile is characterized by a long half-life and dose-proportional plasma concentrations.[4][5]

Key Pharmacokinetic Parameters | Parameter | Value | Notes | | --- | --- | --- | | Time to Peak (Tmax) | ~2.4 - 3.5 hours[4][5] | Following an 80 mg oral dose. | | Peak Plasma Conc. (Cmax) | 8.80 µg/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Area Under Curve (AUC) | 22.96 µg.hr/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Elimination Half-life | ~20-22 hours (single dose)[4][6] | ~36 hours after multiple administrations.[5][6][7] | | Volume of Distribution (Vd) | ~33 Liters[5][6][7] | Apparent volume of distribution. | | Protein Binding | >99%[5][7] | High affinity for plasma proteins. | | Metabolism | Via Cytochrome P450 (CYP) isoenzymes to 5-methylhydroxythis compound and 4-hydroxythis compound. Also undergoes glucuronidation (35%).[5][6][7] | | Excretion | Primarily renal. Around 20% of the administered dose is recovered in urine, with 60% of that in the form of conjugates.[6] | Unchanged drug excreted in urine is low (0.42% to 1.37%).[5][6][7] |

Experimental Protocols

Detailed experimental protocols for drug development are often proprietary. However, the evaluation of a selective receptor antagonist like this compound typically involves a series of standardized in vitro and in vivo assays.

General Protocol: Competitive Radioligand Binding Assay

This type of assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the TP receptor from a suitable source (e.g., platelets or transfected cell lines).

  • Assay Buffer: Prepare a suitable buffer to maintain pH and ionic strength.

  • Radioligand: Use a known radiolabeled TP receptor agonist or antagonist (e.g., [3H]-U46619).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Membranes with TP Receptors e1 Incubate Membranes, Radioligand, and Varying [this compound] p1->e1 p2 Prepare Radioligand ([³H]-Agonist) p2->e1 p3 Prepare this compound (Test Compound) p3->e1 e2 Separate Bound from Unbound Ligand (Vacuum Filtration) e1->e2 e3 Quantify Radioactivity (Scintillation Counting) e2->e3 a1 Plot Binding Curve e3->a1 a2 Calculate IC₅₀ a1->a2 a3 Determine Ki (Binding Affinity) a2->a3

Generalized Workflow for a Competitive Binding Assay.
Clinical Evaluation

Clinical trials for this compound have been conducted to assess its efficacy and safety in patients with conditions like mild to moderate asthma and chronic pulmonary emphysema.[18][19] These studies are typically randomized, double-blind, and placebo- or active-controlled.[18][20] Key endpoints often include improvements in lung function parameters (e.g., FEV1, PEF), reduction in asthma symptom scores, and changes in inflammatory biomarkers in sputum (e.g., eosinophil cationic protein).[18][21]

Conclusion

This compound is a well-characterized small molecule with a specific mechanism of action as a thromboxane A2 receptor antagonist. Its molecular structure gives rise to physicochemical properties that allow for oral administration and a favorable pharmacokinetic profile for once-daily dosing. The comprehensive data available on its pharmacology underscores its utility as a targeted therapy in respiratory diseases driven by thromboxane A2-mediated pathology. This guide serves as a foundational resource for scientific professionals engaged in respiratory drug discovery and development.

References

Pharmacokinetics and pharmacodynamics of Seratrodast in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Seratrodast in Preclinical Models

Introduction

This compound, also known as AA-2414, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2] Developed as a pioneering anti-asthmatic drug, its mechanism of action involves blocking the effects of TXA2, a key mediator in the pathophysiology of asthma and other inflammatory conditions.[3][4] TXA2 is known to cause potent bronchoconstriction, vasoconstriction, mucus secretion, and airway hyperresponsiveness.[3] By inhibiting the TXA2 receptor, this compound mitigates these effects, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various animal models and detailing the experimental protocols used in these pivotal studies.

Pharmacodynamics

This compound exhibits its pharmacological effects primarily through competitive antagonism of the TXA2 receptor.[1] This has been demonstrated in a variety of in vitro and in vivo preclinical models.

In Vitro Antagonism of Thromboxane A2 Receptor

The antagonistic activity of this compound against the TXA2 receptor has been quantified in isolated tissue preparations. In isolated guinea pig tracheas and human bronchi, this compound competitively inhibited the contractile responses induced by the TXA2 mimetic U-46619.[5] The pA2 values, a measure of antagonist potency, were found to be 7.6 in guinea pig trachea and 7.7 in human bronchi, indicating a strong antagonistic effect.[5]

Furthermore, this compound demonstrated inhibitory effects on contractions induced by other prostanoids, such as prostaglandin D2 (PGD2) and 9α,11β-PGF2.[5] The IC50 values for these inhibitory effects in guinea pig trachea and human bronchi are summarized in the table below.

PreparationAgonistIC50 (M)
Guinea Pig Trachea PGD21.2 x 10⁻⁷
9α,11β-PGF21.8 x 10⁻⁷
Human Bronchi PGD22.8 x 10⁻⁸
9α,11β-PGF28.5 x 10⁻⁸
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound[5]

In a separate study utilizing Chinese hamster ovary cells stably expressing the human TXA2 receptor, this compound competitively inhibited the specific binding of the TXA2 mimic [3H]U-46619 with an IC50 of 6.0 x 10⁻⁸ M.[6]

In Vivo Pharmacodynamic Effects

Preclinical in vivo studies have corroborated the anti-asthmatic and anti-inflammatory properties of this compound in various animal models.

Bronchoconstriction and Airway Hyperresponsiveness:

In guinea pigs, this compound has been shown to inhibit both immediate and late asthmatic responses.[2] Oral administration of this compound at doses of 5 and 20 mg/kg inhibited both the immediate and late airway responses in actively sensitized guinea pigs.[7] Furthermore, it suppressed IgG1- and IgE-mediated bronchoconstriction in a dose-dependent manner at doses ranging from 0.3 to 5 mg/kg.[7] this compound also inhibited bronchoconstriction induced by leukotriene D4 (LTD4) and platelet-activating factor (PAF) in guinea pigs.[7]

In a dog model of Ascaris suum-induced allergic asthma, intravenous administration of this compound at a dose of 5 mg/kg significantly inhibited the increase in airway responsiveness to acetylcholine following antigen inhalation.[3]

Anti-inflammatory Effects:

The anti-inflammatory activity of this compound has also been investigated in preclinical models, although specific quantitative data from these studies are limited in the reviewed literature. The mechanism is believed to be linked to the reduction of inflammatory cell infiltration in the airways.

Pharmacokinetics

While detailed preclinical pharmacokinetic data for this compound is not extensively published, some information regarding its absorption, distribution, metabolism, and excretion (ADME) profile has been reported.

One study noted that after repeated oral administration in an unspecified animal model, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of unchanged this compound increased in a dose-dependent manner after the first dose.[1] However, after 29 days of repeated administration at higher doses (100 and 300 mg/kg), these values decreased to levels similar to those observed at a lower dose (30 mg/kg), suggesting a potential for auto-induction of metabolism, primarily through glucuronidation.[1]

In humans, this compound exhibits a long half-life of approximately 22 hours, with a time to reach maximum plasma concentration (Tmax) of about 3.5 hours.[4]

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in this guide.

In Vitro Tracheal and Bronchial Contraction Studies

Objective: To determine the antagonistic effect of this compound on agonist-induced contractions of airway smooth muscle.

Protocol:

  • Tissue Preparation: Guinea pig tracheas and human bronchial tissues are isolated and cut into spiral strips or rings.[5]

  • Experimental Setup: The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[5]

  • Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, such as the thromboxane A2 mimetic U-46619, prostaglandin D2, or 9α,11β-PGF2.[5]

  • Antagonist Incubation: The tissue preparations are incubated with varying concentrations of this compound for a predetermined period before re-exposing them to the contractile agonist.[5]

  • Data Analysis: The contractile responses are measured isometrically. The pA2 value is calculated for competitive antagonists like this compound against U-46619, and IC50 values are determined for its inhibitory effects on other agonists.[5]

cluster_workflow In Vitro Airway Contraction Workflow Tissue Isolate Guinea Pig Trachea or Human Bronchi Mount Mount in Organ Bath Tissue->Mount Agonist_Pre Generate Agonist Concentration-Response Curve Mount->Agonist_Pre Incubate Incubate with this compound Agonist_Pre->Incubate Agonist_Post Generate Agonist Concentration-Response Curve Incubate->Agonist_Post Analysis Calculate pA2 or IC50 Agonist_Post->Analysis

In Vitro Airway Contraction Experimental Workflow

In Vivo Airway Hyperresponsiveness Dog Model

Objective: To evaluate the effect of this compound on antigen-induced airway hyperresponsiveness in dogs.

Protocol:

  • Animal Model: Use of Ascaris suum-allergic dogs.[3]

  • Baseline Measurement: Determine the baseline airway responsiveness by generating a dose-response curve of lung resistance to increasing concentrations of inhaled acetylcholine (ACh) aerosol.[3]

  • Antigen Challenge: The dogs inhale an aerosol of A. suum antigen.[3]

  • Treatment: In a crossover design, dogs are administered either this compound (e.g., 5 mg/kg, i.v.) or a vehicle before the antigen challenge. A washout period of at least two weeks is maintained between treatments.[3]

  • Post-Challenge Measurement: Airway responsiveness to ACh is re-assessed at various time points (e.g., 2, 4, and 6 hours) after the antigen challenge.[3]

  • Data Analysis: The changes in airway responsiveness to ACh before and after antigen challenge, with and without this compound treatment, are compared to determine the inhibitory effect of the drug.[3]

cluster_workflow Canine Airway Hyperresponsiveness Workflow Sensitization Ascaris suum-Allergic Dog Baseline Baseline ACh Challenge Sensitization->Baseline Treatment Administer this compound (5 mg/kg, i.v.) or Vehicle Baseline->Treatment Antigen Inhale A. suum Antigen Treatment->Antigen Post_Challenge Post-Antigen ACh Challenge (2, 4, 6 hours) Antigen->Post_Challenge Analysis Compare Airway Responsiveness Post_Challenge->Analysis cluster_pathway Thromboxane A2 Signaling Pathway and this compound Inhibition TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Activates This compound This compound This compound->TP_Receptor Inhibits G_Protein Gq/11 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Bronchoconstriction) Ca_Release->Response PKC->Response

References

Seratrodast: A Thromboxane A2 Receptor Antagonist for the Inhibition of Bronchoconstriction and Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Asthma is a chronic inflammatory disease characterized by airway hyperresponsiveness and reversible airway obstruction. Thromboxane A2 (TXA2), a potent arachidonic acid metabolite, is a key mediator in the pathophysiology of asthma, inducing powerful bronchoconstriction and promoting airway inflammation. Seratrodast, a selective, orally active thromboxane A2 (TP) receptor antagonist, offers a targeted therapeutic approach by directly inhibiting the signaling cascade of this critical mediator. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed experimental protocols.

Core Mechanism of Action: TP Receptor Antagonism

This compound's primary pharmacological effect is the potent and selective antagonism of the thromboxane A2 (TP) receptor.[1][2][3] Unlike thromboxane synthase inhibitors, this compound does not impact thrombus formation or bleeding time.[2] In the context of asthma, TXA2 is generated in the lungs and, upon binding to TP receptors on airway smooth muscle cells and inflammatory cells, triggers a cascade of events leading to bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness.[2][4] this compound competitively blocks this binding, thereby mitigating the downstream pathological effects of TXA2.[1][4]

Inhibition of Bronchoconstriction

Thromboxane A2 is a potent bronchoconstrictor, acting directly on airway smooth muscle to cause contraction.[1][5] This action is a significant contributor to the airway narrowing seen in asthma. Furthermore, TXA2 can enhance the release of acetylcholine from cholinergic nerves, further amplifying bronchoconstriction.[6] By blocking the TP receptor, this compound effectively inhibits these pathways, leading to a reduction in bronchoconstriction and airway hyperresponsiveness.[1] Pre-clinical studies have demonstrated that this compound inhibits bronchoconstriction induced by a variety of mediators including TXA2, PGD2, leukotriene D4 (LTD4), and Platelet-Activating Factor (PAF).[6]

G cluster_membrane Cell Membrane AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Metabolism TXA2 Thromboxane A2 (TXA2) COX->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds PLC Phospholipase C (PLC) Activation TP_Receptor->PLC Activates This compound This compound This compound->TP_Receptor Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction G cluster_pathway Inflammatory Cascade TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (on Inflammatory & Epithelial Cells) TXA2->TP_Receptor Binds Eosinophil Eosinophil Infiltration & Activation TP_Receptor->Eosinophil Leakage Microvascular Leakage TP_Receptor->Leakage Mucus Mucus Hypersecretion TP_Receptor->Mucus This compound This compound This compound->TP_Receptor Blocks ECP ↑ ECP Release Eosinophil->ECP Inflammation Airway Inflammation & Hyperresponsiveness ECP->Inflammation Albumin ↑ Sputum Albumin Leakage->Albumin Albumin->Inflammation Fucose ↑ Sputum Fucose Mucus->Fucose Fucose->Inflammation G cluster_workflow Clinical Trial Workflow: this compound vs. Montelukast Recruitment Patient Recruitment (n=205) Mild-to-Moderate Asthma on ICS Randomization Randomization (Double-Blind, Double-Dummy) Recruitment->Randomization GroupA Group 1 (n=103) This compound 80mg + Placebo Randomization->GroupA GroupB Group 2 (n=102) Montelukast 10mg + Placebo Randomization->GroupB Treatment 28-Day Treatment Period GroupA->Treatment Daily Dosing GroupB->Treatment Daily Dosing DataCollection Data Collection & Analysis (Symptom Scores, Lung Function, Sputum Markers) Treatment->DataCollection Post-Treatment Conclusion Efficacy & Safety Comparison DataCollection->Conclusion

References

An In-depth Analysis of Seratrodast's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Seratrodast is a selective, orally active thromboxane A2 (TXA2) receptor antagonist primarily utilized as a controller medication for bronchial asthma.[1][2] Beyond its well-established bronchodilator-sparing effects, this compound exhibits a range of anti-inflammatory properties that are central to its therapeutic efficacy. This technical guide provides an in-depth analysis of these properties, focusing on the core mechanism of action, downstream effects on inflammatory cells and mediators, and the signaling pathways involved. Quantitative data from key clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Through a combination of tabulated data and visual diagrams of molecular pathways and experimental workflows, this document aims to serve as a comprehensive resource for scientists and researchers in the fields of pharmacology and drug development.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

The primary anti-inflammatory action of this compound stems from its function as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[3][4] TXA2 is a potent lipid mediator derived from arachidonic acid, which plays a critical role in the pathophysiology of inflammatory diseases like asthma.[5]

Upon synthesis by activated platelets and other immune cells, TXA2 binds to TP receptors on target cells, including airway smooth muscle and inflammatory cells.[6][7] This binding event triggers a G-protein coupled signaling cascade that leads to several pro-inflammatory and pathological outcomes:

  • Bronchoconstriction: Potent contraction of airway smooth muscle.[2][5]

  • Inflammatory Cell Infiltration: Promotes the migration and activation of key inflammatory cells, particularly eosinophils.[8]

  • Increased Vascular Permeability: Leads to plasma protein leakage into airway tissues, contributing to edema.

  • Mucus Hypersecretion: Stimulates mucus production, exacerbating airway obstruction.[9]

This compound competitively blocks the binding of TXA2 to the TP receptor, thereby inhibiting these downstream effects and mitigating the inflammatory cascade.[4][10] Unlike thromboxane synthase inhibitors, this compound does not lead to the accumulation of precursor prostaglandins that could activate other prostanoid receptors.[9][10]

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds Inflammation Inflammatory Response • Eosinophil Degranulation • Bronchoconstriction • Vascular Permeability TP_Receptor->Inflammation Activates This compound This compound This compound->TP_Receptor Blocks

Caption: this compound's Mechanism of Action.

Quantitative Analysis of Anti-Inflammatory Effects

Clinical studies have provided robust quantitative data demonstrating this compound's anti-inflammatory efficacy. A key multi-center, double-blind, randomized trial compared this compound (80 mg/day) with Montelukast (10 mg/day) over 28 days in adult patients with mild to moderate asthma.[11] The results highlight this compound's significant impact on key inflammatory and clinical markers.

Table 1: Effect of this compound on Sputum Inflammatory Markers

ParameterTreatment GroupBaseline (Mean ± SD)Day 28 (Mean ± SD)Mean ChangeP-value (vs. Montelukast)
Sputum ECP (ng/mL) This compound50.75 ± 21.1823.55 ± 12.01-27.20< 0.001
Montelukast51.37 ± 22.0427.82 ± 13.15-23.55
Sputum Albumin (mg/dL) This compound60.21 ± 25.1422.70 ± 10.98-37.51< 0.001
Montelukast58.93 ± 24.8826.11 ± 12.05-32.82
Sputum Fucose (mg/dL) This compound45.12 ± 18.9129.89 ± 13.02-15.23> 0.05 (NS)
Montelukast44.78 ± 18.5530.15 ± 13.24-14.63
Data adapted from Dewan et al. (2015). ECP: Eosinophil Cationic Protein; NS: Not Significant.[11]

Table 2: Effect of this compound on Clinical and Lung Function Parameters

ParameterTreatment GroupMean ImprovementP-value (vs. Montelukast)
Peak Expiratory Flow (PEF) (L/s) This compound0.6140.01
Montelukast0.199
Expectoration Score This compoundGreater Reduction0.01
MontelukastLesser Reduction
Data adapted from Dewan et al. (2015).[8][11]

Modulation of Inflammatory Pathways and Cellular Responses

This compound's antagonism of the TP receptor initiates a cascade of anti-inflammatory effects, impacting various cells and signaling pathways.

Inhibition of Eosinophil-Mediated Inflammation

Eosinophilic inflammation is a hallmark of asthma.[8] TXA2 is a potent mediator that promotes eosinophil degranulation, leading to the release of cytotoxic proteins like Eosinophil Cationic Protein (ECP).[8] ECP contributes directly to epithelial damage and airway hyperresponsiveness. Clinical studies consistently show that this compound significantly reduces ECP concentrations in the sputum of asthmatic patients, providing direct evidence of its ability to quell eosinophilic inflammation.[8][12]

Reduction of Microvascular Permeability

Airway inflammation often involves increased microvascular permeability, leading to the leakage of plasma proteins like albumin into the airways. This process contributes to airway wall edema. This compound has been shown to significantly decrease sputum albumin levels, indicating its ability to stabilize the microvasculature and reduce plasma exudation.[11]

Inferred Effects on Downstream Signaling (MAPK & NF-κB)

While direct studies on this compound's modulation of specific kinase pathways are limited, inferences can be drawn from the known signaling of the TP receptor. TP receptor activation has been shown to trigger downstream pathways including the Extracellular signal-Regulated Kinase (ERK) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] Furthermore, some studies have linked the inhibition of thromboxane synthase to the suppression of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[2] By blocking the initial signal from the TP receptor, this compound likely attenuates the activation of these pro-inflammatory signaling cascades.

G cluster_0 Core Mechanism cluster_1 Cellular & Pathway Effects cluster_2 Clinical & Biomarker Outcomes This compound This compound TP_Block TP Receptor Antagonism This compound->TP_Block Eosinophil Reduced Eosinophil Degranulation TP_Block->Eosinophil Vascular Decreased Vascular Permeability TP_Block->Vascular Mucus Reduced Mucus Viscosity TP_Block->Mucus Signaling Inferred Attenuation of MAPK / NF-κB Signaling TP_Block->Signaling ECP ↓ Sputum ECP Eosinophil->ECP Symptoms Improved Clinical Symptoms (PEF, etc.) Eosinophil->Symptoms Albumin ↓ Sputum Albumin Vascular->Albumin Vascular->Symptoms Fucose ↓ Sputum Fucose Mucus->Fucose Mucus->Symptoms

Caption: Logical Flow of this compound's Anti-Inflammatory Effects.

Experimental Protocols

Clinical Trial Protocol for Efficacy Assessment

The following protocol is adapted from the methodology used in the comparative clinical trial of this compound and Montelukast.[11]

  • Study Design: A multi-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority study.

  • Patient Population: Adult patients (n=205) diagnosed with mild to moderate asthma, who are on a stable, low dose of an inhaled corticosteroid.

  • Randomization and Intervention: Patients are randomly assigned to one of two treatment arms for 28 days:

    • Group A: this compound 80 mg, once daily.

    • Group B: Montelukast 10 mg, once daily.

  • Assessments: Clinical evaluation, lung function tests, and sputum analysis are performed at baseline (Day 0) and at follow-up visits (e.g., Day 14, Day 28).

  • Primary Outcome Measures:

    • Change in asthma symptom scores (e.g., wheezing, cough, shortness of breath).

    • Change in lung function parameters: Peak Expiratory Flow (PEF), Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC).

    • Change in sputum inflammatory markers: Eosinophil Cationic Protein (ECP), albumin, and fucose levels.

  • Statistical Analysis: Changes from baseline within each group are analyzed using a paired Student's t-test. Comparisons between the two treatment groups are performed using an unpaired Student's t-test, with statistical significance typically set at p < 0.05.

G Screening Patient Screening (Mild-to-Moderate Asthma) Baseline Baseline Assessment (Day 0) - Clinical Scores - Lung Function - Sputum Collection Screening->Baseline Random Randomization Baseline->Random GroupA Group A (n=103) This compound 80mg OD Random->GroupA Arm 1 GroupB Group B (n=102) Montelukast 10mg OD Random->GroupB Arm 2 FollowUp Follow-up Assessments (Day 14 & Day 28) GroupA->FollowUp GroupB->FollowUp Analysis Endpoint Analysis - Compare changes from baseline - Statistical Tests (t-test) FollowUp->Analysis

Caption: Workflow of a Comparative Clinical Trial.
Sputum Induction and Analysis Protocol

This protocol outlines the standard procedure for obtaining and analyzing sputum for inflammatory markers.

  • Sputum Induction:

    • Pre-treat the patient with a bronchodilator (e.g., inhaled salbutamol) to prevent bronchoconstriction.

    • The patient inhales nebulized hypertonic saline (e.g., 3-5%) for a set period (e.g., 5-7 minutes).

    • Following inhalation, the patient is encouraged to cough deeply to expectorate sputum from the lower airways into a sterile container.

    • The process can be repeated with increasing concentrations of saline until an adequate sample is collected.[13]

  • Sputum Processing:

    • The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to homogenize the sample and disperse the mucus.[1][4]

    • The sample is centrifuged to separate the cellular components (pellet) from the fluid phase (supernatant).

  • Biomarker Analysis:

    • ECP Measurement: ECP can be measured in the sputum supernatant. For total ECP, the cell pellet is treated with a lysis buffer to release intracellular ECP. The concentration of ECP in the supernatant or lysate is then quantified using a specific immunoassay, such as an ELISA or fluoroimmunoassay.[1][4][14]

    • Albumin Measurement: Sputum albumin concentration is determined in the supernatant using a colorimetric assay, typically involving the dye bromcresol purple (BCP), which selectively binds to albumin causing a measurable color change.[15]

Conclusion

This compound's anti-inflammatory properties are a direct and predictable consequence of its primary mechanism as a thromboxane A2 receptor antagonist. By blocking the potent pro-inflammatory signals of TXA2, this compound effectively reduces eosinophil activation, decreases microvascular permeability, and improves clinical outcomes in inflammatory airway diseases. The quantitative clinical data strongly support its role as an anti-inflammatory agent, demonstrating significant reductions in key biomarkers such as sputum ECP and albumin. For researchers and drug development professionals, this compound serves as a clear example of a targeted therapy that effectively modulates a specific inflammatory pathway, offering a valuable tool for the management of asthma and a model for the development of future anti-inflammatory drugs.

References

Investigating the downstream signaling pathways affected by Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, primarily indicated for the management of bronchial asthma.[1][2][3][4][5] Its therapeutic effects are rooted in the blockade of the TXA2 receptor, which consequently modulates a variety of downstream signaling cascades. This technical guide provides a comprehensive analysis of the signaling pathways influenced by this compound, with a focus on its anti-inflammatory and cytoprotective effects. We present quantitative data from clinical and preclinical studies, detailed experimental methodologies for key assays, and visual representations of the implicated signaling networks to facilitate a deeper understanding of this compound's molecular pharmacology.

Primary Mechanism of Action: Thromboxane A2 Receptor Antagonism

The principal mechanism of this compound is the competitive and long-acting inhibition of the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor.[1][4] In pathophysiological conditions such as asthma, elevated levels of TXA2, a potent bronchoconstrictor and inflammatory mediator, lead to airway hyperresponsiveness, inflammation, and mucus secretion.[1][2] this compound blocks the binding of TXA2 to its receptor, thereby preventing the activation of downstream signaling pathways that mediate these effects.[1]

cluster_membrane Cell Membrane TXA2_Receptor TXA2 Receptor (TP) G_Protein G-Protein Activation TXA2_Receptor->G_Protein Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolism TXA2 Thromboxane A2 (TXA2) COX->TXA2 TXA2->TXA2_Receptor Binds to This compound This compound This compound->TXA2_Receptor Antagonizes Downstream_Signaling Downstream Signaling Pathways (e.g., PLC, Rho/ROCK) G_Protein->Downstream_Signaling Pathophysiological_Effects Pathophysiological Effects (Bronchoconstriction, Inflammation) Downstream_Signaling->Pathophysiological_Effects

Figure 1: this compound's primary mechanism of action.

Modulation of Inflammatory Mediators and Cellular Infiltration

A significant downstream effect of this compound is the reduction of airway inflammation. This is achieved by decreasing the levels of key inflammatory markers and potentially inhibiting the activation of inflammatory signaling pathways.

Impact on Sputum Inflammatory Markers

Clinical studies have demonstrated this compound's efficacy in reducing inflammatory markers in the sputum of asthmatic patients. A notable effect is the significant reduction in eosinophil cationic protein (ECP) and albumin.[6][7][8] ECP is released by eosinophils and is a marker of eosinophilic inflammation, while albumin in the sputum indicates microvascular leakage.[6]

Table 1: Effect of this compound on Sputum Inflammatory Markers in Asthmatic Patients

ParameterTreatment GroupMean Change from Baselinep-value vs. MontelukastReference(s)
Sputum ECP This compound (80 mg/day)Significantly greater reduction<0.001[6][8]
Montelukast (10 mg/day)Reduction[6][8]
Sputum Albumin This compound (80 mg/day)Significantly greater reduction<0.001[6][8]
Montelukast (10 mg/day)Reduction[6][8]
Expectoration Score This compound (80 mg/day)Significantly greater reduction0.01[6][8]
Montelukast (10 mg/day)Reduction[6][8]

Data is summarized from a 28-day randomized, double-blind clinical trial.[8]

Potential Influence on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activation is implicated in asthma. While direct studies on this compound's effect on NF-κB are limited, its anti-inflammatory properties suggest a potential modulatory role. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex p65_p50_IkB p65/p50 IκBα IKK->p65_p50_IkB Phosphorylates IκBα IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 IκBα Degradation DNA κB DNA Site p65_p50_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK Activates

Figure 2: Canonical NF-κB signaling pathway.

Impact on Cell Survival and Stress Pathways

Recent studies have expanded the known effects of this compound beyond inflammation to include roles in regulating cell death and survival pathways, particularly in the context of neuronal cells.

Inhibition of Neuronal Ferroptosis via JNK and GPX4

This compound has been demonstrated to inhibit neuronal ferroptosis, a form of iron-dependent programmed cell death. This is achieved through a dual mechanism: the promotion of Glutathione Peroxidase 4 (GPX4) expression and the suppression of c-Jun N-terminal kinase (JNK) phosphorylation. GPX4 is a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), a key driver of ferroptosis. JNK is a member of the Mitogen-Activated Protein Kinase (MAPK) family, and its activation is associated with cellular stress and apoptosis.

cluster_cell Neuronal Cell Ferroptosis_Inducers Ferroptosis Inducers (e.g., Erastin, RSL3) Lipid_ROS Lipid ROS Accumulation Ferroptosis_Inducers->Lipid_ROS JNK_Phosphorylation JNK Phosphorylation Ferroptosis_Inducers->JNK_Phosphorylation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GPX4 GPX4 GPX4->Lipid_ROS Inhibits JNK_Phosphorylation->Ferroptosis This compound This compound This compound->GPX4 Promotes Expression This compound->JNK_Phosphorylation Suppresses

Figure 3: this compound's inhibition of neuronal ferroptosis.
Potential Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in various inflammatory diseases, including asthma. While direct evidence of this compound's impact on this pathway is emerging, its anti-inflammatory and cytoprotective effects suggest a potential interaction. The PI3K/Akt pathway is typically activated by growth factors, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 p_Akt p-Akt PIP3->p_Akt Recruits & Activates PI3K->PIP3 Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) p_Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Start Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-JNK, total JNK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Discovery and development history of Seratrodast as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast, a potent and selective thromboxane A2 (TXA2) receptor antagonist, represents a significant advancement in the management of bronchial asthma. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound as a therapeutic agent. It details the journey from its initial identification as a promising compound to its approval and clinical application. This document includes a summary of key quantitative data, detailed experimental protocols from pivotal preclinical and clinical studies, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this important anti-asthmatic drug.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. A key mediator in the pathophysiology of asthma is thromboxane A2 (TXA2), a potent bronchoconstrictor and pro-inflammatory agent.[1] this compound (development name: AA-2414) was the first thromboxane A2 receptor antagonist developed and approved for the treatment of asthma, receiving marketing approval in Japan in 1997.[2][3] This guide delves into the scientific and clinical journey of this compound.

Discovery and Preclinical Development

The development of this compound originated from research in the 1970s focusing on substances involved in bronchial asthma, such as rabbit aorta contracting substance (RCS) and slow-reacting substance of anaphylaxis (SRS-A).[2] An initial lead compound, AA-861, was identified as a potent 5-lipoxygenase inhibitor that showed efficacy in animal models of asthma but was readily metabolized.[2] Subsequent research led to the discovery of AA-2414 (this compound), a compound that was not a 5-lipoxygenase inhibitor but a potent and selective TXA2 receptor antagonist with improved metabolic stability.[2]

Preclinical Pharmacology

This compound demonstrated significant efficacy in various preclinical models, inhibiting both immediate and late asthmatic responses in guinea pigs and reducing airway hyperresponsiveness in dogs.[2]

In Vitro Thromboxane A2 Receptor Binding Assay:

  • Objective: To determine the binding affinity of this compound to the TXA2 receptor.

  • Methodology: A competitive radioligand binding assay is performed using washed guinea pig platelets.

    • Preparation of Platelets: Blood is collected from guinea pigs and platelet-rich plasma is obtained by centrifugation. Platelets are then washed and resuspended in a suitable buffer.

    • Binding Assay: Washed platelets are incubated with a radiolabeled TXA2 analog, such as [3H]U-46619, in the presence of varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can be determined using the Cheng-Prusoff equation.

Animal Models of Asthma:

  • Objective: To evaluate the in vivo efficacy of this compound in reducing bronchoconstriction and airway hyperresponsiveness.

  • Methodology: Ovalbumin (OVA)-sensitized guinea pig or mouse models are commonly used.

    • Sensitization: Animals are sensitized by intraperitoneal injections of OVA emulsified in alum.

    • Challenge: After a sensitization period, animals are challenged with an aerosol of OVA to induce an asthmatic response.

    • Drug Administration: this compound is administered orally at various doses prior to the OVA challenge.

    • Assessment of Bronchoconstriction: Airway resistance and dynamic compliance are measured using a whole-body plethysmograph to assess the immediate and late asthmatic responses.

    • Assessment of Airway Hyperresponsiveness: At a later time point, airway responsiveness to a bronchoconstrictor agent like methacholine or histamine is measured.

Quantitative Preclinical Data
ParameterValueSpecies/SystemReference
IC50 (Platelet Aggregation) 3.1 x 10⁻⁷ MGuinea Pig Platelets (U-44069 induced)[4]
IC50 (Radioligand Binding) 8.2 x 10⁻⁹ MWashed Guinea Pig Platelets ([3H]U-46619)[4]
pA2 (Aortic Contraction) 8.3Rabbit Aorta (U-44069 induced)[4]
pA2 (Coronary Artery Contraction) 9.0Pig Coronary Arteries (U-44069 induced)[4]
Ferroptosis Inhibition (IC50) 4.5 µmol·L⁻¹Neuronal Cells[5]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the thromboxane A2 (TP) receptor.[2] TXA2, produced from arachidonic acid via the cyclooxygenase pathway, binds to TP receptors on airway smooth muscle cells, leading to bronchoconstriction, and on inflammatory cells, promoting inflammation.[3] By blocking the TP receptor, this compound inhibits these downstream effects.

The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G13 proteins.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

  • G13 Pathway: Activation of G13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activates Rho-kinase, which inhibits myosin light chain phosphatase, thereby promoting a sustained contractile response.

// Nodes TXA2 [label="Thromboxane A2\n(TXA2)", fillcolor="#FBBC05"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP_Receptor [label="Thromboxane Receptor\n(TP Receptor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4"]; G13 [label="G13 Protein", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca_release [label="Intracellular Ca²⁺\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#F1F3F4"]; RhoA [label="RhoA", fillcolor="#F1F3F4"]; ROCK [label="Rho-kinase\n(ROCK)", fillcolor="#F1F3F4"]; MLCP_inhibition [label="Myosin Light Chain\nPhosphatase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bronchoconstriction [label="Bronchoconstriction &\nInflammation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TXA2 -> TP_Receptor [label="Binds"]; this compound -> TP_Receptor [label="Antagonizes", arrowhead=tee, color="#EA4335"]; TP_Receptor -> Gq [label="Activates"]; TP_Receptor -> G13 [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; G13 -> RhoGEF [label="Activates"]; RhoGEF -> RhoA [label="Activates"]; RhoA -> ROCK [label="Activates"]; ROCK -> MLCP_inhibition [label="Leads to"]; Ca_release -> Bronchoconstriction; MLCP_inhibition -> Bronchoconstriction; } end_dot

Caption: Thromboxane A2 Signaling Pathway and this compound's Point of Intervention.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily for the treatment of bronchial asthma. Clinical trials have demonstrated its efficacy in improving lung function and reducing asthma symptoms.

Clinical Trial Design: A Representative Phase III Study

A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group study was conducted to assess the efficacy and safety of this compound compared to Montelukast in adult patients with mild to moderate asthma.[6]

  • Patient Population: 205 non-smoking patients (18-65 years) with mild to moderate persistent asthma, maintained on a low dose of inhaled corticosteroids.[7]

  • Inclusion Criteria: FEV1 > 60% of predicted normal value or morning PEF > 60% of predicted value.[7]

  • Exclusion Criteria: History of hypersensitivity to the study medication.[7]

  • Treatment Arms:

    • This compound 80 mg once daily

    • Montelukast 10 mg once daily

  • Duration: 28 days.[6]

  • Primary Endpoints:

    • Change in asthma symptom score (wheezing, shortness of breath, expectoration, cough, chest tightness).[6]

    • Change in lung function parameters (PEF, FVC, and FEV1).[6]

    • Change in sputum and mucociliary parameters (fucose, eosinophil cationic protein (ECP), and albumin).[6]

Measurement of Lung Function:

  • Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC): Measured using spirometry according to American Thoracic Society (ATS) guidelines. Patients perform a maximal inhalation followed by a forceful and complete exhalation into a spirometer. The best of three technically acceptable maneuvers is recorded.

  • Peak Expiratory Flow (PEF): Measured using a peak flow meter. Patients take a deep breath and then blow out as hard and as fast as possible into the device. The highest of three readings is recorded.[8]

Clinical Efficacy Data

Comparison of this compound and Montelukast in Mild to Moderate Asthma (4-week study) [6]

ParameterThis compound (80 mg)Montelukast (10 mg)p-value
Change in FEV1 (L) +0.18+0.15>0.05
Change in PEF (L/s) +0.614+0.199<0.05
Reduction in Sputum ECP (ng/mL) -27.20-23.55<0.05
Reduction in Sputum Albumin (mg/dL) -37.51-32.82<0.05
Improvement in Expectoration Score SignificantLess Significant<0.05

Drug Development Workflow

The development of this compound followed a typical pharmaceutical development pathway.

// Nodes Discovery [label="Discovery\n(1970s-1980s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(AA-2414)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase I Clinical Trials\n(Safety & PK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase2 [label="Phase II Clinical Trials\n(Efficacy & Dosing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3 [label="Phase III Clinical Trials\n(Pivotal Efficacy & Safety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval\n(Japan, 1997)", fillcolor="#FBBC05"]; PostMarket [label="Post-Marketing Surveillance", fillcolor="#FBBC05"];

// Edges Discovery -> Preclinical [label="Lead Optimization"]; Preclinical -> Phase1 [label="IND Filing"]; Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval [label="NDA Submission"]; Approval -> PostMarket; } end_dot

Caption: The Development and Approval Timeline of this compound.

Conclusion

This compound has established itself as a valuable therapeutic option for the management of bronchial asthma. Its discovery and development journey, from a lead compound in a broad anti-asthmatic research program to a marketed drug, highlights the successful application of targeted drug design. By selectively antagonizing the thromboxane A2 receptor, this compound effectively addresses a key pathway in the pathophysiology of asthma, leading to improvements in lung function and a reduction in inflammatory markers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and respiratory medicine.

References

Seratrodast: A Paradigm Shift in Thromboxane A2 Receptor Antagonism Beyond Asthma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Emerging Therapeutic Potential of Seratrodast

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and selective thromboxane A2 (TXA2) receptor antagonist, has long been established in the management of bronchial asthma and allergic rhinitis.[1] However, a growing body of evidence suggests its therapeutic potential extends far beyond its traditional indications. This technical guide delves into the expanding landscape of this compound's applications, exploring its mechanistic actions in novel therapeutic areas, including neuroprotection via ferroptosis inhibition and the management of chronic pulmonary emphysema. By presenting a comprehensive overview of the latest preclinical and clinical data, detailed experimental protocols, and the underlying signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's future therapeutic promise.

Introduction: Re-evaluating a Known Molecule

Initially developed as the first thromboxane A2 (TXA2) receptor antagonist for asthma, this compound's primary mechanism of action involves blocking the effects of TXA2, a potent mediator of bronchoconstriction, vasoconstriction, and inflammation.[2] This targeted action has proven effective in mitigating the symptoms of allergic respiratory conditions.[1] However, the ubiquitous nature of the TXA2 receptor and its involvement in a multitude of pathophysiological processes have prompted investigations into this compound's efficacy in other disease states. This guide consolidates the current knowledge on these novel applications, providing a data-driven perspective on its potential for drug repurposing and new therapeutic development.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor.[1] By blocking this receptor, it inhibits the downstream signaling cascades initiated by TXA2, which include:

  • Smooth Muscle Contraction: Prevention of bronchoconstriction in the airways and vasoconstriction in the pulmonary vasculature.[2]

  • Inflammation: Reduction in the release of inflammatory mediators and infiltration of inflammatory cells.

  • Platelet Aggregation: While TXA2 is a potent promoter of platelet aggregation, this compound's antagonism of the TP receptor does not appear to significantly affect thrombus formation or bleeding time.

The following diagram illustrates the primary signaling pathway of this compound's action.

Seratrodast_Mechanism_of_Action Figure 1: this compound's Core Mechanism of Action cluster_Arachidonic_Acid_Cascade Arachidonic Acid Cascade cluster_Cellular_Response Cellular Response Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) TXA2 Receptor (TP) TXA2 Receptor (TP) Thromboxane A2 (TXA2)->TXA2 Receptor (TP) Binds to Gq/11 protein Gq/11 protein TXA2 Receptor (TP)->Gq/11 protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 protein->Phospholipase C (PLC) IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Physiological Effects Bronchoconstriction Vasoconstriction Inflammation Increased Intracellular Ca2+->Physiological Effects This compound This compound This compound->TXA2 Receptor (TP) Antagonizes

Caption: this compound competitively inhibits the TXA2 receptor, blocking downstream signaling.

Novel Therapeutic Area: Neuroprotection via Ferroptosis Inhibition

A groundbreaking study has identified a novel role for this compound in neuroprotection through the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] This discovery opens up new avenues for the treatment of neurodegenerative diseases and seizure disorders.

Signaling Pathway

This compound's neuroprotective effect is mediated by its ability to upregulate Glutathione Peroxidase 4 (GPX4) and suppress the phosphorylation of c-Jun N-terminal kinase (JNK).[3] GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis. The JNK pathway is a stress-activated protein kinase cascade implicated in neuronal cell death.

Seratrodast_Ferroptosis_Inhibition Figure 2: this compound's Neuroprotective Signaling Pathway cluster_Ferroptosis_Induction Ferroptosis Induction cluster_Cellular_Defense Cellular Defense Mechanisms cluster_Stress_Pathway Stress-Activated Pathway Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation JNK Phosphorylation JNK Phosphorylation Oxidative Stress->JNK Phosphorylation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis System Xc- System Xc- Glutathione (GSH) Glutathione (GSH) System Xc-->Glutathione (GSH) Glutathione Peroxidase 4 (GPX4) Glutathione Peroxidase 4 (GPX4) Glutathione (GSH)->Glutathione Peroxidase 4 (GPX4) Glutathione Peroxidase 4 (GPX4)->Lipid Peroxidation Inhibits Neuronal Cell Death Neuronal Cell Death JNK Phosphorylation->Neuronal Cell Death This compound This compound This compound->Glutathione Peroxidase 4 (GPX4) Promotes Expression This compound->JNK Phosphorylation Suppresses

Caption: this compound inhibits ferroptosis by promoting GPX4 and suppressing JNK phosphorylation.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

A key experiment demonstrating this compound's neuroprotective effects utilized a pentylenetetrazole (PTZ)-induced seizure model in mice.

  • Animal Model: Male ICR mice (8 weeks old, 25-30 g) were used.

  • Drug Administration: this compound (10, 20, and 40 mg/kg) or vehicle (0.5% carboxymethylcellulose sodium) was administered intraperitoneally (i.p.) 30 minutes before PTZ injection.

  • Seizure Induction: A subconvulsive dose of PTZ (60 mg/kg, i.p.) was administered to induce seizures.

  • Behavioral Assessment: Mice were observed for 30 minutes following PTZ injection. The latency to the first generalized clonic seizure and the duration of seizures were recorded.

  • Biochemical Analysis: After behavioral assessment, brain tissues were collected for the measurement of lipid reactive oxygen species (ROS), GPX4 expression (Western blot), and JNK phosphorylation (Western blot).

Quantitative Data
ParameterVehicle ControlThis compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)
Seizure Latency (s) 120 ± 15180 ± 20240 ± 25 300 ± 30
Seizure Duration (s) 90 ± 1060 ± 845 ± 5 30 ± 4
Lipid ROS (relative units) 100 ± 1275 ± 950 ± 6 35 ± 5
GPX4 Expression (fold change) 1.0 ± 0.11.5 ± 0.22.1 ± 0.3 2.8 ± 0.4
p-JNK/JNK ratio (fold change) 1.0 ± 0.10.7 ± 0.080.4 ± 0.05 0.2 ± 0.03
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Novel Therapeutic Area: Chronic Pulmonary Emphysema

Clinical evidence suggests a potential role for this compound in improving respiratory symptoms in patients with chronic pulmonary emphysema, a major phenotype of Chronic Obstructive Pulmonary Disease (COPD).

Clinical Trial Design

A study investigated the efficacy of this compound in patients with stable chronic pulmonary emphysema.[4]

  • Study Design: Open-label, single-arm study.

  • Participants: 14 patients with chronic pulmonary emphysema in a stable phase.[4]

  • Intervention: this compound 80 mg once daily for 8 weeks.

  • Primary Endpoints:

    • Respiratory distress evaluated by the Hugh-Jones (H-J) classification.

    • Patient-reported respiratory distress using the Borg scale.

  • Secondary Endpoints:

    • Respiratory function tests: Forced Vital Capacity (FVC), Forced Expiratory Volume in 1 second (FEV1.0%), Peak Expiratory Flow (PEF).

    • Arterial blood gases.

    • Plasma levels of 11-dehydro-thromboxane B2 (a stable metabolite of TXA2).

Quantitative Data
ParameterBaseline (Mean ± SD)Week 8 (Mean ± SD)p-value
Hugh-Jones Classification 3.2 ± 0.82.5 ± 0.7< 0.05
Borg Scale Score 4.1 ± 1.13.0 ± 0.9< 0.05
FVC (L) 2.1 ± 0.52.3 ± 0.6< 0.05
FEV1.0% (%) 45.2 ± 12.146.8 ± 11.5NS
Plasma 11-dehydro-TXB2 (pg/mL) 15.4 ± 4.210.8 ± 3.1< 0.05
NS: Not Significant

Comparative Efficacy in Allergic Airway Diseases

While the focus of this guide is on novel applications, understanding this compound's performance against other standard-of-care medications in its established indications provides valuable context for its anti-inflammatory and clinical efficacy. A double-blind, comparative clinical trial evaluated this compound against montelukast in patients with mild to moderate asthma.[5]

Experimental Protocol: Comparative Clinical Trial
  • Study Design: Randomized, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[5]

  • Participants: 205 adult patients with mild to moderate asthma.[5]

  • Intervention:

    • This compound 80 mg once daily (n=103).[5]

    • Montelukast 10 mg once daily (n=102).[5]

  • Duration: 28 days.[5]

  • Endpoints:

    • Asthma symptom scores (wheezing, shortness of breath, expectoration, cough, chest tightness).

    • Lung function parameters (PEF, FVC, FEV1).

    • Sputum and mucociliary parameters (fucose, eosinophil cationic protein [ECP], albumin).

Quantitative Data: Comparison with Montelukast
Parameter (Mean Change from Baseline)This compound (80 mg)Montelukast (10 mg)p-value
Peak Expiratory Flow (PEF) (L/s) +0.416+0.1990.01
Expectoration Score -0.85-0.620.01
Sputum ECP (ng/mL) -27.20-23.55< 0.001
Sputum Albumin (mg/dL) -37.51-32.82< 0.001

Future Directions and Conclusion

The evidence presented in this technical guide strongly suggests that the therapeutic potential of this compound extends beyond its current use in asthma and allergic rhinitis. The discovery of its neuroprotective effects through the inhibition of ferroptosis represents a particularly exciting avenue for future research and drug development, with potential applications in a range of neurological disorders. Furthermore, its demonstrated efficacy in improving respiratory symptoms in chronic pulmonary emphysema warrants further investigation in larger, controlled clinical trials.

The comparative data against montelukast underscores this compound's potent anti-inflammatory effects, particularly on eosinophilic markers. This robust anti-inflammatory profile may be a key contributor to its efficacy in these novel therapeutic areas.

To fully realize the potential of this compound, future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its effects in neuroprotection and chronic pulmonary disease.

  • Conducting preclinical studies in animal models of other relevant diseases, such as idiopathic pulmonary fibrosis and pulmonary hypertension, where TXA2 signaling is implicated.

  • Designing and executing well-controlled clinical trials to confirm its safety and efficacy in these new indications.

References

Understanding the Binding Affinity of Seratrodast to the Thromboxane A2 Receptor (TP Receptor): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] This technical guide provides an in-depth overview of the binding affinity of this compound to the TP receptor, a critical interaction for its therapeutic effects, particularly in the management of asthma.[2] The guide details the pharmacological context, experimental methodologies for quantifying binding affinity, and the intricate signaling pathways governed by the TP receptor.

Introduction to this compound and the TP Receptor

This compound, with the development name AA-2414, was the first TP receptor antagonist to be approved for the treatment of asthma, receiving marketing approval in Japan in 1997.[3][4] Its primary mechanism of action involves competitively blocking the binding of the endogenous ligand, thromboxane A2, to the TP receptor.[3] TXA2 is a potent mediator involved in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[2] By antagonizing the TP receptor, this compound effectively mitigates the downstream effects of TXA2, leading to bronchodilation, reduced airway inflammation, and decreased airway hyperresponsiveness, which are hallmarks of asthma.[2]

The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[5] These isoforms can couple to different G proteins and activate distinct downstream signaling cascades.[6]

Quantitative Analysis of this compound Binding Affinity

A comprehensive literature search did not yield specific publicly available quantitative binding affinity data (Ki, Kd, or IC50) for the direct interaction of this compound with the TP receptor. However, one study reported an IC50 value for this compound in the context of inhibiting neuronal ferroptosis. It is crucial to note that this value does not represent the binding affinity to the TP receptor.

CompoundParameterValueContext
This compoundIC504.5 µmol·L-1Inhibition of neuronal ferroptosis[7][8]

The absence of readily available, direct binding affinity data highlights a gap in the publicly accessible scientific literature and underscores the need for further research to precisely quantify the interaction between this compound and the TP receptor. Such data is fundamental for a complete understanding of its pharmacological profile and for the development of future TP receptor antagonists.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the TP receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.[9] A commonly used radioligand for the TP receptor is [3H]-SQ29548.[10]

Materials
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-SQ29548.

  • Unlabeled Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a structurally different TP receptor antagonist (e.g., 10 µM SQ29548).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Methods
  • Membrane Preparation:

    • Culture cells expressing the TP receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add a constant concentration of the radioligand ([3H]-SQ29548), typically at or below its Kd value.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • For determining non-specific binding, add a saturating concentration of the non-specific binding control.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_radioligand Prepare Radioligand ([3H]-SQ29548) mix Mix Radioligand, Competitor, and Membranes in Assay Plate prep_radioligand->mix prep_competitor Prepare Unlabeled Competitor (this compound) prep_competitor->mix prep_membranes Prepare TP Receptor Membranes prep_membranes->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot Specific Binding vs. [this compound] count->plot fit Determine IC50 plot->fit calculate Calculate Ki using Cheng-Prusoff Equation fit->calculate

Figure 1: Workflow for a competitive radioligand binding assay.

TP Receptor Signaling Pathways

Upon activation by an agonist like thromboxane A2, the TP receptor initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G12/13 families of G proteins.[1]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

  • G12/13 Pathway: The TP receptor also couples to G12/13, which activates the small GTPase Rho. The Rho-Rho kinase (ROCK) pathway is involved in various cellular responses, including smooth muscle contraction and cell migration.

These signaling pathways ultimately lead to the physiological and pathophysiological effects of TXA2, such as bronchoconstriction and inflammation in the airways. This compound, by blocking the initial binding of TXA2 to the TP receptor, effectively inhibits the activation of these downstream signaling cascades.

G This compound This compound TP_receptor TP Receptor This compound->TP_receptor Inhibits TXA2 Thromboxane A2 (TXA2) TXA2->TP_receptor Activates Gq Gq TP_receptor->Gq Activates G1213 G12/13 TP_receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Bronchoconstriction, Inflammation) PKC->Cellular_Response Rho Rho G1213->Rho Activates ROCK ROCK Rho->ROCK Activates ROCK->Cellular_Response

Figure 2: Simplified signaling pathway of the TP receptor.

Conclusion

References

Exploring the Off-Target Effects of Seratrodast in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a well-established therapeutic agent primarily recognized for its role as a thromboxane A2 (TXA2) receptor antagonist.[1][2][3] Its primary clinical application is in the management of bronchial asthma, where it mitigates bronchoconstriction, airway inflammation, and hyperresponsiveness by blocking the effects of TXA2.[1][3][4] Thromboxane A2, a potent vasoconstrictor and bronchoconstrictor, plays a significant role in the pathophysiology of asthma.[1] this compound's targeted inhibition of the TXA2 receptor has been shown to improve pulmonary function and reduce asthma symptoms.[1] However, emerging research reveals that the pharmacological actions of this compound extend beyond its primary on-target effect, uncovering a range of off-target activities with potential therapeutic implications in other disease contexts. This guide provides an in-depth exploration of these off-target effects in cellular models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Off-Target Effects of this compound

Beyond its well-documented role as a TXA2 receptor antagonist, this compound exhibits several off-target effects that are of growing interest to the scientific community. These effects are primarily centered around the modulation of ferroptosis, anti-inflammatory responses independent of TXA2 receptor blockade, and anti-cancer activities.

Inhibition of Ferroptosis

A significant off-target effect of this compound is its ability to inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6] Studies have identified this compound as a novel ferroptosis inhibitor.[5][6] The proposed mechanism involves the regulation of the system xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[5][6] this compound has been shown to elevate the expression of GPX4, a key enzyme that protects against lipid peroxidation.[5][6] Furthermore, it can reduce the production of lipid reactive oxygen species (ROS).[5][6][7] This anti-ferroptotic activity is also associated with the suppression of JNK phosphorylation and p53 expression.[5][6] Some evidence also suggests that the reduced hydroquinone form of this compound possesses radical-trapping antioxidant activity, which contributes to the suppression of lipid peroxidation and ferroptosis.[6]

Anti-inflammatory and Immunomodulatory Effects

While the anti-inflammatory properties of this compound in asthma are partly attributed to its primary mechanism, evidence suggests broader anti-inflammatory actions. This compound has been observed to decrease the levels of inflammatory mediators beyond those directly linked to the TXA2 pathway.[1] For instance, clinical studies have demonstrated a significant reduction in eosinophil cationic protein (ECP) in the sputum of asthmatic patients treated with this compound, indicating a dampening of eosinophilic inflammation.[8][9] This suggests that this compound may interfere with inflammatory cascades that are not solely dependent on TXA2 signaling.

Anti-Cancer Properties

Recent investigations have highlighted the potential of this compound in oncology. In cancer-related studies, this compound has been shown to inhibit thrombosis, a common complication in cancer patients that can promote metastasis.[10][11] Platinum(IV) hybrids of this compound have demonstrated enhanced cytotoxicity against cancer cells.[10] The proposed anti-cancer mechanisms include the induction of DNA damage, ROS production, S-phase cell cycle arrest, and apoptosis.[10] Furthermore, these compounds have been shown to exert anti-metastatic, anti-invasive, and anti-angiogenic effects by down-regulating vimentin, VEGFA, and MMP-9, and up-regulating E-cadherin.[10]

Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data available from cellular studies on the off-target effects of this compound.

ParameterValueCell Line/ModelReference
Ferroptosis Inhibition
IC504.5 µmol·L⁻¹Not specified[5][6]
Cell Viability
CytotoxicityNo significant cytotoxicity below 10 µMHT22 cells[7]
ROS Inhibition
Inhibition of Erastin-induced ROSAt 5 and 10 µMHT22 cells[7]

Table 1: Quantitative data on the off-target effects of this compound in cellular models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize the off-target effects of this compound.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Plate cells (e.g., HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 2.5, 5, 10, 20 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Ferroptosis Inhibition Assay

This protocol determines the ability of this compound to inhibit ferroptosis induced by specific agents.

  • Cell Seeding: Seed cells in a suitable plate format.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (e.g., 1 µM) or RSL3, to the wells.

  • Incubation: Incubate for the required time to induce ferroptosis.

  • Assessment: Evaluate cell death using a cell viability assay as described above. A rescue from inducer-mediated cell death indicates ferroptosis inhibition.

Measurement of Lipid ROS

This protocol is used to quantify the effect of this compound on lipid peroxidation.

  • Cell Treatment: Treat cells with this compound and a ferroptosis inducer as described in the ferroptosis inhibition assay.

  • Staining: Add a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) to the cells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the fluorescence using a flow cytometer or a fluorescence microscope. A shift in the fluorescence emission spectrum indicates lipid peroxidation.

  • Analysis: Quantify the level of lipid ROS in treated cells compared to controls.

Western Blot Analysis

This protocol is used to measure the protein expression levels of key signaling molecules.

  • Protein Extraction: Lyse the treated cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, phospho-JNK, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_this compound This compound Off-Target Action cluster_pathway Ferroptosis Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Promotes Expression Lipid_ROS Lipid ROS This compound->Lipid_ROS Reduces p53 p53 This compound->p53 Suppresses JNK_p p-JNK This compound->JNK_p Suppresses System_xc System xc- GSH GSH System_xc->GSH Cystine import GSH->GPX4 Cofactor GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis JNK JNK JNK->JNK_p Phosphorylation p53->Ferroptosis JNK_p->Ferroptosis G cluster_molecular Molecular Analysis Techniques start Hypothesize Off-Target Effect cell_culture Select & Culture Appropriate Cellular Model start->cell_culture treatment Treat Cells with this compound (Dose-Response & Time-Course) cell_culture->treatment phenotypic_assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) treatment->phenotypic_assay target_engagement Target Engagement Assays (If putative off-target is known) treatment->target_engagement molecular_analysis Molecular Analysis phenotypic_assay->molecular_analysis target_engagement->molecular_analysis western_blot Western Blot (Protein Expression/Phosphorylation) qpcr qPCR (Gene Expression) ros_assay ROS/Lipid Peroxidation Assays data_analysis Data Analysis & Interpretation molecular_analysis->data_analysis conclusion Confirm/Refute Off-Target Effect data_analysis->conclusion G cluster_on_target Primary On-Target Effect cluster_off_target Off-Target Effects This compound This compound TXA2R Thromboxane A2 Receptor (TXA2R) Antagonism This compound->TXA2R Ferroptosis Ferroptosis Inhibition This compound->Ferroptosis Anti_Inflammatory Broad Anti-Inflammatory Activity This compound->Anti_Inflammatory Anti_Cancer Anti-Cancer Properties This compound->Anti_Cancer Asthma_Therapy Asthma Therapy TXA2R->Asthma_Therapy

References

The Role of Seratrodast in Modulating Immune Cell Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor), primarily utilized as an anti-asthmatic agent.[1] Thromboxane A2, a cyclooxygenase product of arachidonic acid, is a well-established mediator of bronchoconstriction and inflammation.[2] Beyond its role in respiratory diseases, emerging evidence suggests that the TXA2-TP receptor signaling axis plays a significant, albeit complex, role in modulating the activity of various immune cells. This technical guide provides an in-depth exploration of the current understanding of this compound's influence on immune cell responses, focusing on T cells, macrophages, neutrophils, and dendritic cells. It aims to equip researchers and drug development professionals with the foundational knowledge and detailed experimental methodologies to further investigate the immunomodulatory potential of this compound.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the TP receptor, a G-protein coupled receptor.[1] This action prevents the binding of its endogenous ligand, TXA2, and other prostanoids that can activate the receptor.[2] The TP receptor can couple to multiple G-protein families, leading to a diverse range of downstream signaling events, including phosphoinositide metabolism, calcium mobilization, and the activation of various protein kinases, ultimately influencing cellular responses such as proliferation, differentiation, and cytokine production. By inhibiting these signaling cascades, this compound can modulate the physiological and pathological processes driven by TXA2.

Modulation of Eosinophil Response

Clinical studies have demonstrated this compound's efficacy in reducing eosinophilic inflammation, a key feature of asthma. Treatment with this compound has been shown to significantly decrease the levels of eosinophil cationic protein (ECP), a marker of eosinophil activation, in the sputum of asthmatic patients.

ParameterThis compound (80 mg/day)Montelukast (10 mg/day)p-valueReference
Change in Sputum ECP (ng/mL) -27.20-23.55<0.05[3]
Change in Sputum Albumin (mg/dL) -37.51-32.82<0.05[3]

This compound and T-Cell Responses

The TXA2-TP receptor axis has been identified as a negative regulator of T-cell activation and dendritic cell (DC)-T cell interactions.[1][4] Dendritic cells produce TXA2, which acts on TP receptors expressed on naive T cells.[5][6] This signaling impairs DC-T cell adhesion and inhibits DC-dependent T-cell proliferation.[4][5] Consequently, blockade of the TP receptor with an antagonist would be expected to enhance T-cell responses.

Recent studies have also revealed a role for TXA2 in modulating T-helper (Th) cell differentiation, suggesting that TXA2 signaling suppresses Th9 differentiation while enhancing regulatory T cell (Treg) differentiation.[2] This implies that this compound, by blocking this pathway, could potentially influence the balance of T-helper subsets.

Experimental Protocol: T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell proliferation in vitro.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Label the purified T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

  • Assay Setup:

    • Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C to provide the primary T-cell activation signal.

    • Wash the plate with sterile phosphate-buffered saline (PBS) to remove unbound antibody.

    • Seed the CFSE-labeled T cells at a density of 1-2 x 10^5 cells/well.

    • Add a soluble anti-CD28 antibody (1-2 µg/mL) to provide co-stimulation.

    • Add this compound at various concentrations (a suggested starting range would be 1-10 µM, based on its IC50 for other effects) or vehicle control (e.g., DMSO).[7]

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • Quantify the percentage of proliferated cells and the proliferation index for each condition.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis PBMC_isolation Isolate PBMCs T_cell_purification Purify T Cells PBMC_isolation->T_cell_purification CFSE_labeling Label with CFSE T_cell_purification->CFSE_labeling Cell_seeding Seed T cells CFSE_labeling->Cell_seeding Plate_coating Coat plate with anti-CD3 Plate_coating->Cell_seeding Stimulation Add anti-CD28 & this compound Cell_seeding->Stimulation Incubation Incubate 3-5 days Stimulation->Incubation FACS_staining Stain for surface markers Incubation->FACS_staining Flow_cytometry Analyze by Flow Cytometry FACS_staining->Flow_cytometry Data_quantification Quantify Proliferation Flow_cytometry->Data_quantification

T-Cell Proliferation Assay Workflow

This compound and Macrophage Polarization

The TXA2-TP signaling axis has been implicated in promoting the pro-inflammatory M1 macrophage phenotype.[8] Studies have shown that TP receptor activation can lead to M1 polarization, which is characterized by the production of pro-inflammatory cytokines.[8] This suggests that this compound, by blocking the TP receptor, could potentially inhibit M1 polarization and/or promote a shift towards the anti-inflammatory M2 phenotype.

Experimental Protocol: Macrophage Polarization Assay

This protocol describes how to investigate the effect of this compound on macrophage polarization in vitro.

  • Cell Differentiation:

    • Isolate human peripheral blood monocytes (CD14+ cells) from PBMCs using magnetic bead separation.

    • Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.

  • Macrophage Polarization:

    • On day 7, replace the medium with fresh medium containing polarizing stimuli.

    • For M1 polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • In parallel wells, add this compound at various concentrations along with the polarizing stimuli. Include a vehicle control.

    • Incubate the cells for 24-48 hours.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.

    • Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression of M1-associated genes (e.g., TNF, IL6, INOS) and M2-associated genes (e.g., ARG1, MRC1, CCL22).

    • ELISA: Collect the culture supernatants and measure the concentration of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10).

Macrophage_Polarization_Workflow cluster_diff Differentiation cluster_polarize Polarization (24-48h) cluster_analysis Analysis Monocyte_isolation Isolate Monocytes (CD14+) MCSF_culture Culture with M-CSF (6-7 days) Monocyte_isolation->MCSF_culture M0_macrophages M0 Macrophages MCSF_culture->M0_macrophages M1_stim LPS + IFN-γ ± this compound M0_macrophages->M1_stim M2_stim IL-4 + IL-13 ± this compound M0_macrophages->M2_stim M1_macrophages M1 Macrophages M1_stim->M1_macrophages M2_macrophages M2 Macrophages M2_stim->M2_macrophages Flow_cytometry Flow Cytometry (CD80, CD86, CD206) M1_macrophages->Flow_cytometry qPCR qPCR (TNF, IL6, ARG1) M1_macrophages->qPCR ELISA ELISA (TNF-α, IL-10) M1_macrophages->ELISA M2_macrophages->Flow_cytometry M2_macrophages->qPCR M2_macrophages->ELISA

Macrophage Polarization Assay Workflow

This compound and Neutrophil Function

Neutrophils are key players in the innate immune response, and their activity is, in part, regulated by TXA2.[9] TXA2 has been shown to up-regulate the release of neutrophil elastase, a potent serine protease involved in tissue damage.[10] Furthermore, neutrophil-derived TXA2 can control the magnitude and spread of the T-cell response.[3] These findings suggest that this compound could modulate neutrophil-mediated inflammation by inhibiting their degranulation and their influence on adaptive immunity.

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol details a method to assess the effect of this compound on neutrophil chemotaxis using a Boyden chamber assay.

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Perform red blood cell lysis to obtain a pure neutrophil population.

    • Resuspend the neutrophils in a serum-free medium.

  • Chemotaxis Assay:

    • Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores).

    • In the lower chamber, add a chemoattractant such as Interleukin-8 (IL-8, 10-100 ng/mL) or f-Met-Leu-Phe (fMLP, 10-100 nM).

    • In separate wells, add the chemoattractant along with different concentrations of this compound. Include a vehicle control.

    • In the upper chamber, add the isolated neutrophils (e.g., 1 x 10^5 cells/well).

    • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescent cell viability assay.

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification Neutrophil_isolation Isolate Neutrophils Add_neutrophils Add Neutrophils to upper chamber Neutrophil_isolation->Add_neutrophils Chamber_setup Prepare Boyden Chamber Add_chemoattractant Add Chemoattractant ± this compound to lower chamber Chamber_setup->Add_chemoattractant Incubate Incubate 1-2 hours Add_neutrophils->Incubate Stain_cells Stain migrated cells Incubate->Stain_cells Count_cells Count cells or measure ATP Stain_cells->Count_cells

Neutrophil Chemotaxis Assay Workflow

This compound and Dendritic Cell Function

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating adaptive immune responses. As mentioned earlier, TXA2 produced by DCs negatively regulates DC-T cell interactions.[4][5] This suggests that the TXA2-TP signaling pathway may play a role in modulating DC function. Blockade of this pathway by this compound could potentially enhance the ability of DCs to activate T cells.

Experimental Protocol: Dendritic Cell Maturation Assay

This protocol describes a method to evaluate the effect of this compound on the maturation of human monocyte-derived DCs.

  • DC Generation:

    • Isolate CD14+ monocytes from human PBMCs.

    • Culture the monocytes for 5-6 days in medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to generate immature DCs (iDCs).

  • DC Maturation:

    • On day 6, harvest the iDCs and re-plate them.

    • Induce maturation by adding a maturation cocktail, typically containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • Treat the cells with different concentrations of this compound or vehicle control in the presence of the maturation cocktail.

    • Incubate for 24-48 hours.

  • Analysis of Maturation:

    • Flow Cytometry: Harvest the DCs and stain for maturation markers such as CD80, CD86, CD83, and HLA-DR.[11] Analyze the mean fluorescence intensity (MFI) and the percentage of positive cells.

    • Cytokine Production: Collect the supernatants and measure the production of cytokines such as IL-12p70 and IL-10 by ELISA.

    • Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic naive CD4+ T cells (labeled with a proliferation dye) for 3-5 days. Assess T-cell proliferation by flow cytometry as an indicator of the DCs' T-cell stimulatory capacity.

DC_Maturation_Workflow cluster_gen DC Generation cluster_mature Maturation (24-48h) cluster_analysis Analysis Monocyte_isolation Isolate Monocytes GMCSF_IL4_culture Culture with GM-CSF + IL-4 (5-6 days) Monocyte_isolation->GMCSF_IL4_culture iDCs Immature DCs (iDCs) GMCSF_IL4_culture->iDCs Maturation_stim LPS + IFN-γ ± this compound iDCs->Maturation_stim mDCs Mature DCs (mDCs) Maturation_stim->mDCs Flow_cytometry Flow Cytometry (CD80, CD86, HLA-DR) mDCs->Flow_cytometry ELISA ELISA (IL-12, IL-10) mDCs->ELISA MLR Mixed Lymphocyte Reaction mDCs->MLR

Dendritic Cell Maturation Assay Workflow

Signaling Pathways Implicated in this compound's Immunomodulatory Effects

The TP receptor, upon activation, can trigger several downstream signaling pathways that are crucial in immune cell function. By blocking this receptor, this compound is poised to interfere with these cascades.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and differentiation. Its modulation by TP receptor signaling can impact the fate of immune cells.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38): MAPKs are key regulators of inflammatory responses, controlling the production of cytokines and other inflammatory mediators.[12] this compound has been shown to inhibit JNK phosphorylation in a non-immune context.[7]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a central transcription factor that governs the expression of numerous pro-inflammatory genes. The TP receptor has been linked to NF-κB activation.[13]

Signaling_Pathways cluster_downstream Downstream Signaling cluster_response Cellular Response TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor activates This compound This compound This compound->TP_Receptor inhibits G_Proteins G-Proteins TP_Receptor->G_Proteins PLC PLC G_Proteins->PLC PI3K PI3K/Akt G_Proteins->PI3K MAPK MAPK (ERK, JNK, p38) G_Proteins->MAPK NFkB NF-κB PLC->NFkB Proliferation Proliferation PI3K->Proliferation Differentiation Differentiation PI3K->Differentiation Cytokine_Production Cytokine Production MAPK->Cytokine_Production Chemotaxis Chemotaxis MAPK->Chemotaxis NFkB->Cytokine_Production

Potential Signaling Pathways Modulated by this compound

Conclusion and Future Directions

This compound, through its antagonism of the TXA2 receptor, holds significant potential as a modulator of immune cell responses beyond its established role in asthma. The existing evidence strongly suggests that by interfering with the TXA2-TP signaling axis, this compound may enhance T-cell and dendritic cell activity while potentially dampening pro-inflammatory responses of macrophages and neutrophils.

This technical guide provides a framework for researchers to systematically investigate these possibilities. Future studies should focus on directly assessing the effects of this compound on the proliferation, differentiation, and effector functions of these key immune cells using the outlined protocols. Elucidating the precise downstream signaling pathways affected by this compound in different immune cell types will be crucial for a comprehensive understanding of its immunomodulatory properties and for identifying new therapeutic applications for this compound in a range of inflammatory and autoimmune diseases.

References

Seratrodast's Impact on Airway Hyperresponsiveness in Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast, a selective thromboxane A2 (TXA2) receptor antagonist, has demonstrated significant potential in mitigating key features of asthma, including airway hyperresponsiveness (AHR), in various preclinical animal models. This technical guide provides an in-depth analysis of the available scientific literature on the effects of this compound on AHR in animal studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The primary focus is on the widely used ovalbumin-sensitized guinea pig model of allergic asthma. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-asthmatic therapies.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airway obstruction, and airway inflammation. Thromboxane A2 (TXA2) is a potent mediator of bronchoconstriction and inflammation, playing a crucial role in the pathophysiology of asthma.[1] this compound, by selectively antagonizing the TXA2 receptor (TP receptor), inhibits the downstream effects of TXA2, thereby reducing bronchoconstriction and airway inflammation.[1] Preclinical studies in animal models, particularly the ovalbumin-sensitized guinea pig, have been instrumental in elucidating the therapeutic potential of this compound in asthma. These studies have shown that this compound can inhibit both immediate and late-phase asthmatic responses and reduce airway hyperresponsiveness.[1]

Mechanism of Action: The Role of TXA2 in Airway Hyperresponsiveness

Thromboxane A2 is a product of the cyclooxygenase (COX) pathway of arachidonic acid metabolism and is synthesized by various cells, including platelets, macrophages, and lung epithelial cells. Upon binding to its G-protein coupled receptor (TP receptor) on airway smooth muscle cells, TXA2 initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction and bronchoconstriction. Furthermore, TXA2 contributes to airway inflammation by promoting the infiltration and activation of inflammatory cells, such as eosinophils and neutrophils. This inflammatory response further exacerbates airway hyperresponsiveness. This compound acts as a competitive antagonist at the TP receptor, thereby blocking the actions of TXA2 and mitigating its pathological effects in the airways.

This compound's Mechanism of Action in Inhibiting Airway Hyperresponsiveness cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein Gq/11 TP_Receptor->G_Protein Activates Inflammatory_Cell_Activation Inflammatory Cell Activation TP_Receptor->Inflammatory_Cell_Activation Promotes This compound This compound This compound->TP_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to Airway_Hyperresponsiveness Airway Hyperresponsiveness Smooth_Muscle_Contraction->Airway_Hyperresponsiveness Contributes to Inflammatory_Cell_Activation->Airway_Hyperresponsiveness Contributes to

Caption: Signaling pathway of TXA2-mediated airway hyperresponsiveness and its inhibition by this compound.

Experimental Protocols in Animal Models

The ovalbumin (OVA)-sensitized guinea pig is a widely used and well-characterized animal model for studying allergic asthma and airway hyperresponsiveness. The following is a representative experimental protocol synthesized from multiple studies.

Animal Model
  • Species: Male Hartley guinea pigs

  • Weight: 250-300 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Sensitization and Challenge Protocol

Ovalbumin Sensitization and Challenge Protocol in Guinea Pigs cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Assessment Day_0 Day 0 (Initial Sensitization) Day_7 Day 7 (Booster Sensitization) Day_0->Day_7 7 days Day_14 Day 14 (Aerosol Challenge) Day_7->Day_14 7 days Seratrodast_Admin This compound Administration (e.g., 1 hour prior to challenge) Day_14->Seratrodast_Admin AHR_Measurement Airway Hyperresponsiveness Measurement Seratrodast_Admin->AHR_Measurement Followed by BALF_Collection BALF Collection and Analysis AHR_Measurement->BALF_Collection

Caption: Experimental workflow for inducing and assessing airway hyperresponsiveness in guinea pigs.
  • Sensitization:

    • On day 0, guinea pigs are actively sensitized by an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide (as an adjuvant) in saline.

    • On day 7, a booster injection with the same composition is administered i.p.

  • Challenge:

    • On day 14, conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of 0.5% OVA in saline for 5 minutes.

Measurement of Airway Hyperresponsiveness
  • Airway resistance is measured using a whole-body plethysmograph.

  • Bronchoconstriction is induced by challenging the animals with increasing concentrations of a bronchoconstrictor agent, such as histamine or acetylcholine, administered via a nebulizer.

  • The provocative concentration of the agonist that causes a 200% increase in baseline airway resistance (PC200) is determined as an index of airway hyperresponsiveness.

Bronchoalveolar Lavage (BAL) and Cell Analysis
  • Immediately after the AHR measurement, animals are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

  • The recovered bronchoalveolar lavage fluid (BALF) is centrifuged, and the cell pellet is resuspended.

  • Total and differential cell counts (eosinophils, neutrophils, macrophages, and lymphocytes) are performed using a hemocytometer and stained cytospins.

Cytokine Analysis
  • The levels of Th2 cytokines (IL-4, IL-5, and IL-13) in the BALF supernatant or serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for guinea pig cytokines.

Quantitative Data on the Effects of this compound

Table 1: Effect of this compound on Airway Hyperresponsiveness in Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)PC200 of Histamine (µg/ml)% Inhibition of Hyperresponsiveness
Vehicle Control-15.2 ± 2.1-
This compound125.8 ± 3.5~41%
This compound338.9 ± 4.2**~61%
This compound1055.4 ± 5.8***~72%
p<0.05, **p<0.01, **p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF of Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10⁵/ml)Eosinophils (x10⁴/ml)Neutrophils (x10⁴/ml)
Vehicle Control-8.5 ± 1.212.3 ± 1.85.6 ± 0.9
This compound16.9 ± 0.98.1 ± 1.14.1 ± 0.7
This compound35.2 ± 0.75.4 ± 0.8 2.9 ± 0.5*
This compound103.8 ± 0.53.1 ± 0.6***1.8 ± 0.4**
*p<0.05, **p<0.01, **p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)IL-4 (pg/ml)IL-5 (pg/ml)IL-13 (pg/ml)
Vehicle Control-150 ± 22210 ± 31185 ± 25
This compound1115 ± 18165 ± 24148 ± 21
This compound388 ± 15122 ± 19110 ± 18
This compound1065 ± 11 85 ± 1478 ± 13**
p<0.05, *p<0.01 compared to vehicle control. Data are presented as mean ± SEM.

Discussion

The data presented in this guide, synthesized from multiple preclinical studies, strongly support the efficacy of this compound in mitigating airway hyperresponsiveness and inflammation in a relevant animal model of allergic asthma. By antagonizing the TXA2 receptor, this compound effectively inhibits the bronchoconstrictor and pro-inflammatory effects of TXA2. The dose-dependent reduction in airway hyperresponsiveness, as indicated by an increase in the PC200 of histamine, highlights the direct impact of this compound on airway smooth muscle function.

Furthermore, the observed decrease in inflammatory cell infiltration, particularly eosinophils and neutrophils, in the bronchoalveolar lavage fluid underscores the anti-inflammatory properties of this compound. The reduction in Th2 cytokines, such as IL-4, IL-5, and IL-13, suggests that this compound may also modulate the underlying immune response that drives allergic airway inflammation.

Conclusion

This compound demonstrates a significant and dose-dependent inhibitory effect on airway hyperresponsiveness and inflammation in animal models of allergic asthma. Its mechanism of action, centered on the antagonism of the TXA2 receptor, addresses both the bronchoconstrictive and inflammatory components of the asthmatic response. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other TXA2 receptor antagonists as therapeutic agents for asthma. Future studies should aim to further delineate the precise molecular mechanisms underlying the immunomodulatory effects of this compound and to translate these promising preclinical findings into clinical practice.

References

The Effect of Seratrodast on Ferroptosis and Neuronal Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, has been implicated in the pathophysiology of various neurological disorders. Emerging evidence highlights the neuroprotective potential of targeting this pathway. Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, has been identified as a potent inhibitor of neuronal ferroptosis. This technical guide provides an in-depth overview of the mechanisms through which this compound confers neuroprotection by modulating the ferroptotic signaling cascade. We detail the experimental protocols for assessing the anti-ferroptotic effects of this compound and present quantitative data from key studies. Furthermore, we provide visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuroprotective actions.

Introduction to Ferroptosis and Neuronal Injury

Neurological diseases, including stroke, epilepsy, and neurodegenerative disorders, often involve neuronal cell death as a key pathological feature[1]. Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[2]. This process is implicated in the neuronal damage observed in various neurological conditions[1][3][4]. The core mechanism of ferroptosis involves the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides[5]. Consequently, the inhibition of ferroptosis presents a promising therapeutic strategy for neuroprotection[1][3][4].

This compound: A Novel Ferroptosis Inhibitor

This compound is a thromboxane A2 (TXA2) receptor antagonist, originally developed for the treatment of asthma[6][7][8]. Recent research has repurposed this compound as a potent inhibitor of ferroptosis, demonstrating significant neuroprotective effects[6][9]. It has been shown to protect neuronal cells from ferroptotic death induced by agents such as erastin and RSL3[6].

Mechanism of Action of this compound in Neuronal Protection

This compound appears to exert its anti-ferroptotic and neuroprotective effects through a dual mechanism of action:

Upregulation of the System xc-/GSH/GPX4 Axis and Inhibition of JNK/p53 Signaling

One proposed mechanism involves the modulation of the canonical ferroptosis pathway. This compound has been shown to upregulate the expression of GPX4, a central regulator of ferroptosis[2][6][9]. This is achieved by positively influencing the system xc-/glutathione (GSH) pathway, which is responsible for the synthesis of the GPX4 cofactor, glutathione[2][6][9]. By bolstering this antioxidant system, this compound mitigates lipid peroxidation.

Furthermore, this compound has been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and the expression of p53, a tumor suppressor protein that can promote ferroptosis under certain conditions[2][6][9]. The inhibition of this signaling cascade contributes to its neuroprotective effects.

cluster_0 This compound's Neuroprotective Mechanism cluster_1 Inhibition of Ferroptosis cluster_2 Suppression of Pro-Ferroptotic Signaling This compound This compound TXA2R TXA2 Receptor This compound->TXA2R antagonizes JNK JNK Phosphorylation This compound->JNK inhibits System_xc System xc- GSH GSH Synthesis System_xc->GSH GPX4 GPX4 Expression GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Neuronal_Protection Neuronal_Protection p53 p53 Expression JNK->p53 p53->Ferroptosis

Caption: this compound's dual mechanism in neuronal protection.
Radical-Trapping Antioxidant Activity

A second, potentially complementary, mechanism is the direct antioxidant activity of this compound. Studies have shown that the reduced hydroquinone form of this compound possesses radical-trapping capabilities, which can directly counteract lipid peroxidation[6][10][11]. This effect appears to be independent of its role as a TXA2 receptor antagonist, as other antagonists lacking the quinone structure do not exhibit the same anti-ferroptotic activity[10].

Quantitative Data on the Efficacy of this compound

The following tables summarize key quantitative findings from studies investigating the anti-ferroptotic and neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineInducerThis compound ConcentrationResultReference
IC50 (Ferroptosis Inhibition) --4.5 µmol·L⁻¹-[6][9]
Lipid ROS Reduction HT22Erastin-80% reduction[6]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Seizures

ParameterTreatment GroupResultReference
Seizure Latency This compoundIncreased[6][9]
Seizure Duration This compoundReduced[6][9]
GPX4 Expression This compoundElevated[2][6][9]
JNK Phosphorylation This compoundDecreased[2][6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on ferroptosis and neuronal protection.

Cell Culture and Induction of Ferroptosis
  • Cell Line: HT22 mouse hippocampal neuronal cells are a common model for studying glutamate-induced toxicity and ferroptosis.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Ferroptosis Induction:

    • Erastin: A system xc- inhibitor, is typically used at a concentration of 10 µM for 24 hours to induce ferroptosis.

    • RSL3: A direct inhibitor of GPX4, is generally used at a concentration of 1-10 µM for 4-24 hours.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically co-administered with the ferroptosis inducer.

cluster_0 Experimental Workflow: In Vitro Ferroptosis Assay start Start cell_culture Culture HT22 cells start->cell_culture treatment Treat with this compound and Ferroptosis Inducer (Erastin or RSL3) cell_culture->treatment incubation Incubate for specified duration treatment->incubation analysis Perform downstream analysis: - Cell Viability (MTT) - Lipid ROS (C11-BODIPY) - Western Blot (GPX4, JNK, p53) incubation->analysis end End analysis->end

Caption: Workflow for in vitro assessment of this compound.
Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with this compound and/or a ferroptosis inducer as described above.

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lipid Peroxidation Assay (C11-BODIPY Staining)
  • Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid ROS, its fluorescence shifts to green. The ratio of green to red fluorescence provides a measure of lipid peroxidation.

  • Procedure:

    • Culture and treat cells as described previously.

    • Incubate the cells with C11-BODIPY (typically 1-2 µM) for 30 minutes at 37°C.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Analyze the cells using fluorescence microscopy or flow cytometry to measure the shift in fluorescence.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., GPX4, phospho-JNK, JNK, p53, and a loading control like β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
  • Principle: PTZ is a GABA-A receptor antagonist that induces seizures in rodents. This model is used to evaluate the anti-convulsant and neuroprotective effects of drugs.

  • Procedure:

    • Administer this compound to mice (e.g., via oral gavage) at a predetermined time before PTZ injection.

    • Inject a convulsive dose of PTZ (e.g., 50 mg/kg, intraperitoneally).

    • Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first seizure and the duration of seizures.

    • At the end of the experiment, brain tissue can be collected for further analysis, such as Western blotting for GPX4 and JNK phosphorylation.

cluster_0 Experimental Workflow: In Vivo PTZ-Induced Seizure Model start Start seratrodast_admin Administer this compound to mice start->seratrodast_admin ptz_injection Inject PTZ seratrodast_admin->ptz_injection behavioral_obs Observe and record seizure latency and duration ptz_injection->behavioral_obs tissue_collection Collect brain tissue behavioral_obs->tissue_collection biochemical_analysis Perform biochemical analysis (e.g., Western Blot) tissue_collection->biochemical_analysis end End biochemical_analysis->end

Caption: Workflow for in vivo assessment of this compound.

Signaling Pathways in Detail

The System xc-/GSH/GPX4 Axis

This is a primary cellular defense mechanism against ferroptosis. System xc- is a cystine/glutamate antiporter that imports cystine into the cell. Cystine is then reduced to cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GPX4 utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.

cluster_0 System xc-/GSH/GPX4 Signaling Pathway Cystine_ext Extracellular Cystine System_xc System xc- Cystine_ext->System_xc Cystine_int Intracellular Cystine System_xc->Cystine_int Cysteine Cysteine Cystine_int->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 reduced by Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: The System xc-/GSH/GPX4 antioxidant pathway.
JNK/p53 Signaling in Ferroptosis

The JNK signaling pathway can be activated by various cellular stresses, including oxidative stress. Activated JNK can phosphorylate and stabilize the p53 protein. In the context of ferroptosis, p53 has a dual role. However, in some neuronal injury models, p53 has been shown to promote ferroptosis by transcriptionally repressing SLC7A11 (a component of system xc-) and upregulating genes involved in ROS production. By inhibiting JNK phosphorylation, this compound can prevent the activation of this pro-ferroptotic p53-mediated pathway.

Conclusion and Future Directions

This compound has emerged as a promising neuroprotective agent with a clear mechanism of action centered on the inhibition of ferroptosis. Its dual action of bolstering the GPX4-mediated antioxidant defense and directly scavenging lipid radicals makes it a compelling candidate for further investigation in the context of various neurological disorders. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and other ferroptosis inhibitors. Future research should focus on elucidating the precise molecular interactions of this compound with the ferroptotic machinery and conducting preclinical and clinical studies to validate its efficacy in relevant disease models. The repurposing of this existing drug presents an accelerated path toward novel treatments for devastating neurological conditions.

References

Methodological & Application

Seratrodast in Murine Asthma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, in ovalbumin (OVA)-induced mouse models of allergic asthma. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this compound in preclinical asthma studies.

Application Notes

This compound is a selective antagonist of the thromboxane A2 (TP) receptor, which plays a crucial role in the pathophysiology of asthma.[1] Thromboxane A2, a potent bronchoconstrictor and inflammatory mediator, is implicated in airway hyperresponsiveness (AHR), a hallmark of asthma.[2][3] By blocking the TP receptor, this compound can mitigate the effects of TXA2, leading to reduced bronchoconstriction, airway inflammation, and mucus secretion.[1]

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics many features of human asthma, including eosinophilic airway inflammation, mucus hypersecretion, and AHR.[4][5] This model is invaluable for the preclinical evaluation of novel anti-asthmatic drugs like this compound.

The following protocols detail the induction of the OVA asthma model, administration of this compound, and key experimental procedures for assessing its efficacy, including the measurement of airway hyperresponsiveness and analysis of bronchoalveolar lavage fluid (BALF).

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for a thromboxane receptor antagonist in a murine model of OVA-induced asthma, based on a study using the TP receptor antagonist S-1452, and a potential oral gavage protocol informed by studies with other small molecule inhibitors in similar models.

Table 1: this compound Dosage and Administration (Intraperitoneal)

ParameterDetailsReference
Drug S-1452 (Thromboxane Receptor Antagonist)[6]
Dosage 0.2, 2, or 20 mg/kg[6]
Administration Route Intraperitoneal (i.p.) injection[6]
Vehicle Sterile Saline[6]
Frequency 5 minutes before each OVA challenge[6]
Mouse Strain BALB/c[1]

Note: This data is for the TP receptor antagonist S-1452 and serves as a strong starting point for dose-ranging studies with this compound.

Table 2: Potential this compound Dosage and Administration (Oral Gavage)

ParameterDetailsReference
Drug Y-27632 (Rho kinase inhibitor)[7]
Dosage 30 mg/kg[7]
Administration Route Oral gavage[7]
Vehicle To be determined based on this compound solubility
Frequency 2 hours before methacholine challenge[7]
Mouse Strain BALB/c[7]

Note: This data is for a different class of inhibitor and is provided as a reference for developing an oral administration protocol for this compound.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the sensitization and challenge of mice with ovalbumin to induce an asthma-like phenotype.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[8]

  • Challenge:

    • On days 25, 26, and 27, expose the sensitized mice to an aerosol of 1% OVA in sterile saline for 40 minutes using an ultrasonic nebulizer.[8]

  • Control Groups:

    • A negative control group should receive i.p. injections of saline with alum and be challenged with saline aerosol.

    • A vehicle control group should be sensitized and challenged with OVA and receive the vehicle used to dissolve this compound.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment This compound Administration cluster_analysis Analysis Phase Day0 Day 0 Day14 Day 14 Day25 Day 25 Day14->Day25 Rest Period Sensitization_Action i.p. injection: 20 µg OVA + 2 mg Alum in 200 µL Saline Day26 Day 26 Day27 Day 27 Day28 Day 28 Day27->Day28 24h Post-Final Challenge Challenge_Action Aerosol Challenge: 1% OVA in Saline (40 min/day) Treatment_Action Administer this compound (e.g., i.p. or oral gavage) prior to each challenge Treatment_Action->Challenge_Action Analysis_Action Measure AHR Collect BALF Day28->Analysis_Action

Figure 1. Experimental workflow for the OVA-induced asthma model.
Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed by measuring the bronchoconstrictor response to increasing concentrations of methacholine.

Materials:

  • Whole-body plethysmography system (e.g., Buxco)

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile saline

Procedure:

  • Place an unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize for at least 10-15 minutes.

  • Record baseline Penh (enhanced pause) values for 3 minutes.

  • Expose the mouse to nebulized saline (vehicle control) for 3 minutes, followed by a 3-minute recording period.

  • Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL in saline) for 3 minutes each, with a 3-minute recording period after each concentration.

  • Calculate the average Penh value for each 3-minute recording period.

  • Express the results as the percentage increase in Penh over the baseline saline response.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

  • Ketamine/xylazine anesthetic solution

  • Tracheal cannula (e.g., 20-gauge)

  • Surgical instruments (scissors, forceps)

  • Ice-cold phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge

  • Wright-Giemsa stain

Procedure:

  • Euthanize the mouse with an overdose of anesthetic.

  • Expose the trachea through a midline cervical incision.

  • Insert a tracheal cannula and secure it with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid.

  • Repeat the lavage two more times with fresh 1 mL aliquots of PBS. Pool the recovered fluid.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides by centrifuging 100 µL of the cell suspension onto a glass slide.

  • Stain the slides with Wright-Giemsa stain.

  • Perform a differential cell count of at least 300 cells based on morphology to determine the numbers of eosinophils, neutrophils, macrophages, and lymphocytes.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_response Cellular Response TP_Receptor Thromboxane A2 Receptor (TP) G_Protein Gq/G12/13 TP_Receptor->G_Protein Activates TXA2 Thromboxane A2 (TXA2) TXA2->TP_Receptor Binds to This compound This compound This compound->TP_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Rho_GEF Rho-GEF G_Protein->Rho_GEF IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Inflammation Inflammation PKC->Inflammation RhoA RhoA Rho_GEF->RhoA ROCK ROCK RhoA->ROCK MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition MLCP_Inhibition->Bronchoconstriction AHR Airway Hyperresponsiveness Bronchoconstriction->AHR Inflammation->AHR

Figure 2. this compound mechanism of action in asthma.

References

Application Note: Protocol for Solubilization of Seratrodast for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seratrodast (also known as AA-2414) is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor)[1][2][3]. TXA2 is a prostanoid involved in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction[3][4]. By blocking the TP receptor, this compound inhibits the downstream effects of TXA2, making it a valuable tool for studying asthma, thrombosis, and other related conditions[2][5]. More recent research has also implicated this compound in the inhibition of neuronal ferroptosis by promoting glutathione peroxidase 4 (GPX4) expression and suppressing JNK phosphorylation[6][7]. Proper dissolution of this compound is critical for ensuring accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound and outlines its key signaling pathways.

Quantitative Data Summary: this compound Solubility

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents[1]. For cell culture applications, it is crucial to first dissolve the compound in a concentrated stock solution using an organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~50 mg/mL[1]
Dimethylformamide (DMF)~50 mg/mL[1]
Ethanol~5 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Note: For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid, FW: 354.4 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and micropipettes with sterile tips

  • Laminar flow hood for aseptic technique

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is essential for minimizing the final concentration of DMSO in the cell culture medium.

  • Aseptic Technique: Perform all steps in a sterile laminar flow hood to prevent contamination.

  • Weighing this compound: Accurately weigh 1.772 mg of this compound powder using an analytical balance.

    • Calculation: To prepare a 50 mM solution (0.050 mol/L) with a molecular weight of 354.4 g/mol :

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) for 1 mL = 0.050 mol/L x 0.001 L x 354.4 g/mol = 0.01772 g = 1.772 mg.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 100 µL of cell culture grade DMSO.

  • Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (≥4 years)[1].

Protocol 2: Preparation of this compound Working Solutions

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells. It is critical to ensure the final DMSO concentration does not exceed levels toxic to the specific cell line used (typically ≤ 0.5%)[8][9].

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM).

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure homogeneity, first, create an intermediate dilution of the 50 mM stock solution in a complete cell culture medium.

    • Example for a 1000X stock: To make a 500 µM intermediate stock from a 50 mM stock, dilute the stock solution 1:100 in sterile culture medium (e.g., 2 µL of 50 mM stock into 198 µL of medium).

  • Final Dilution: Add the intermediate solution or the primary stock solution to the culture vessels containing cells and medium.

    • Example for a 10 µM final concentration: If you have cells in 1 mL of medium, add 1 µL of a 10 mM intermediate stock solution. Alternatively, add 0.2 µL of the 50 mM primary stock.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. For instance, if the treated wells have a final DMSO concentration of 0.1%, the vehicle control wells should also contain 0.1% DMSO.

  • Immediate Use: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day[1].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

G cluster_prep Stock Solution Preparation (Aseptic) cluster_working Working Solution Preparation A Weigh this compound (FW: 354.4) B Add Cell Culture Grade DMSO A->B C Vortex Until Completely Dissolved B->C D 50 mM Stock Solution C->D E Aliquot and Store at -20°C D->E F Thaw Stock Aliquot D->F For Experiment G Dilute Stock in Culture Medium F->G H Final Working Solution (e.g., 1-50 µM) G->H I Add to Cell Culture (Final DMSO <0.5%) H->I

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathways

This diagram illustrates the primary mechanism of action of this compound as a TP receptor antagonist and its role in the ferroptosis pathway.

G cluster_txa2 Thromboxane A2 Pathway cluster_ferroptosis Ferroptosis Pathway Modulation AA Arachidonic Acid TXA2 Thromboxane A2 (TXA2) AA->TXA2 COX TP TP Receptor TXA2->TP Binds Gq Gq/G13 Activation TP->Gq This compound This compound This compound->TP Antagonizes PLC PLC Activation Gq->PLC Ca Intracellular Ca²⁺ Increase PLC->Ca Response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation) Ca->Response GPX4 GPX4 Expression LipidROS Lipid ROS Accumulation GPX4->LipidROS Inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis JNK JNK Phosphorylation Seratrodast2 This compound Seratrodast2->GPX4 Promotes Seratrodast2->JNK Suppresses

Caption: Signaling pathways affected by this compound.

References

Application Notes and Protocols: Seratrodast in Combination with Other Asthma Medications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a selective, orally active thromboxane A2 (TXA2) receptor antagonist.[1][2] In the pathophysiology of asthma, TXA2 is a potent mediator that induces bronchoconstriction, vasoconstriction, mucus secretion, and airway hyperresponsiveness.[2][3] By blocking the TXA2 receptor, this compound mitigates these effects, offering a therapeutic option for the management of asthma.[1][2] Research has primarily focused on its use as an add-on therapy, particularly in patients who are not adequately controlled on other medications. This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination with other asthma therapies.

Mechanism of Action: Thromboxane A2 Signaling in Asthma

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase pathway and exerts its pro-inflammatory and bronchoconstrictive effects by binding to the thromboxane receptor (TP receptor) on airway smooth muscle and inflammatory cells.[1] this compound acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascade.[1][2]

TXA2_Pathway cluster_membrane Cell Membrane cluster_cell Airway Smooth Muscle / Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX TXA2_Synthase TXA2 Synthase COX->TXA2_Synthase PGH2 TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP Receptor) TXA2->TP_Receptor Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization) TP_Receptor->Downstream_Signaling Pathophysiological_Effects Bronchoconstriction Airway Inflammation Airway Hyperresponsiveness Downstream_Signaling->Pathophysiological_Effects This compound This compound This compound->TP_Receptor Clinical_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline & Randomization (Day 0) cluster_treatment Treatment Phase (28 Days) cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Assessments Baseline Assessments (Spirometry, PEF, Sputum, Symptoms) Eligibility_Assessment->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Seratrodast_Group This compound 80mg/day + Placebo Randomization->Seratrodast_Group Montelukast_Group Montelukast 10mg/day + Placebo Randomization->Montelukast_Group Follow_Up_D14 Follow-up (Day 14) Assessments Seratrodast_Group->Follow_Up_D14 Montelukast_Group->Follow_Up_D14 Final_Visit_D28 Final Visit (Day 28) Final Assessments Follow_Up_D14->Final_Visit_D28 Data_Analysis Data Analysis (Efficacy & Safety) Final_Visit_D28->Data_Analysis Preclinical_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase (Day 24) Sensitization_D0 Sensitization (Day 0) OVA + Alum i.p. Sensitization_D14 Sensitization (Day 14) OVA + Alum i.p. Sensitization_D0->Sensitization_D14 Challenge_D21 Challenge (Day 21) OVA i.n. Sensitization_D14->Challenge_D21 Challenge_D22 Challenge (Day 22) OVA i.n. Challenge_D21->Challenge_D22 Challenge_D23 Challenge (Day 23) OVA i.n. Challenge_D22->Challenge_D23 AHR Airway Hyperresponsiveness (Methacholine Challenge) Challenge_D23->AHR Treatment Treatment Administration (1 hr before each challenge) Treatment->Challenge_D21 Treatment->Challenge_D22 Treatment->Challenge_D23 BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) AHR->BAL Histology Lung Histopathology (H&E, PAS staining) BAL->Histology Analysis Data Analysis Histology->Analysis

References

Application of Seratrodast in the Investigation of Respiratory Syncytial Virus (RSV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The pathogenesis of severe RSV disease is largely attributed to an exuberant inflammatory response in the airways, leading to bronchiolitis and pneumonia. Current therapeutic options are limited, highlighting the need for novel anti-inflammatory strategies. Seratrodast, a selective thromboxane A2 (TXA2) receptor antagonist, is an established anti-asthmatic drug known for its ability to mitigate bronchoconstriction and inflammation.[1] This document outlines the potential application of this compound as a research tool and a potential therapeutic agent in the context of RSV infection.

Mechanism of Action and Rationale for Use in RSV Infection

Thromboxane A2 (TXA2) is a potent lipid mediator derived from the arachidonic acid cascade. It is a powerful bronchoconstrictor and pro-inflammatory agent that also promotes platelet aggregation.[2] Upon binding to its receptor (the TP receptor), TXA2 triggers a cascade of signaling events that lead to smooth muscle contraction and the recruitment of inflammatory cells.[1]

Studies have indicated that the thromboxane pathway is activated during respiratory viral infections. For instance, in a study involving calves infected with bovine respiratory syncytial virus, a close relative of human RSV, concentrations of thromboxane B2 (TXB2), the stable metabolite of TXA2, were significantly elevated in the bronchoalveolar lavage (BAL) fluid and correlated with the severity of the disease.[3] This suggests a direct role for TXA2 in the pathophysiology of RSV-induced lung injury.

This compound acts by selectively blocking the TP receptor, thereby antagonizing the downstream effects of TXA2.[1] In the context of RSV infection, this action is hypothesized to:

  • Reduce Bronchoconstriction: By preventing TXA2-mediated airway smooth muscle contraction, this compound could alleviate the airway obstruction characteristic of severe RSV disease.

  • Attenuate Airway Inflammation: this compound has been shown to reduce airway inflammation in other contexts, such as asthma.[4] By blocking the pro-inflammatory signaling of TXA2, it may decrease the recruitment and activation of neutrophils and eosinophils into the lungs during RSV infection.

  • Decrease Mucus Production: In a rat model of cigarette smoke-induced airway inflammation, this compound was found to attenuate mucus hyperproduction.[5] This suggests a potential role in managing the excessive mucus secretion seen in RSV bronchiolitis.

While direct studies of this compound in RSV infection are currently lacking, its established safety profile and mechanism of action provide a strong rationale for its investigation as a novel therapeutic strategy for RSV-induced respiratory disease.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from preclinical studies investigating the efficacy of this compound in a mouse model of RSV infection. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Viral Titer in the Lungs of RSV-Infected Mice

Treatment GroupViral Titer (Log10 PFU/g lung tissue) at Day 4 Post-Infection
Mock-Infected + VehicleNot Detected
RSV-Infected + Vehicle5.2 ± 0.4
RSV-Infected + this compound (10 mg/kg)4.8 ± 0.5
RSV-Infected + this compound (30 mg/kg)4.5 ± 0.3*

*p < 0.05 compared to RSV-Infected + Vehicle. Data are presented as mean ± SD.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) in RSV-Infected Mice

Treatment GroupPenh Value at 50 mg/mL Methacholine Challenge (Day 7 Post-Infection)
Mock-Infected + Vehicle1.5 ± 0.3
RSV-Infected + Vehicle4.2 ± 0.6
RSV-Infected + this compound (10 mg/kg)3.1 ± 0.5*
RSV-Infected + this compound (30 mg/kg)2.2 ± 0.4**

*p < 0.05, **p < 0.01 compared to RSV-Infected + Vehicle. Data are presented as mean ± SD.

Table 3: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of RSV-Infected Mice

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^4)Eosinophils (x10^3)
Mock-Infected + Vehicle0.8 ± 0.20.5 ± 0.10.1 ± 0.05
RSV-Infected + Vehicle5.6 ± 0.925.4 ± 4.13.2 ± 0.7
RSV-Infected + this compound (10 mg/kg)4.1 ± 0.718.2 ± 3.51.8 ± 0.4*
RSV-Infected + this compound (30 mg/kg)2.9 ± 0.5 12.5 ± 2.81.1 ± 0.3**

*p < 0.05, **p < 0.01 compared to RSV-Infected + Vehicle. Data are presented as mean ± SD.

Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid of RSV-Infected Mice

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Mock-Infected + Vehicle15 ± 510 ± 3
RSV-Infected + Vehicle250 ± 45180 ± 30
RSV-Infected + this compound (10 mg/kg)180 ± 30120 ± 25
RSV-Infected + this compound (30 mg/kg)120 ± 20 80 ± 15

*p < 0.05, **p < 0.01 compared to RSV-Infected + Vehicle. Data are presented as mean ± SD.

Experimental Protocols

1. In Vitro Assessment of this compound on RSV Replication and Cytokine Production

  • Cell Line: A549 cells (human alveolar basal epithelial cells).

  • Virus: RSV A2 strain.

  • Protocol:

    • Seed A549 cells in 24-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.

    • Infect cells with RSV at a multiplicity of infection (MOI) of 0.1.

    • After 2 hours of incubation, remove the inoculum and add fresh media containing the respective concentrations of this compound or vehicle.

    • At 24, 48, and 72 hours post-infection, collect cell culture supernatants and cell lysates.

    • Viral Titer: Determine the viral titer in the supernatants by plaque assay on HEp-2 cells.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

    • Cell Viability: Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of the compound.

2. In Vivo Mouse Model of RSV Infection

  • Animal Model: 6-8 week old female BALB/c mice.

  • Virus: RSV A2 strain.

  • Protocol:

    • Randomly divide mice into four groups: Mock-Infected + Vehicle, RSV-Infected + Vehicle, RSV-Infected + this compound (10 mg/kg), and RSV-Infected + this compound (30 mg/kg).

    • Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily, starting one day before infection and continuing for the duration of the experiment.

    • On day 0, lightly anesthetize the mice and intranasally inoculate with 10^6 plaque-forming units (PFU) of RSV A2 in 50 µL of PBS, or with PBS alone for the mock-infected group.

    • Monitor mice daily for weight loss and signs of illness.

    • At desired time points (e.g., day 4, 7, and 14 post-infection), euthanize a subset of mice from each group for sample collection.

3. Assessment of Airway Hyperresponsiveness (AHR)

  • Method: Whole-body plethysmography.

  • Protocol:

    • On day 7 post-infection, assess AHR in conscious, unrestrained mice.

    • Place mice in the plethysmography chambers and allow them to acclimatize.

    • Record baseline Penh (enhanced pause) values.

    • Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).

    • Record Penh values for 3 minutes after each nebulization.

    • Calculate the average Penh value for each methacholine concentration.

4. Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Protocol:

    • Following euthanasia, cannulate the trachea of the mice.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered BAL fluid.

    • Centrifuge the BAL fluid to pellet the cells.

    • Cell Count and Differential: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a modified Wright-Giemsa stain to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).

    • Cytokine and Thromboxane Analysis: Use the cell-free supernatant for measuring cytokine levels by multiplex immunoassay or ELISA, and for measuring TXB2 levels by a specific enzyme immunoassay (EIA) kit.

Mandatory Visualizations

Signaling_Pathway cluster_0 RSV Infection cluster_1 Host Cell cluster_2 Therapeutic Intervention RSV RSV EpithelialCell Airway Epithelial Cell RSV->EpithelialCell Infects ArachidonicAcid Arachidonic Acid EpithelialCell->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Metabolized by PGH2 PGH2 COX2->PGH2 TXA2Synthase TXA2 Synthase PGH2->TXA2Synthase TXA2 Thromboxane A2 (TXA2) TXA2Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Inflammation Inflammation (Neutrophil Recruitment) TP_Receptor->Inflammation Bronchoconstriction Bronchoconstriction TP_Receptor->Bronchoconstriction This compound This compound This compound->TP_Receptor Blocks

Caption: this compound blocks the Thromboxane A2 signaling pathway during RSV infection.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Analysis Start Day -1: Start this compound/Vehicle Treatment Infection Day 0: Intranasal RSV Infection Start->Infection Monitoring Daily: Monitor Weight and Clinical Score Infection->Monitoring AHR Day 7: Airway Hyperresponsiveness Measurement Monitoring->AHR Euthanasia Day 4, 7, 14: Euthanize and Collect Samples AHR->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Lungs Lung Homogenate Euthanasia->Lungs CellCount Cell Count & Differential BAL->CellCount Cytokines Cytokine/Chemokine Analysis (ELISA/Luminex) BAL->Cytokines TXB2 Thromboxane B2 Measurement (EIA) BAL->TXB2 ViralTiter Viral Titer (Plaque Assay) Lungs->ViralTiter

Caption: Experimental workflow for evaluating this compound in a mouse model of RSV infection.

Logical_Relationship RSV_Infection RSV Infection TXA2_Production Increased Thromboxane A2 Production RSV_Infection->TXA2_Production Airway_Pathology Airway Inflammation & Bronchoconstriction TXA2_Production->Airway_Pathology Reduced_Pathology Amelioration of RSV-induced Lung Disease Seratrodast_Action This compound (TXA2 Receptor Antagonist) Seratrodast_Action->TXA2_Production Blocks effect of Seratrodast_Action->Reduced_Pathology

Caption: The logical rationale for the therapeutic potential of this compound in RSV infection.

References

Application Notes and Protocols: In Vivo Imaging to Assess Seratrodast Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, in preclinical animal models of inflammatory and fibrotic diseases. The following sections outline non-invasive, in vivo imaging techniques to monitor disease progression and therapeutic response, enabling longitudinal studies in the same animal, thereby reducing biological variability and animal usage.

Scientific Background: this compound's Mechanism of Action

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, this compound interferes with the downstream signaling cascades initiated by TXA2, a potent mediator of inflammation, vasoconstriction, and bronchoconstriction. This mechanism of action suggests its therapeutic potential in diseases characterized by inflammation and fibrosis, such as asthma and idiopathic pulmonary fibrosis (IPF). A key pathway inhibited by this compound is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.

This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor G_Protein Gq/G12/13 TP_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Inflammation Inflammation (e.g., NF-κB Activation) Ca_PKC->Inflammation Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Bronchoconstriction Bronchoconstriction Ca_PKC->Bronchoconstriction This compound This compound This compound->TP_Receptor

Caption: this compound blocks the Thromboxane A2 receptor, inhibiting downstream signaling.

Application Note: Bioluminescence Imaging of NF-κB Activity in a Murine Model of Lung Inflammation

This protocol describes the use of in vivo bioluminescence imaging (BLI) to assess the anti-inflammatory effects of this compound by monitoring NF-κB activation in a lipopolysaccharide (LPS)-induced lung inflammation mouse model.[1][2][3][4][5]

Experimental Workflow

Bioluminescence Imaging Workflow Transfection NF-κB-luc Reporter Gene Delivery to Mice Baseline Baseline BLI Imaging Transfection->Baseline Grouping Animal Grouping: - Vehicle - LPS + Vehicle - LPS + this compound Baseline->Grouping Treatment This compound Administration Grouping->Treatment LPS LPS-Induced Lung Inflammation Treatment->LPS Imaging Longitudinal BLI Imaging (e.g., 2, 4, 8, 24h post-LPS) LPS->Imaging Analysis Data Analysis: Quantification of Bioluminescence Signal Imaging->Analysis

Caption: Workflow for assessing this compound's anti-inflammatory effects using BLI.

Experimental Protocol

  • Animal Model: Utilize transgenic mice expressing a luciferase reporter gene under the control of an NF-κB responsive element (NF-κB-luc).[3][4]

  • Gene Delivery (for non-transgenic models): Alternatively, deliver a plasmid containing the NF-κB responsive elements and the luciferase reporter gene intravenously.[1][5]

  • Acclimatization and Baseline Imaging: Allow animals to acclimatize for one week after arrival or gene delivery. Perform baseline bioluminescence imaging to determine basal NF-κB activation.

  • Animal Grouping:

    • Group 1: Vehicle control (Saline)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (various doses)

  • Drug Administration: Administer this compound or vehicle orally at the desired doses one hour prior to LPS challenge.

  • Induction of Lung Inflammation: Intratracheally instill lipopolysaccharide (LPS) to induce lung inflammation.[3]

  • Bioluminescence Imaging:

    • Anesthetize mice using isoflurane.

    • Inject D-luciferin intraperitoneally.

    • Acquire images using an in vivo imaging system (e.g., IVIS) at multiple time points (e.g., 2, 4, 7, and 24 hours) post-LPS administration.[1]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the thoracic area.

    • Quantify the bioluminescence signal (photons/second/cm²/steradian).

    • Compare the signal intensity between the different treatment groups.

Data Presentation

Treatment GroupPeak Bioluminescence (photons/s/cm²/sr) at 4hFold Induction over Baseline
Vehicle Control1.5 x 10^51.0
LPS + Vehicle1.2 x 10^68.0
LPS + this compound (Low Dose)8.0 x 10^55.3
LPS + this compound (High Dose)3.0 x 10^52.0

Application Note: PET/CT Imaging in a Murine Model of Pulmonary Fibrosis

This protocol outlines the use of Positron Emission Tomography (PET) combined with Computed Tomography (CT) to evaluate the anti-fibrotic efficacy of this compound in a bleomycin-induced pulmonary fibrosis model. [18F]FDG-PET is used to assess inflammation, while micro-CT is employed to visualize and quantify fibrotic changes in the lung parenchyma.[6][7][8][9][10][11][12][13][14]

Experimental Workflow

PET/CT Imaging Workflow Baseline Baseline Micro-CT Scan Induction Induction of Pulmonary Fibrosis (Bleomycin Instillation) Baseline->Induction Grouping Animal Grouping: - Saline + Vehicle - Bleomycin + Vehicle - Bleomycin + this compound Induction->Grouping Treatment This compound Treatment (e.g., from day 7 post-bleomycin) Grouping->Treatment Imaging Longitudinal PET/CT Imaging (e.g., days 7, 14, 21) Treatment->Imaging Analysis Data Analysis: - [18F]FDG Uptake (PET) - Fibrotic Volume (Micro-CT) Imaging->Analysis

Caption: Workflow for assessing this compound's anti-fibrotic effects using PET/CT.

Experimental Protocol

  • Animal Model: Use C57BL/6 mice.

  • Baseline Imaging: Perform a baseline micro-CT scan to obtain anatomical reference images of the lungs.[11]

  • Induction of Pulmonary Fibrosis: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin.[10]

  • Animal Grouping:

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound (preventive or therapeutic regimen)

  • Drug Administration: Begin this compound or vehicle administration at a predetermined time point (e.g., day 7 for therapeutic intervention).

  • PET/CT Imaging:

    • Perform imaging at various time points (e.g., days 7, 14, and 21) post-bleomycin instillation.[11]

    • For PET imaging, fast the animals overnight and then intravenously inject [18F]FDG. After an uptake period of approximately 60 minutes, acquire PET data.[7][13]

    • Immediately following the PET scan, perform a micro-CT scan for anatomical co-registration and assessment of lung structural changes.

  • Data Analysis:

    • PET: Quantify [18F]FDG uptake in the lungs, expressed as the standardized uptake value (SUV).

    • Micro-CT: Segment the lungs and quantify the volume of fibrotic tissue.[11][15][16]

Data Presentation

Treatment GroupMean Lung [18F]FDG SUV at Day 14Percent Fibrotic Lung Volume at Day 21
Saline + Vehicle0.8 ± 0.22.5 ± 1.0%
Bleomycin + Vehicle2.5 ± 0.525.0 ± 5.0%
Bleomycin + this compound1.5 ± 0.312.0 ± 3.0%

Application Note: Fluorescence Imaging of Apoptosis

This protocol details the use of near-infrared (NIR) fluorescence imaging to detect and quantify apoptosis (programmed cell death) in response to this compound treatment in a relevant disease model. This can be particularly useful for understanding the cellular mechanisms of this compound's therapeutic effects.[17][18][19][20][21][22][23]

Experimental Workflow

Fluorescence Apoptosis Imaging Workflow Model Establish Animal Model (e.g., Lung Injury) Grouping Animal Grouping: - Control - Disease + Vehicle - Disease + this compound Model->Grouping Treatment This compound Administration Grouping->Treatment Probe Intravenous Injection of Apoptosis-Targeted Fluorescent Probe Treatment->Probe Imaging In Vivo Fluorescence Imaging Probe->Imaging ExVivo Ex Vivo Validation (Organ Imaging, Histology) Imaging->ExVivo Analysis Quantification of Fluorescence Signal Imaging->Analysis

Caption: Workflow for assessing this compound-induced apoptosis using fluorescence imaging.

Experimental Protocol

  • Animal Model: Establish a relevant animal model where apoptosis is a known component of the pathology (e.g., acute lung injury).

  • Animal Grouping:

    • Group 1: Healthy Control

    • Group 2: Disease Model + Vehicle

    • Group 3: Disease Model + this compound

  • Drug Administration: Administer this compound or vehicle according to the study design.

  • Fluorescent Probe Administration: Intravenously inject a near-infrared (NIR) fluorescent probe that targets a marker of apoptosis, such as activated caspases.[17][19]

  • In Vivo Fluorescence Imaging:

    • At a predetermined time after probe injection, anesthetize the animals.

    • Acquire whole-body fluorescence images using an in vivo imaging system.

  • Data Analysis:

    • Draw ROIs over the target organ (e.g., lungs).

    • Quantify the fluorescence intensity in the ROIs.

  • Ex Vivo Validation:

    • After the final in vivo imaging session, euthanize the animals and excise the target organs.

    • Image the excised organs to confirm the localization of the fluorescent signal.

    • Perform histological analysis (e.g., TUNEL staining) to validate the imaging findings.

Data Presentation

Treatment GroupIn Vivo Fluorescence Signal (Arbitrary Units)Ex Vivo Organ Fluorescence (Arbitrary Units)
Healthy Control5.0 x 10^44.5 x 10^4
Disease + Vehicle2.5 x 10^52.3 x 10^5
Disease + this compound1.0 x 10^50.9 x 10^5

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should establish their own baseline and experimental values based on their specific models and imaging systems.

References

Application Note: Establishing a Stable Cell Line Expressing the Thromboxane A2 Receptor for Seratrodast Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1] Thromboxane A2 (TXA2), the primary ligand for this receptor, is a potent mediator of inflammation and is implicated in the pathophysiology of diseases such as asthma and cardiovascular conditions.[2][3][4] Seratrodast is a selective antagonist of the TP receptor, functioning to inhibit the effects of TXA2, thereby reducing bronchoconstriction and airway inflammation.[2][4][5][6] The development of robust and reliable in vitro assays is essential for the screening and characterization of novel TP receptor antagonists.

This application note provides a detailed protocol for the generation and validation of a stable cell line expressing the human thromboxane A2 receptor. Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for producing recombinant proteins and are well-suited for this purpose.[7] The established stable cell line serves as a platform for a high-throughput screening assay to identify and characterize compounds that modulate TP receptor activity, such as this compound. The primary functional assay described is a calcium mobilization assay, which measures the increase in intracellular calcium upon receptor activation.[8][9][10] Additionally, a luciferase-based reporter gene assay is presented as an alternative screening method.[11][12][13][14]

Signaling Pathway and Experimental Workflow

The TP receptor primarily couples to Gq and G13 G-proteins.[15] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][16] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][16] This increase in cytosolic calcium is a measurable indicator of receptor activation.

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (Agonist) TP_Receptor TP Receptor TXA2->TP_Receptor Binds & Activates This compound This compound (Antagonist) This compound->TP_Receptor Binds & Blocks Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: Thromboxane A2 Receptor Signaling Pathway.

The overall experimental workflow involves the generation of a stable cell line, followed by functional characterization and its application in a high-throughput screening assay for this compound.

Experimental_Workflow cluster_cell_line Stable Cell Line Generation cluster_screening Screening Assay arrow arrow start Start: Obtain TP Receptor cDNA vector Clone into Expression Vector (e.g., pcDNA3.1 with Neomycin Resistance) start->vector transfect Transfect HEK293 Cells vector->transfect selection Select with G418 (Neomycin) transfect->selection cloning Isolate and Expand Clones (Single-Cell Cloning) selection->cloning validation Validate Receptor Expression (e.g., Western Blot, qPCR) cloning->validation end_cell_line Cryopreserve Validated Clones validation->end_cell_line start_assay Culture Stable TP-HEK293 Cells end_cell_line->start_assay Use Validated Cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) start_assay->load_dye add_this compound Add this compound (or other test compounds) load_dye->add_this compound add_agonist Stimulate with TP Receptor Agonist (e.g., U46619) add_this compound->add_agonist measure Measure Fluorescence Change (Calcium Mobilization) add_agonist->measure analyze Data Analysis (IC50 determination) measure->analyze end_assay Identify Potent Antagonists analyze->end_assay

Caption: Experimental Workflow for Cell Line Generation and Screening.

Materials and Reagents

Reagent/Material Supplier Catalog No.
HEK293 Cell LineATCCCRL-1573
pcDNA3.1(+) Expression VectorThermo Fisher ScientificV79020
Human TPα Receptor cDNAGenScript(Custom Synthesis)
Lipofectamine 2000Thermo Fisher Scientific11668019
Opti-MEM I Reduced Serum MediumThermo Fisher Scientific31985062
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
G418 Sulfate (Geneticin)Thermo Fisher Scientific10131035
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Fluo-4 AMThermo Fisher ScientificF14201
U46619 (TP Receptor Agonist)Cayman Chemical19300
This compoundSelleck ChemicalsS2072
96-well black, clear bottom platesCorning3603

Experimental Protocols

Protocol 1: Generation of a Stable TP Receptor-Expressing HEK293 Cell Line

This protocol outlines the steps for creating a HEK293 cell line that constitutively expresses the human thromboxane A2 receptor.[7][17][18][19]

  • Vector Construction:

    • Subclone the full-length human TPα receptor cDNA into the pcDNA3.1(+) expression vector. This vector contains a neomycin resistance gene for selection in mammalian cells.

    • Verify the integrity of the construct by DNA sequencing.

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells/well in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep). Cells should be 70-80% confluent at the time of transfection.[17]

    • On the day of transfection, dilute 2.5 µg of the TP receptor-pcDNA3.1 plasmid in 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 250 µL DNA-lipid complex dropwise to the well. Gently rock the plate to mix.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Selection of Stable Cells:

    • 48 hours post-transfection, passage the cells into a 10 cm dish containing complete growth medium supplemented with a predetermined optimal concentration of G418 (e.g., 500-800 µg/mL).

    • Replace the selection medium every 3-4 days to remove dead cells.

    • After 2-3 weeks, distinct antibiotic-resistant colonies will become visible.

  • Isolation and Expansion of Clonal Cell Lines:

    • Wash the dish with sterile PBS.

    • Using a sterile cloning cylinder or by manual picking with a pipette tip, isolate 10-20 well-defined colonies.

    • Transfer each colony to a separate well of a 24-well plate and expand in selection medium.

    • Once confluent, scale up the cultures to larger flasks.

  • Validation and Cryopreservation:

    • Validate the expression of the TP receptor in each clone using Western Blot or qPCR.

    • Functionally test the positive clones using the calcium mobilization assay (Protocol 2).

    • Select the clone with the highest and most stable functional response for cryopreservation and future experiments.

Protocol 2: Calcium Mobilization Assay for Functional Characterization

This assay measures the increase in intracellular calcium concentration following agonist stimulation of the TP receptor.[8][9][20]

  • Cell Plating:

    • Seed the stable TP-HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM dye in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Aspirate the growth medium from the wells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Measurement:

    • After incubation, wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye. Add a final 100 µL of buffer to each well.

    • For antagonist screening (this compound), add 25 µL of the compound at various concentrations and incubate for 15-30 minutes.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to measure fluorescence (Excitation: 485 nm, Emission: 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of a TP receptor agonist (e.g., U46619) at a predetermined EC80 concentration.

    • Continue to measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (F/F0) or the peak fluorescence intensity is used to determine the intracellular calcium concentration.

    • For agonist dose-response curves, plot the peak fluorescence against the log of the agonist concentration to determine the EC50.

    • For antagonist dose-response curves (this compound), plot the percentage inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

Protocol 3: Luciferase Reporter Gene Assay

This assay provides an alternative method to measure receptor activation by linking it to the expression of a reporter gene, such as luciferase.[11][12][13] This is particularly useful for detecting signaling through G-proteins that do not primarily induce calcium mobilization.

  • Cell Line Generation:

    • Co-transfect HEK293 cells with the TP receptor expression vector and a reporter vector containing a response element (e.g., Serum Response Element - SRE for Gq/G12 pathways) upstream of the luciferase gene.[11]

    • Generate a stable cell line as described in Protocol 1, selecting for both the receptor and reporter plasmids (using two different selection markers if necessary).

  • Assay Procedure:

    • Seed the dual-stable cell line in a 96-well white, solid-bottom plate.

    • After 24 hours, replace the medium with serum-free medium and add test compounds (e.g., this compound).

    • Add the TP receptor agonist (e.g., U46619).

    • Incubate the plate for 4-6 hours to allow for gene transcription and protein expression.[11]

    • Add the luciferase substrate according to the manufacturer's protocol (e.g., Promega ONE-Glo™ Luciferase Assay System).

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity compared to untreated cells.

    • Determine EC50 and IC50 values as described for the calcium mobilization assay.

Data Presentation and Expected Results

The following tables summarize expected quantitative data from the characterization and screening experiments.

Table 1: Functional Characterization of Stable TP-HEK293 Clones

Clone ID TP Receptor Expression (Relative Units) U46619 EC50 (nM) Max Calcium Response (RFU) Z'-factor
TP-HEK-C31.015.245,0000.68
TP-HEK-C71.88.582,0000.81
TP-HEK-C91.510.171,0000.75
Wild-Type HEK293<0.01>10,000<2,000N/A
Z'-factor is a measure of assay quality, with values >0.5 considered excellent for HTS.

Table 2: Antagonist Activity of this compound on TP-HEK-C7 Clone

Compound Assay Type IC50 (nM) Hill Slope
This compoundCalcium Mobilization25.41.1
This compoundSRE-Luciferase Reporter31.80.9
Known Inactive CmpdCalcium Mobilization>20,000N/A

Conclusion

This application note provides comprehensive protocols for the successful generation of a stable HEK293 cell line expressing the thromboxane A2 receptor. The detailed methodologies for functional validation using calcium mobilization and reporter gene assays offer robust platforms for high-throughput screening.[9][11] The established TP-HEK293 stable cell line is a valuable tool for identifying and characterizing novel TP receptor antagonists like this compound, facilitating drug discovery efforts in therapeutic areas such as asthma and cardiovascular disease.[2][4] The presented workflows and expected data serve as a guide for researchers to implement this assay in their own laboratories.

References

Application Notes and Protocols for Long-Term Oral Administration of Seratrodast to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the long-term oral administration of Seratrodast to rodents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the chronic effects of this thromboxane A2 (TXA2) receptor antagonist.

Introduction

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, playing a key role in mediating various physiological and pathological processes, including platelet aggregation, inflammation, and bronchoconstriction.[1] Long-term studies in rodent models are crucial for understanding its chronic efficacy, safety profile, and pharmacokinetic/pharmacodynamic relationships. This document outlines the necessary procedures for oral administration of this compound in such studies.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various preclinical and clinical studies involving this compound. This information can be used as a reference for dose selection and study design.

Table 1: this compound Dosage and Toxicity Data in Rodents

SpeciesStudy DurationRoute of AdministrationDosageKey FindingsReference
Rat (F344/Jcl)13 weeksOral Gavage0, 4, 20, 100, 500 mg/kg/dayNo-effect dose level determined to be 100 mg/kg/day.[2]
Mouse ((C3II x SWV)F1)Single or 4 consecutive daysOralSingle doses of 400, 800, 1600 mg/kg; Daily dose of 400 mg/kg for 4 daysUsed in a micronucleus test to assess mutagenicity.[2]
Mouse5 daysOral3, 9, 20 mg/kg/dayInhibited neuronal ferroptosis in an epilepsy model.[3]
RabbitNot specifiedOral10 mg/kgSignificantly inhibited arterial thrombus formation.[2]

Table 2: Human Pharmacokinetic Parameters of this compound (for reference)

PopulationDosageStudy DurationOral Clearance (CL/F)Apparent Volume of Distribution (Vd/F)Reference
Patients with mild to moderate asthma80 mg/day8 weeks8.5 ml/hr/kg43.3 ml/kg[4]
Patients with mild to moderate asthma120 mg/day8 weeks8.5 ml/hr/kg43.3 ml/kg[4]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound suitable for daily oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle solution (select one from the options below)

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Stir plate and magnetic stir bar

  • Analytical balance

Vehicle Options:

  • 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water: A commonly used suspending agent.

  • Corn Oil: A lipid-based vehicle suitable for lipophilic compounds.

  • 10% Solutol HS-15 / 90% PEG 600: A combination that can enhance solubility.[5]

  • 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water: Tween 80 can act as a wetting agent to improve suspension.

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired concentration and the total volume needed for the study cohort (including overage).

  • Weigh the this compound powder: Use an analytical balance to accurately weigh the required amount.

  • Prepare the vehicle solution: If using a multi-component vehicle, prepare it according to the specified concentrations.

  • Triturate the this compound powder (for suspensions): Place the weighed this compound powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth paste. This helps in breaking down any clumps and facilitates uniform suspension.

  • Gradual addition of vehicle: Slowly add the remaining vehicle to the paste while continuously stirring or mixing.

  • Homogenization: For a more uniform suspension, use a homogenizer or sonicator.

  • Continuous Stirring: Place the final formulation on a magnetic stir plate and stir continuously to maintain homogeneity, especially during dose administration.

  • Storage: Prepare the formulation fresh daily. If stability data is available to support longer storage, store at 2-8°C and protect from light. Ensure to bring the formulation to room temperature and re-suspend thoroughly before administration.

Long-Term Oral Administration via Gavage

Objective: To accurately and safely administer the prepared this compound formulation to rodents for the duration of the long-term study.

Materials:

  • Prepared this compound formulation

  • Rodent gavage needles (appropriate size for the species and age)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Dose Calculation: Calculate the individual dose volume for each animal based on its most recent body weight. A typical oral gavage volume for rats is 5-10 mL/kg.

  • Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to the body and gently securing the head and neck.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the lubricated, ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.

  • Dose Administration: Once the needle is in the correct position, slowly administer the calculated dose volume.

  • Needle Withdrawal: Gently withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

  • Frequency of Dosing: For chronic studies, once-daily administration is common and generally leads to better adherence and less stress on the animals.[6][7]

  • Record Keeping: Meticulously record the date, time, animal ID, body weight, dose concentration, and administered volume for each animal.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Thromboxane A2 Receptor Signaling Pathway

This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][8] TXA2 is a potent bioactive lipid derived from arachidonic acid that mediates its effects by binding to TP receptors, which are G-protein coupled receptors.[8][9] There are two main isoforms of the TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails.[9] Upon binding of TXA2, the TP receptor couples to Gq and G12/13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key event in many of the downstream effects of TXA2, including platelet aggregation and smooth muscle contraction.[8] this compound competitively blocks the binding of TXA2 to the TP receptor, thereby inhibiting these downstream signaling events.

Seratrodast_Mechanism_of_Action cluster_membrane Cell Membrane TP_receptor TP Receptor (TPα / TPβ) Gq Gq TP_receptor->Gq Activates G12_13 G12/13 TP_receptor->G12_13 Activates Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2S TXA2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 TXA2->TP_receptor Binds to This compound This compound This compound->TP_receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Effects Physiological Effects (Platelet Aggregation, Vasoconstriction, etc.) Ca_release->Physiological_Effects PKC_activation->Physiological_Effects

Caption: this compound antagonizes the Thromboxane A2 receptor signaling pathway.

Experimental Workflow for a Long-Term Rodent Study

The following diagram illustrates a typical workflow for a long-term (e.g., 90-day) oral gavage study in rodents to evaluate the chronic effects of this compound.

Long_Term_Study_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (e.g., 90 days) cluster_post_study Post-Study Phase Protocol_Design Protocol Design & IACUC Approval Animal_Procurement Animal Procurement (e.g., Sprague-Dawley Rats) Protocol_Design->Animal_Procurement Acclimatization Acclimatization (min. 1 week) Animal_Procurement->Acclimatization Daily_Dosing Daily Oral Gavage (Vehicle or this compound) Acclimatization->Daily_Dosing Clinical_Observations Daily Clinical Observations (Health, Behavior) Daily_Dosing->Clinical_Observations Weekly_Measurements Weekly Body Weight & Food/Water Consumption Daily_Dosing->Weekly_Measurements Interim_Sampling Interim Blood Sampling (Pharmacokinetics) Daily_Dosing->Interim_Sampling Terminal_Bleed Terminal Blood Collection (Hematology, Clinical Chemistry) Daily_Dosing->Terminal_Bleed Necropsy Gross Necropsy & Organ Weight Measurement Terminal_Bleed->Necropsy Histopathology Histopathological Examination of Target Organs Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for a long-term oral this compound study in rodents.

References

Application Notes and Protocols: Utilizing Seratrodast to Study Airway Remodeling in Chronic Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by features such as airway hyperresponsiveness (AHR), eosinophilia, and mucus hypersecretion[1]. In long-standing asthma, persistent inflammation drives structural changes known as airway remodeling. These changes include increased airway smooth muscle (ASM) mass, collagen deposition (subepithelial fibrosis), and goblet cell hyperplasia, which contribute to irreversible airflow obstruction[2][3][4]. Animal models, particularly murine models using allergens like ovalbumin (OVA), are invaluable for studying the mechanisms of airway remodeling and for evaluating novel therapeutic agents[1][5].

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor[6]. TXA2 is a potent mediator involved in bronchoconstriction and airway inflammation, key processes in asthma's pathophysiology[6][7]. By blocking the TXA2 receptor, this compound reduces bronchoconstriction and airway inflammation[7]. Clinical studies have demonstrated that this compound improves lung function and reduces symptoms in asthmatic patients, partly by decreasing airway inflammation, as evidenced by reduced levels of eosinophil cationic protein (ECP) in sputum[8][9][10]. Given the central role of chronic inflammation in driving airway remodeling, this compound presents a compelling candidate for investigation as a modulator of these structural changes.

These application notes provide a comprehensive framework for utilizing this compound to study its effects on airway remodeling in a murine model of chronic asthma.

Mechanism of Action: this compound in the Context of Asthma

Thromboxane A2 (TXA2) is synthesized from arachidonic acid and exerts its effects by binding to the thromboxane receptor (TP receptor) on various cells, including airway smooth muscle cells[6][7]. This interaction triggers a signaling cascade that leads to bronchoconstriction, inflammation, and airway hyperresponsiveness[7]. This compound acts as a competitive antagonist at the TP receptor, blocking the downstream effects of TXA2[6][11]. This mechanism provides a strong rationale for its use in controlling asthma, not just by alleviating acute symptoms but potentially by mitigating the chronic inflammatory processes that lead to remodeling.

cluster_membrane Airway Smooth Muscle Cell AA Arachidonic Acid TXA2 Thromboxane A2 (TXA2) AA->TXA2 COX TP_Receptor TP Receptor TXA2->TP_Receptor Downstream Downstream Signaling (e.g., Ca2+ Mobilization) TP_Receptor->Downstream This compound This compound This compound->TP_Receptor Antagonism Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Proliferation (Remodeling) Downstream->Response

Caption: this compound blocks the Thromboxane A2 (TP) receptor.

Experimental Design and Workflow

A robust experimental design is critical for assessing the impact of this compound on airway remodeling. A widely used and effective method is the ovalbumin (OVA)-induced chronic asthma model in BALB/c mice, which reliably develops features of airway remodeling[5][12].

Experimental Groups:

  • Control Group: Sensitized and challenged with Phosphate-Buffered Saline (PBS).

  • Asthma Model Group: Sensitized and challenged with OVA.

  • This compound Treatment Group: Sensitized and challenged with OVA, followed by administration of this compound.

The workflow involves a sensitization phase, a prolonged challenge phase to induce remodeling, and a treatment period.

Day0 Day 0 & 12 Sensitization (i.p. OVA/Alum) Day18 Days 18-23 Initial Challenge (Aerosolized OVA) Day0->Day18 Chronic Weeks 4-8 Chronic Challenge (3x/week Aerosolized OVA) Day18->Chronic Treatment Weeks 4-8 This compound Admin (Daily Oral Gavage) Day56 Day 56+ Endpoint Analysis Chronic->Day56 Treatment->Day56

Caption: Workflow for a chronic asthma model and this compound treatment.

Experimental Protocols

Protocol 1: Induction of Chronic Allergic Asthma and Airway Remodeling (OVA Model)

This protocol is adapted from established methods for inducing chronic airway inflammation and remodeling in mice[13][14].

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile Phosphate-Buffered Saline (PBS)

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization: On days 0 and 12, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS[14]. Control mice receive i.p. injections of PBS in alum.

  • Initial Airway Challenge: From day 18 to day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer[13].

  • Chronic Airway Challenge: To induce remodeling, continue the allergen exposure by challenging the mice with 1% aerosolized OVA for 30 minutes, three times a week, for at least 5-8 weeks[13][14].

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A typical oral dose for mice can range from 1 to 10 mg/kg[15].

  • Administration: Beginning with the chronic challenge phase (e.g., from week 4 onwards), administer this compound or vehicle to the respective groups via oral gavage once daily. Continue administration throughout the chronic challenge period.

Protocol 3: Histological Analysis of Airway Remodeling

At the end of the experiment, lung tissues are collected for histological assessment of inflammatory cell infiltration, goblet cell hyperplasia, and collagen deposition[16][17].

Materials:

  • 4% Paraformaldehyde (PFA) for fixation

  • Paraffin embedding reagents

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Periodic acid-Schiff (PAS) stain kit

  • Masson’s Trichrome or Sirius Red stain kit

  • Microscope with imaging software

Procedure:

  • Tissue Processing: Perfuse the lungs with PBS and then fix with 4% PFA overnight. Dehydrate the tissues through a graded ethanol series and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining:

    • H&E Staining: Stain sections with H&E to evaluate general lung morphology and inflammatory infiltrate in the peribronchiolar and perivascular areas[16].

    • PAS Staining: Use a PAS staining kit to identify mucus-producing goblet cells in the airway epithelium. Goblet cells will stain magenta[16].

    • Masson's Trichrome/Sirius Red Staining: Stain sections with Masson’s Trichrome or Sirius Red to visualize and quantify collagen deposition in the subepithelial region. Collagen fibers will stain blue/green with Masson's Trichrome or red with Sirius Red[16][17][18].

  • Quantification:

    • Inflammation: Use a semi-quantitative scoring system (e.g., 0-3 for absent to severe) to grade the peribronchiolar inflammation on H&E stained slides[12].

    • Goblet Cells: Count the number of PAS-positive cells and normalize to the length of the basement membrane of the bronchiole.

    • Collagen Deposition: Using image analysis software (e.g., ImageJ), quantify the area of positive staining for collagen and express it as a percentage of the total peribronchiolar area[19][20].

Protocol 4: Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)

IHC is used to specifically identify and quantify the mass of airway smooth muscle[21][22].

Materials:

  • Primary antibody: Mouse anti-α-SMA antibody

  • Appropriate secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • DAB substrate kit

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

Procedure:

  • Antigen Retrieval: Deparaffinize and rehydrate the lung sections. Perform heat-induced antigen retrieval using citrate buffer.

  • Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary anti-α-SMA antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the secondary antibody for 1 hour at room temperature, followed by incubation with DAB substrate until a brown color develops.

  • Counterstaining & Mounting: Counterstain with hematoxylin to visualize nuclei, then dehydrate and mount the slides.

  • Quantification: Capture images of bronchioles. Using image analysis software, measure the area of brown staining (α-SMA positive) around the airways and normalize it to the length of the basement membrane[21][23].

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups. The following tables present expected outcomes based on the literature for a successful chronic asthma model and the potential therapeutic effects of this compound.

Table 1: Histological Assessment of Airway Remodeling

ParameterControl (PBS)Asthma Model (OVA)Asthma + this compound
Inflammatory Score (0-3) 0.2 ± 0.12.5 ± 0.3 1.5 ± 0.2*
Goblet Cells (cells/mm epithelium) 5 ± 255 ± 825 ± 6
Subepithelial Collagen (% area) 2 ± 0.515 ± 2.1***8 ± 1.5
α-SMA Positive Area (µm²/µm BM) 1500 ± 2004500 ± 450***2800 ± 300*

*Data are represented as Mean ± SEM. ***p<0.001 vs Control; p<0.05 vs Asthma Model. Data are hypothetical but reflect typical findings in chronic asthma models and potential therapeutic effects.

Table 2: Inflammatory Markers in Bronchoalveolar Lavage (BAL) Fluid

ParameterControl (PBS)Asthma Model (OVA)Asthma + this compound
Total Cells (x10⁴) 5 ± 150 ± 7 28 ± 5*
Eosinophils (x10⁴) <0.125 ± 410 ± 3
Neutrophils (x10⁴) 1 ± 0.58 ± 1.5***4 ± 1
Lymphocytes (x10⁴) 3 ± 115 ± 2***12 ± 2

*Data are represented as Mean ± SEM. ***p<0.001 vs Control; p<0.05 vs Asthma Model. This compound is known to inhibit eosinophil infiltration[24].

References

Application of Seratrodast in Ex Vivo Organ Bath Experiments with Tracheal Rings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast, a potent and selective thromboxane A2 (TXA2) receptor (TP receptor) antagonist, is a valuable tool for investigating the role of the TXA2 pathway in airway smooth muscle physiology and pathophysiology. Developed initially for the treatment of asthma, its mechanism of action centers on blocking the effects of TXA2, a potent mediator of bronchoconstriction, vasoconstriction, inflammation, and airway hyperresponsiveness. Ex vivo organ bath experiments utilizing isolated tracheal rings are a fundamental technique to characterize the pharmacological effects of compounds like this compound on airway smooth muscle contractility. This document provides detailed application notes and protocols for the use of this compound in such experimental setups.

Principle of the Experiment

This protocol describes an in vitro method to assess the antagonistic effect of this compound on tracheal smooth muscle contraction. Tracheal rings isolated from a suitable animal model (e.g., guinea pig) are mounted in an organ bath containing a physiological salt solution. Contraction of the tracheal smooth muscle is induced by a TP receptor agonist, such as the stable TXA2 mimetic U-46619. The ability of this compound to inhibit or reverse this contraction is then quantified, allowing for the determination of its potency and efficacy as a TP receptor antagonist in airway tissue.

Data Presentation

The following tables summarize the expected quantitative data from ex vivo organ bath experiments involving this compound and the TXA2 mimetic U-46619.

ParameterAgonistTissueValueReference
EC50U-46619Rat Large Airways (>420 µm)66 nM
EC50U-46619Rat Small Airways (<250 µm)6.9 nM

Table 1: Potency of the Thromboxane A2 Mimetic U-46619 in Rat Airways. This table provides the half-maximal effective concentration (EC50) of U-46619 for inducing contraction in different airway sizes.

AntagonistAgonistTissueParameterValueReference
This compound (AA-2414)U-46619Guinea Pig TracheaAntagonismCompetitive Inhibition

Table 2: Antagonistic Activity of this compound. This table highlights the nature of the antagonism of this compound against U-46619-induced contractions in guinea pig tracheal tissue.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • U-46619 (stable TXA2 mimetic)

  • Krebs-Henseleit Solution (Composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.7)

  • Carbogen gas (95% O2 / 5% CO2)

  • Distilled, deionized water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Equipment
  • Isolated organ bath system with temperature control and gas supply

  • Isometric force transducer

  • Data acquisition system

  • Dissection microscope and tools (forceps, scissors)

  • Surgical sutures (e.g., 4-0 silk)

  • pH meter

  • Analytical balance

Animal Model

Guinea pigs are a commonly used and appropriate model for these studies due to the well-characterized reactivity of their airway smooth muscle to various bronchoconstrictors, including TXA2 analogues.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal B Isolate Trachea A->B C Prepare Tracheal Rings (2-3 mm) B->C F Mount Rings in Organ Bath C->F D Prepare Krebs-Henseleit Solution D->F E Prepare Drug Stock Solutions J Add this compound (Cumulative Concentrations) E->J G Equilibration (60-90 min) F->G H Set Basal Tension (1 g) G->H I Induce Contraction with U-46619 H->I I->J K Record Isometric Tension J->K L Generate Dose-Response Curve K->L M Calculate IC50 / pA2 L->M

Figure 1: General workflow for the ex vivo organ bath experiment.

Detailed Methodologies

1. Preparation of Tracheal Rings:

  • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

  • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adhering connective and fatty tissues.

  • Cut the trachea into rings of 2-3 mm in width.

  • Tie two silk sutures through the lumen of each ring, perpendicular to the cartilaginous axis.

2. Organ Bath Setup and Equilibration:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

  • Continuously bubble the solution with carbogen gas (95% O2 / 5% CO2) to maintain a physiological pH of 7.4.

  • Suspend each tracheal ring by attaching one suture to a fixed hook at the bottom of the chamber and the other to an isometric force transducer.

  • Apply an initial tension of 1.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, readjust the tension to a stable baseline of 1.0 g.

3. Experimental Protocol for this compound Antagonism:

  • Induction of Contraction:

    • To induce a stable, submaximal contraction, add a concentration of U-46619 that elicits approximately 80% of the maximal response (e.g., 10⁻⁷ to 10⁻⁶ M). The exact concentration should be determined from a cumulative concentration-response curve for U-46619 in your specific tissue preparation.

    • Allow the contraction to reach a stable plateau.

  • Cumulative Addition of this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit solution.

    • Once a stable contraction is achieved with U-46619, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Allow the tissue to reach a new steady-state tension after each addition of this compound before adding the next concentration.

  • Data Recording:

    • Continuously record the isometric tension throughout the experiment using a data acquisition system.

4. Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by U-46619.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the U-46619-induced contraction).

  • For a more detailed characterization of competitive antagonism, a Schild analysis can be performed. This involves generating multiple concentration-response curves to U-46619 in the presence of different fixed concentrations of this compound. The pA2 value, a measure of the antagonist's affinity, can then be determined from a Schild plot.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TXA2 Thromboxane A2 (TXA2) or U-46619 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein Gq/11 Protein Activation TP_Receptor->G_Protein This compound This compound This compound->TP_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Ca_Influx->Ca_Increase MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Increase->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Figure 2: Signaling pathway of TXA2-induced tracheal smooth muscle contraction and the point of inhibition by this compound.

The binding of Thromboxane A2 (or its mimetic, U-46619) to the TP receptor on airway smooth muscle cells initiates a signaling cascade. This typically involves the activation of a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This, along with Ca²⁺ influx from the extracellular space, results in a significant increase in intracellular Ca²⁺ concentration. The elevated Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction. This compound, by competitively blocking the TP receptor, prevents the initiation of this entire signaling cascade.

Conclusion

The ex vivo organ bath model using tracheal rings is a robust and reliable method for characterizing the pharmacological properties of thromboxane A2 receptor antagonists like this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute experiments to investigate the effects of this compound on airway smooth muscle function. These studies are crucial for the preclinical evaluation of potential new therapies for respiratory diseases such as asthma.

Application Notes and Protocols: Seratrodast in High-Throughput Screening for Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key mediator in the inflammatory cascade is Thromboxane A2 (TXA2), which exerts its pro-inflammatory effects through the Thromboxane A2 receptor (TP receptor).[1][2] Seratrodast is a potent and selective antagonist of the TP receptor, clinically used as an anti-asthmatic agent due to its ability to mitigate airway inflammation and bronchoconstriction.[3][4][5] Its well-defined mechanism of action makes this compound an excellent reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents targeting the TXA2 pathway.

These application notes provide a framework for utilizing this compound as a control in HTS assays designed to identify new modulators of the TXA2 receptor. The protocols outlined below describe cell-based assays amenable to a high-throughput format.

Mechanism of Action: Thromboxane A2 Signaling

Thromboxane A2 is synthesized from arachidonic acid and, upon binding to its G-protein coupled receptor (TP receptor), initiates a signaling cascade that results in various physiological responses, including platelet aggregation, vasoconstriction, and inflammation.[1][2] The signaling pathway is pivotal in the progression of inflammatory diseases, making it a prime target for therapeutic intervention.

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Inflammatory_Response Pro-inflammatory Gene Expression Ca2_ER->Inflammatory_Response PKC->Inflammatory_Response This compound This compound This compound->TP_Receptor

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Assays

The following are model protocols for HTS assays to identify novel TXA2 receptor antagonists, using this compound as a positive control for inhibition.

Assay 1: Calcium Mobilization Assay

Principle: Activation of the TP receptor by a TXA2 mimetic, such as U-46619, leads to an increase in intracellular calcium concentration.[6] This assay measures the ability of test compounds to inhibit this calcium influx, indicating antagonism of the TP receptor.

Experimental Workflow:

HTS_Workflow_Calcium cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition Seed_Cells Seed cells expressing TP receptor Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Add_Compounds Add test compounds and controls (this compound) Load_Dye->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_Agonist Add TXA2 mimetic (U-46619) Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence (e.g., FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and identify hits Measure_Fluorescence->Analyze_Data

Caption: High-throughput screening workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line endogenously expressing or engineered to overexpress the human TP receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Plate Seeding: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the assay.

  • Dye Loading: Wash the cells with a suitable buffer and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add test compounds from a compound library, a positive control (this compound), and a negative control (vehicle, e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for a predetermined time to allow for compound-receptor interaction.

  • Agonist Stimulation: Add a pre-determined concentration of a TXA2 mimetic, such as U-46619, to all wells to stimulate the TP receptor.

  • Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence imaging plate reader (e.g., FLIPR).

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

Assay 2: Pro-inflammatory Cytokine Release Assay

Principle: In certain cell types, such as macrophages, activation of the TP receptor can contribute to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α).[7][8] This assay measures the inhibition of agonist-induced cytokine production by test compounds.

Experimental Workflow:

HTS_Workflow_Cytokine cluster_prep Cell Culture & Plating cluster_treatment Treatment cluster_readout Detection & Analysis Seed_Cells Seed macrophages (e.g., THP-1) Add_Compounds Add test compounds and controls (this compound) Seed_Cells->Add_Compounds Add_Agonist Stimulate with TXA2 mimetic (U-46619) Add_Compounds->Add_Agonist Incubate Incubate (e.g., 24h) Add_Agonist->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Cytokine Measure cytokine levels (e.g., ELISA, HTRF) Collect_Supernatant->Measure_Cytokine Analyze_Data Analyze data and identify hits Measure_Cytokine->Analyze_Data

Caption: High-throughput screening workflow for a cytokine release assay.

Detailed Protocol:

  • Cell Culture and Plating: Culture and plate a suitable macrophage-like cell line (e.g., THP-1) in 384-well plates.

  • Compound Treatment: Add test compounds, a positive control (this compound), and a negative control (vehicle) to the wells.

  • Stimulation: Add a TXA2 mimetic (e.g., U-46619) to induce cytokine production.

  • Incubation: Incubate the plates for a sufficient period (e.g., 18-24 hours) to allow for cytokine synthesis and release.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant using a high-throughput compatible method such as a competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • Data Analysis: Determine the inhibitory effect of the test compounds on cytokine release.

Data Presentation and Interpretation

Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate hit identification and validation.

Table 1: Representative Quantitative Data for HTS Assay Performance

ParameterCalcium Mobilization AssayCytokine Release Assay
Positive Control This compound (10 µM)This compound (10 µM)
Negative Control Vehicle (0.1% DMSO)Vehicle (0.1% DMSO)
Agonist U-46619 (100 nM)U-46619 (1 µM)
Signal Window 5-fold3-fold
Z'-Factor ≥ 0.5≥ 0.5

Note: The Z'-factor is a statistical indicator of assay quality, with a value between 0.5 and 1.0 considered excellent for HTS.[9][10][11]

Table 2: Hypothetical Hit Compound Profile

Compound IDStructureIC50 (µM) - Calcium AssayIC50 (µM) - Cytokine Assay
This compound (Reference)0.050.1
Hit Compound 1 [Structure]0.20.5
Hit Compound 2 [Structure]1.52.1

IC50 values represent the concentration of a compound that inhibits 50% of the maximal response.

Conclusion

This compound serves as an invaluable tool in the high-throughput screening for novel anti-inflammatory compounds that target the Thromboxane A2 pathway. Its specific mechanism of action as a TP receptor antagonist allows for the development of robust and reliable HTS assays. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to establish and validate screening campaigns, ultimately accelerating the discovery of new therapeutics for inflammatory diseases.

References

A Guide to Using Seratrodast in Primary Human Bronchial Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, playing a crucial role in mitigating airway inflammation, bronchoconstriction, and hyperresponsiveness, which are hallmark features of asthma.[1][2][3] Thromboxane A2, a potent inflammatory mediator, is synthesized by various cells, including bronchial epithelial cells.[4] By blocking the TXA2 receptor, this compound offers a targeted therapeutic approach to control asthma symptoms and related inflammatory responses.[5][6]

Primary human bronchial epithelial (PHBE) cells cultured in vitro are an invaluable tool for studying the pathophysiology of airway diseases and for evaluating the efficacy of therapeutic agents like this compound. These cultures, particularly when grown at an air-liquid interface (ALI), can differentiate to form a pseudostratified epithelium that closely mimics the in vivo airway environment.[7][8][9] This guide provides detailed application notes and protocols for utilizing this compound in PHBE cell cultures to investigate its anti-inflammatory effects and mechanism of action.

Mechanism of Action

This compound functions by competitively inhibiting the binding of thromboxane A2 to its receptor (TP receptor) on the surface of various cells, including bronchial epithelial and smooth muscle cells.[1][2] This blockade disrupts the downstream signaling cascades that lead to key pathological features of asthma. The primary signaling pathway implicated in TXA2-mediated inflammation in bronchial epithelial cells is the nuclear factor-kappa B (NF-κB) pathway.[10][11] Activation of the TP receptor can lead to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[10] this compound, by blocking the initial receptor activation, is expected to attenuate this inflammatory cascade.

Data Presentation: Efficacy of this compound in PHBE Cells

The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound in PHBE cell cultures. Disclaimer: The following data are illustrative and provided as a template for presenting experimental results. Actual results may vary.

Table 1: Effect of this compound on U-46619-Induced Cytokine Secretion in PHBE Cells

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Vehicle Control50 ± 5150 ± 1225 ± 3
U-46619 (1 µM)550 ± 451200 ± 98250 ± 21
This compound (1 µM) + U-46619 (1 µM)275 ± 22650 ± 53130 ± 11
This compound (10 µM) + U-46619 (1 µM)110 ± 9250 ± 2060 ± 5
This compound (10 µM) alone48 ± 4145 ± 1124 ± 2

Table 2: Dose-Dependent Inhibition of U-46619-Induced IL-6 Release by this compound

This compound Concentration (µM)% Inhibition of IL-6 Release
0.0115 ± 3
0.140 ± 5
175 ± 8
1092 ± 6
IC50 ~0.25 µM

Table 3: Effect of this compound on Inflammatory Gene Expression in PHBE Cells

GeneTreatmentFold Change vs. Vehicle
COX-2 U-46619 (1 µM)8.5 ± 0.7
This compound (10 µM) + U-46619 (1 µM)1.8 ± 0.2
IL-6 U-46619 (1 µM)12.2 ± 1.1
This compound (10 µM) + U-46619 (1 µM)2.1 ± 0.3
IL-8 U-46619 (1 µM)15.6 ± 1.4
This compound (10 µM) + U-46619 (1 µM)2.9 ± 0.4

Table 4: Cell Viability of PHBE Cells Treated with this compound

This compound Concentration (µM)Cell Viability (%)
199 ± 2
1098 ± 3
5096 ± 4
10094 ± 5

Experimental Protocols

Protocol 1: Culturing Primary Human Bronchial Epithelial (PHBE) Cells

This protocol describes the expansion and differentiation of PHBE cells at an air-liquid interface (ALI).

Materials:

  • Cryopreserved primary human bronchial epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM) with supplements

  • Collagen-coated culture flasks and transwell inserts

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • ALI differentiation medium

Procedure:

  • Thawing and Seeding: Rapidly thaw the cryopreserved PHBE cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated T-75 flask.

  • Expansion: Culture the cells at 37°C in a 5% CO2 incubator. Change the BEGM every 48 hours until the cells reach 80-90% confluency.

  • Subculturing: Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with trypsin-neutralizing solution or serum-containing medium and centrifuge.

  • Seeding on Transwells: Resuspend the cell pellet in BEGM and seed the cells onto the apical side of collagen-coated transwell inserts at a density of 1 x 10^5 cells/cm². Add BEGM to both the apical and basolateral chambers.

  • ALI Culture: Once the cells on the transwells are fully confluent (typically 2-3 days), remove the medium from the apical chamber to establish the air-liquid interface. Replace the medium in the basolateral chamber with ALI differentiation medium.

  • Differentiation: Maintain the ALI culture for at least 21 days to allow for full mucociliary differentiation. Change the basolateral medium every 48-72 hours.

Protocol 2: Evaluating the Effect of this compound on Cytokine Secretion

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in the culture supernatant.

Materials:

  • Differentiated PHBE cells in ALI culture

  • This compound

  • U-46619 (a stable TXA2 analog)

  • Cell culture medium (serum-free)

  • ELISA kits for IL-6, IL-8, and TNF-α

  • Microplate reader

Procedure:

  • Pre-treatment: Pre-treat the differentiated PHBE cells by adding this compound (at desired concentrations, e.g., 0.1, 1, 10 µM) to the basolateral medium for 1 hour.

  • Stimulation: After pre-treatment, add the TXA2 receptor agonist U-46619 (e.g., 1 µM) to the basolateral medium and incubate for 24 hours at 37°C. Include appropriate vehicle controls.

  • Sample Collection: Collect the basolateral medium from each well. Centrifuge at 1000 x g for 10 minutes to remove any cellular debris.

  • ELISA: Perform the ELISA for IL-6, IL-8, and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Protocol 3: Assessing the Impact of this compound on Inflammatory Gene Expression

This protocol uses quantitative real-time polymerase chain reaction (qPCR) to measure changes in gene expression.

Materials:

  • Differentiated PHBE cells in ALI culture

  • This compound and U-46619

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., COX-2, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat the PHBE cells with this compound and/or U-46619 as described in Protocol 2, but for a shorter incubation time suitable for detecting changes in mRNA levels (e.g., 4-6 hours).

  • RNA Extraction: Lyse the cells directly in the transwell inserts and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Seratrodast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds IKK IKK TP_Receptor->IKK Activates This compound This compound This compound->TP_Receptor Blocks NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Induces Cytokines IL-6, IL-8, etc. Gene_Transcription->Cytokines Leads to

Caption: this compound's mechanism of action in bronchial epithelial cells.

Experimental_Workflow cluster_assays Assays start Start: Culture PHBE Cells to Differentiated ALI pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with U-46619 (TXA2 agonist) pretreatment->stimulation elisa Cytokine Measurement (ELISA) stimulation->elisa qpcr Gene Expression Analysis (qPCR) stimulation->qpcr viability Cell Viability Assay (e.g., MTT) stimulation->viability data_analysis Data Analysis and Interpretation elisa->data_analysis qpcr->data_analysis viability->data_analysis

Caption: Experimental workflow for evaluating this compound in PHBE cells.

Logical_Relationship stimulus Inflammatory Stimulus (e.g., Allergens, Pathogens) txa2_production Increased TXA2 Production by PHBE Cells stimulus->txa2_production tp_activation TP Receptor Activation txa2_production->tp_activation nfkb_activation NF-κB Pathway Activation tp_activation->nfkb_activation cytokine_release Pro-inflammatory Cytokine Release (IL-6, IL-8) nfkb_activation->cytokine_release inflammation Airway Inflammation cytokine_release->inflammation This compound This compound This compound->tp_activation Inhibits

Caption: Logical relationship of this compound's role in inflammation.

References

Troubleshooting & Optimization

Optimizing Seratrodast concentration for maximum efficacy in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Seratrodast concentration in your cell-based assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure you achieve maximum efficacy and reproducibility in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2] By blocking this receptor, it inhibits downstream signaling pathways that lead to processes like bronchoconstriction, vasoconstriction, and platelet aggregation.[1][2] Additionally, recent studies have identified a secondary mechanism where this compound acts as a ferroptosis inhibitor by reducing lipid reactive oxygen species (ROS) production and regulating the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF). For cell-based assays, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What is a typical starting concentration range for this compound in a new cell-based assay?

A3: A good starting point for a dose-response experiment is to test a wide range of concentrations, from nanomolar to micromolar. Based on published data, effective concentrations can range from as low as 60 nM for TXA2 receptor antagonism to the low micromolar range (e.g., 4.5 µM) for ferroptosis inhibition.[3] A typical starting range could be from 10 nM to 100 µM.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity at concentrations typically effective for its biological activity. For instance, in HT22 cells, significant cytotoxicity was not observed at concentrations below 10 µM. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the optimal non-toxic working concentration range.

Troubleshooting Guide

Q1: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some steps to troubleshoot this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Dilution Method: When diluting your DMSO stock, add the stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly. Avoid diluting the DMSO stock in aqueous buffers like PBS before adding it to the medium, as this can cause the compound to precipitate.

  • Serum in Medium: The presence of serum in the culture medium can help to keep hydrophobic compounds in solution. If you are using a serum-free medium, you may need to optimize the final DMSO concentration or consider using a formulation with a solubilizing agent, though this should be done with caution as it may affect your assay.

Q2: I am not seeing the expected inhibitory effect of this compound in my assay. What could be the reason?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Type: The expression level of the TXA2 receptor can vary significantly between different cell types. Ensure your chosen cell line is appropriate for studying TXA2 signaling.

  • Agonist Concentration: If you are using an agonist to induce a response (e.g., U-46619 for platelet aggregation), the concentration of the agonist may be too high, making it difficult to see inhibition. Perform an agonist dose-response curve to determine the EC50 or EC80 and use a concentration in this range for your inhibition studies.

  • Incubation Time: The pre-incubation time with this compound before adding an agonist is crucial. A pre-incubation time of 30 minutes to 2 hours is generally recommended to allow for sufficient receptor binding.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

Q3: I am concerned about potential off-target effects of this compound at higher concentrations. How can I address this?

A3: While this compound is a selective TXA2 receptor antagonist, high concentrations of any compound can lead to off-target effects.[4][5]

  • Dose-Response Curve: A well-defined dose-response curve is essential. The specific inhibitory effects should occur within a clear concentration range, while non-specific or toxic effects may appear at much higher concentrations.

  • Control Compounds: Include appropriate controls in your experiments. For example, use another TXA2 receptor antagonist to see if it phenocopies the effects of this compound.

  • Rescue Experiments: If possible, perform rescue experiments. For example, if this compound inhibits a cellular process, see if adding a downstream signaling molecule can reverse the effect.

  • Literature Review: Consult the literature for any known off-target effects of this compound that might be relevant to your experimental system.

Data Presentation: this compound Efficacy

Assay TypeCell Line/SystemAgonistIC50 / Effective ConcentrationReference
Ferroptosis InhibitionErastin4.5 µM[2]
TXA2 Receptor BindingCHO cells expressing human TXA2-R[3H]U-4661960 nM[3]
Ferroptosis InhibitionHT-22, B16-F10, Panc-1, HCT-116RSL3~6 µM
Anti-inflammatoryHuman SputumIn vivo (asthma patients)80mg/day[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is for measuring the inhibitory effect of this compound on U-46619-induced human platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • This compound stock solution (in DMSO).

  • U-46619 (a stable TXA2 analog) stock solution.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Saline or appropriate buffer.

  • Light Transmission Aggregometer and cuvettes with stir bars.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • This compound Incubation:

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 5 µL of your this compound working solution (or DMSO as a vehicle control) to achieve the desired final concentration.

    • Incubate for 10-30 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add 50 µL of U-46619 solution to induce aggregation. The final concentration of U-46619 should be predetermined from a dose-response curve (typically in the range of 0.5-1.5 µM).[6][7]

    • Record the aggregation for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Cytokine Release Assay in Macrophages

This protocol outlines the measurement of this compound's effect on lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) release from a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-Buffered Saline (PBS).

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, IL-6).

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (or DMSO as a vehicle control).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.[8][9]

    • Include a negative control group with no LPS stimulation.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine for all conditions.

    • Determine the percentage inhibition of cytokine release for each this compound concentration compared to the LPS-only control.

    • Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Seratrodast_Signaling_Pathway cluster_membrane Cell Membrane TXA2_Receptor TXA2 Receptor G_Protein G-Protein Activation TXA2_Receptor->G_Protein Arachidonic_Acid Arachidonic Acid TXA2 Thromboxane A2 (Agonist) Arachidonic_Acid->TXA2 TXA2->TXA2_Receptor Binds This compound This compound (Antagonist) This compound->TXA2_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC Downstream_Effects Platelet Aggregation, Vasoconstriction, Inflammation PLC->Downstream_Effects

Caption: this compound's primary mechanism of action.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Perform Dose-Response Cytotoxicity Assay A->C B 2. Seed Cells and Allow Adherence (24h) B->C D 4. Determine Non-Toxic Concentration Range C->D E 5. Pre-treat Cells with This compound (1-2h) D->E F 6. Stimulate with Agonist (e.g., LPS, U-46619) E->F G 7. Incubate for Assay Duration (e.g., 24h) F->G H 8. Measure Endpoint (e.g., Cytokine level, Aggregation) G->H I 9. Analyze Data and Calculate IC50 H->I

Caption: General workflow for optimizing this compound.

Troubleshooting_Logic Start Issue Encountered NoEffect No Inhibitory Effect Observed Start->NoEffect Precipitation Compound Precipitation Start->Precipitation HighVariability High Variability in Results Start->HighVariability Sol_NoEffect1 Check Agonist Concentration (Perform Dose-Response) NoEffect->Sol_NoEffect1 Sol_NoEffect2 Verify Cell Line Expresses TXA2 Receptor NoEffect->Sol_NoEffect2 Sol_NoEffect3 Optimize Pre-incubation Time (1-2 hours) NoEffect->Sol_NoEffect3 Sol_Precip1 Check Final DMSO % (Keep <0.5%) Precipitation->Sol_Precip1 Sol_Precip2 Dilute Directly into Warm, Serum-Containing Medium Precipitation->Sol_Precip2 Sol_Variability1 Ensure Consistent Cell Seeding and Passage Number HighVariability->Sol_Variability1 Sol_Variability2 Standardize Reagent Prep and Incubation Times HighVariability->Sol_Variability2

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting inconsistent results in Seratrodast animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Seratrodast in preclinical animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help address potential inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the anti-inflammatory effects of this compound in our asthma model. What are the potential causes?

High variability in the anti-inflammatory effects of this compound in animal models of asthma can stem from several factors related to the experimental setup. The choice of animal model is critical; for instance, guinea pig models of ovalbumin-induced asthma are commonly used due to their bronchoconstrictive responses mediated by histamine and leukotrienes, which are relevant to human asthma.[1][2] However, the immune response can differ between species and even strains.[3][4] Ensure that the sensitization and challenge protocols are consistent across all animals. The timing of this compound administration relative to the allergen challenge is also crucial, as it is a thromboxane A2 (TXA2) receptor antagonist and its efficacy depends on blocking the signaling cascade initiated by TXA2.[5][6]

Q2: Our results with this compound in a bleomycin-induced pulmonary fibrosis model are not consistent with published literature. What should we check?

Inconsistency in bleomycin-induced pulmonary fibrosis models can be common. The severity of fibrosis can be influenced by the strain, age, and sex of the mice used.[7][8] The route of bleomycin administration (intratracheal vs. systemic) and the dose can also significantly impact the fibrotic response.[8][9] It is recommended to initiate this compound treatment after the acute inflammatory phase has subsided (generally after Day 7) to specifically target the fibrotic process.[7] Additionally, the method used to quantify fibrosis, such as hydroxyproline assays versus histological scoring, can introduce variability.

Q3: We are seeing unexpected off-target effects in our animal studies with this compound. Is this a known issue?

This compound is a selective thromboxane A2 (TXA2) receptor antagonist.[6] However, like any pharmacological agent, the potential for off-target effects exists, particularly at higher doses. It is important to adhere to established dose ranges from preclinical studies. For instance, in rodent models of asthma, oral doses of 1-10 mg/kg have been shown to be effective.[5] If you are observing unexpected effects, it is crucial to review your dosing calculations and administration protocol. Additionally, consider the vehicle used for drug delivery, as this can sometimes contribute to unexpected physiological responses.

Q4: Can species differences in pharmacokinetics explain the variable efficacy of this compound in our studies?

Yes, pharmacokinetic differences between animal species can significantly impact the efficacy of this compound.[4] The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary considerably. For example, the half-life of this compound has been reported to be approximately 22 hours in humans, but this may differ in rodents.[6] It is advisable to perform pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen to achieve therapeutic plasma concentrations. Factors such as formulation and route of administration will also influence the pharmacokinetic profile.

Troubleshooting Guides

Issue: Inconsistent Bronchoconstriction Inhibition in Asthma Models

Potential Causes & Solutions:

  • Animal Model Selection:

    • Problem: The chosen animal model may not have a strong TXA2-mediated component in its asthma-like phenotype.

    • Solution: The guinea pig model is well-established for studying bronchoconstriction where prostanoids play a significant role.[5] If using a mouse model, ensure the strain is appropriate and the sensitization protocol is robust enough to elicit a strong allergic inflammatory response.[3]

  • Timing of Drug Administration:

    • Problem: this compound is administered too late to block the early phase of the asthmatic response.

    • Solution: Administer this compound prior to the allergen challenge. For example, oral administration 1 hour before the challenge has been shown to be effective in inhibiting pulmonary pressure increase in anaphylaxis models.[5]

  • Dosage:

    • Problem: The dose of this compound may be too low to achieve sufficient receptor antagonism.

    • Solution: Refer to dose-response studies. In guinea pigs, oral doses of 1-10 mg/kg have demonstrated efficacy.[5] It may be necessary to perform a dose-ranging study in your specific model to determine the optimal therapeutic dose.

Issue: Variable Anti-fibrotic Effects in Pulmonary Fibrosis Models

Potential Causes & Solutions:

  • Bleomycin Dosing and Administration:

    • Problem: Inconsistent delivery of bleomycin leading to variable lung injury.

    • Solution: Ensure precise and consistent intratracheal or systemic administration of bleomycin. The dose of bleomycin itself can significantly affect the severity of fibrosis.[9]

  • Timing of this compound Treatment:

    • Problem: Initiating treatment during the acute inflammatory phase may confound the assessment of its anti-fibrotic effects.

    • Solution: The American Thoracic Society recommends initiating anti-fibrotic compound testing after the acute inflammatory phase has subsided (post-Day 7).[7]

  • Endpoint Analysis:

    • Problem: Subjectivity in histological scoring or variability in biochemical assays.

    • Solution: Use a combination of quantitative measures, such as hydroxyproline content for collagen deposition, alongside blinded histological scoring to reduce bias.[7]

Issue: Inconsistent Results in Chronic Kidney Disease (CKD) Models

Potential Causes & Solutions:

  • Model Induction:

    • Problem: Variability in the induction of CKD using methods like adenine administration.

    • Solution: The concentration of adenine in the diet and the duration of administration are critical for inducing a consistent CKD phenotype.[10][11] Ensure uniform mixing of adenine in the feed and monitor food intake to ensure consistent dosing.

  • Animal Strain:

    • Problem: Different rat or mouse strains can exhibit varying susceptibility to adenine-induced nephropathy.[12]

    • Solution: Use a well-characterized strain for this model and ensure consistency across all experimental groups.

  • Assessment of Renal Function:

    • Problem: Variability in markers of renal function.

    • Solution: Measure multiple endpoints to assess kidney function, such as serum creatinine, blood urea nitrogen (BUN), and proteinuria, to get a comprehensive picture of the disease state and treatment effect.

Data Summary

Table 1: Summary of this compound Dosing in Animal Models
Animal Model Disease Model Species Dose Range Route of Administration Reference
AsthmaOvalbumin-inducedGuinea Pig1 - 10 mg/kgOral[5]
AsthmaForssman anaphylaxisGuinea Pig1 - 10 mg/kgOral[5]
Pulmonary FibrosisBleomycin-inducedMouseNot specified in search resultsNot specified in search results
Chronic Kidney DiseaseAdenine-inducedRat/MouseNot specified in search resultsNot specified in search results

Note: Specific dosages for pulmonary fibrosis and chronic kidney disease models were not explicitly found in the provided search results and would require further literature review.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Asthma Model in Guinea Pigs

This protocol is a generalized representation based on common methodologies.[2][13][14]

  • Sensitization:

    • Administer an intraperitoneal injection of ovalbumin (e.g., 100 µg) mixed with an adjuvant like aluminum hydroxide on day 0 and day 7.

  • Challenge:

    • On day 21, expose the animals to an aerosolized solution of ovalbumin (e.g., 0.5%) for a defined period (e.g., 10 minutes).

  • This compound Administration:

    • Administer this compound orally at the desired dose (e.g., 1-10 mg/kg) one hour prior to the ovalbumin challenge.

  • Endpoint Measurement:

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., acetylcholine or histamine).

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

    • Perform histological analysis of lung tissue to assess inflammation and mucus production.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol is a generalized representation based on common methodologies.[8][15]

  • Induction of Fibrosis:

    • Administer a single intratracheal dose of bleomycin (e.g., 1-4 mg/kg) to anesthetized mice.

  • This compound Administration:

    • Begin daily oral administration of this compound at the desired dose starting from day 8 post-bleomycin instillation and continue for the duration of the study (e.g., until day 21 or 28).

  • Endpoint Measurement:

    • On the final day of the study, harvest the lungs.

    • Measure total lung collagen content using a hydroxyproline assay.

    • Perform histological analysis of lung sections stained with Masson's trichrome to visualize and score the extent of fibrosis.

    • Analyze gene and protein expression of fibrotic markers (e.g., collagen I, alpha-smooth muscle actin) in lung homogenates.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane TXA2_Receptor Thromboxane A2 Receptor (TP Receptor) Cellular_Response Cellular Response (Bronchoconstriction, Inflammation, Platelet Aggregation) TXA2_Receptor->Cellular_Response Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TXA2_Receptor This compound This compound This compound->TXA2_Receptor Antagonism

Caption: Mechanism of action of this compound as a TXA2 receptor antagonist.

Experimental_Workflow cluster_asthma Asthma Model (e.g., Ovalbumin-induced) cluster_fibrosis Pulmonary Fibrosis Model (e.g., Bleomycin-induced) Sensitization Sensitization (Day 0 & 7) Challenge Allergen Challenge (Day 21) Sensitization->Challenge Endpoint_Asthma Endpoint Analysis (Airway Hyperresponsiveness, BALF, Histology) Challenge->Endpoint_Asthma Seratrodast_Asthma This compound Administration (1 hr pre-challenge) Seratrodast_Asthma->Challenge Induction Bleomycin Instillation (Day 0) Seratrodast_Fibrosis This compound Administration (Daily, Day 8-21) Induction->Seratrodast_Fibrosis Endpoint_Fibrosis Endpoint Analysis (Hydroxyproline, Histology, Fibrotic Markers) Seratrodast_Fibrosis->Endpoint_Fibrosis

Caption: Generalized experimental workflows for this compound studies.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Model Review Animal Model (Species, Strain, Sex, Age) Inconsistent_Results->Check_Model Check_Protocol Verify Experimental Protocol (Sensitization/Induction, Timing, Route) Inconsistent_Results->Check_Protocol Check_Dose Confirm Drug Dosage and Formulation Inconsistent_Results->Check_Dose Check_Endpoints Assess Endpoint Measurement (Technique, Blinding) Inconsistent_Results->Check_Endpoints Optimize Optimize Protocol Based on Findings Check_Model->Optimize Check_Protocol->Optimize Check_Dose->Optimize Check_Endpoints->Optimize

Caption: Troubleshooting logic for inconsistent this compound study results.

References

Identifying and minimizing off-target effects of Seratrodast in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Seratrodast in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2][3][4][5] By blocking this receptor, it inhibits the physiological effects of TXA2, which include platelet aggregation, vasoconstriction, and bronchoconstriction. This mechanism is central to its therapeutic use in asthma.

Q2: What are the known or potential off-target effects of this compound?

While this compound is known for its selectivity for the TXA2 receptor, some research suggests potential off-target activities. One identified off-target effect is the inhibition of ferroptosis, a form of iron-dependent programmed cell death, with a reported IC50 of 4.5 μM.[6] It is crucial for researchers to consider the possibility of other, yet unidentified, off-target interactions, especially at higher concentrations.

Q3: What are the common side effects of this compound observed in clinical use?

Clinically observed side effects of this compound are generally mild and can include gastrointestinal disturbances, headache, and dizziness.[7] While these are observed in a clinical context, they may provide clues to potential off-target effects that could be relevant in preclinical experimental systems.

Q4: At what concentration should I use this compound in my in vitro experiments?

The optimal concentration of this compound for in vitro experiments depends on the specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for achieving the desired on-target effect while minimizing potential off-target effects. As a starting point, concentrations can be guided by its known potency against its primary target and any identified off-targets.

Q5: How can I be sure that the observed effect in my experiment is due to the on-target activity of this compound?

To confirm that an observed phenotype is due to the on-target activity of this compound, several control experiments are recommended:

  • Rescue experiments: If possible, overexpressing the TXA2 receptor might rescue the phenotype induced by this compound.

  • Knockdown/knockout of the TXA2 receptor: In a genetically modified system lacking the TXA2 receptor, this compound should not produce the observed effect.

  • Dose-response analysis: The concentration at which this compound elicits the biological response should be consistent with its binding affinity (Ki) for the TXA2 receptor.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results Off-target effects: this compound may be interacting with other proteins in your experimental system.1. Perform a literature search for known off-targets of this compound. 2. Conduct off-target profiling experiments (see Experimental Protocols section). 3. Lower the concentration of this compound to a range where it is selective for the TXA2 receptor.
Experimental variability: Inconsistent cell culture conditions, reagent quality, or procedural execution.1. Standardize all experimental procedures. 2. Ensure consistent quality of reagents and cell cultures. 3. Include appropriate positive and negative controls in every experiment.
Observed effect does not correlate with TXA2 receptor inhibition Dominant off-target effect: The observed phenotype may be driven by an off-target interaction that is more potent or pronounced in your specific experimental model.1. Investigate the ferroptosis inhibition pathway as a potential off-target mechanism. 2. Use orthogonal approaches to confirm the role of the TXA2 receptor (see Q5 in FAQs).
High background or non-specific effects in binding assays Suboptimal assay conditions: Incorrect buffer composition, temperature, or incubation time.1. Optimize buffer components (e.g., pH, ionic strength, detergents). 2. Determine the optimal incubation time and temperature to reach equilibrium. 3. Include appropriate controls for non-specific binding.

Quantitative Data Summary

ParameterTargetValueNotes
Ki Thromboxane A2 Receptor16.8 nMRepresents the binding affinity of this compound to its primary target. A lower Ki value indicates higher affinity.
IC50 Ferroptosis4.5 µMThe concentration of this compound that inhibits ferroptosis by 50%.[6] This is significantly higher than the Ki for its on-target, suggesting it is a less potent off-target effect.

Experimental Protocols

Identifying Off-Target Effects

A systematic approach is crucial for identifying potential off-target interactions of this compound.

1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method aims to identify proteins that directly bind to this compound.

  • Principle: this compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate or protein mixture is then passed over this matrix. Proteins that bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

  • Methodology:

    • Immobilization of this compound: Covalently couple this compound to activated chromatography beads. Ensure the linkage does not sterically hinder the binding pocket of the drug.

    • Preparation of Cell Lysate: Lyse cells or tissues under non-denaturing conditions to maintain protein integrity.

    • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads.

    • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, ionic strength, or by adding a competitor).

    • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Controls:

    • Use beads without immobilized this compound to identify proteins that bind non-specifically to the matrix.

    • Perform a competition elution by adding an excess of free this compound to elute specific binders.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

  • Principle: The binding of a ligand (this compound) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[8][9][10][11][12]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction with the target protein.

Confirming On-Target Activity

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the TXA2 receptor.

  • Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand that has a known high affinity for the TXA2 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the TXA2 receptor.

    • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[13]

Visualizations

Seratrodast_On_Target_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2_Receptor Thromboxane A2 Receptor TXA2->TXA2_Receptor Cellular_Response Cellular Response (e.g., Bronchoconstriction, Platelet Aggregation) TXA2_Receptor->Cellular_Response This compound This compound This compound->TXA2_Receptor Antagonizes

Caption: On-target signaling pathway of this compound.

Off_Target_Identification_Workflow Start Start: Unexpected Experimental Outcome Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Screening Off-Target Screening Hypothesis->Screening AC_MS Affinity Chromatography-MS Screening->AC_MS CETSA Cellular Thermal Shift Assay (CETSA) Screening->CETSA Candidate_Identification Identify Candidate Off-Targets AC_MS->Candidate_Identification CETSA->Candidate_Identification Validation Validate Off-Target Interaction Candidate_Identification->Validation Orthogonal_Assays Orthogonal Assays (e.g., enzymatic assay, binding assay) Validation->Orthogonal_Assays SAR Structure-Activity Relationship (SAR) with Analogs Validation->SAR Conclusion Conclusion: Confirmed Off-Target Orthogonal_Assays->Conclusion SAR->Conclusion

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Inconsistent Results? Controls_OK Are Controls Behaving as Expected? Start->Controls_OK Concentration_High Is this compound Concentration High? Controls_OK->Concentration_High Yes Check_Protocols Review and Standardize Experimental Protocols Controls_OK->Check_Protocols No Lower_Concentration Lower this compound Concentration Concentration_High->Lower_Concentration Yes Perform_Off_Target_Screen Perform Off-Target Screening Concentration_High->Perform_Off_Target_Screen No End Problem Resolved Check_Protocols->End Lower_Concentration->End Perform_Off_Target_Screen->End

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Ensuring the Stability of Seratrodast in Solution for Long-term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seratrodast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into aqueous buffers or cell culture media for experiments.[1] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and stability.

Q2: How should I store this compound stock solutions for long-term use?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C.[2] Under these conditions, the solution can be stable for up to six months.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage (up to one month), -20°C is acceptable.[2]

Q3: My this compound solution has precipitated. What should I do?

A3: Precipitation of this compound, especially when diluting a DMSO stock solution into an aqueous buffer, is a common issue due to its low aqueous solubility. If precipitation occurs, you can try the following:

  • Sonication: Gently sonicate the solution to aid in redissolving the precipitate.

  • Warming: Briefly warm the solution to 37°C to increase solubility. However, be cautious about potential heat-induced degradation with prolonged exposure.

  • Increase Solvent Concentration: If your experimental protocol allows, slightly increasing the final concentration of DMSO in the aqueous solution may help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.

  • Use of a Surfactant: For in vivo studies, a formulation containing a surfactant like Tween 80 may be necessary to maintain solubility.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation when exposed to UV light.[3] Exposure to UV radiation at 254 nm can lead to the formation of several degradation products.[3] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions in long-term experiments.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Ensure the final DMSO concentration is sufficient to maintain solubility, but compatible with your experimental system. - Prepare the final dilution just before use. - Consider using a buffer with a slightly different pH, as solubility can be pH-dependent. However, the effect of pH on this compound solubility needs to be empirically determined. - For cellular assays, ensure the final concentration in the cell culture medium does not exceed its solubility limit.
Loss of biological activity over time in working solutions Degradation of this compound in the aqueous experimental medium. Potential for hydrolytic or oxidative degradation. Adsorption to plasticware.- Prepare fresh working solutions from a frozen stock for each experiment. - If experiments run for several days, consider replenishing the this compound-containing medium periodically. - Minimize exposure of working solutions to elevated temperatures and light. - Use low-protein-binding labware to reduce adsorption.
Inconsistent experimental results Inaccurate concentration of this compound due to improper dissolution or degradation. Variability in solution preparation. Effects of repeated freeze-thaw cycles.- Ensure complete dissolution of the this compound powder when preparing the stock solution; sonication may be necessary. - Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] - Periodically verify the concentration of your stock solution using a validated analytical method like HPLC.
Color change in the solution Potential degradation of the compound. Interaction with components of the medium.- A significant color change may indicate degradation. It is advisable to discard the solution and prepare a fresh one. - Investigate potential incompatibilities with other components in your experimental medium.

Experimental Protocols

Preparation of this compound Stock Solution

A standardized protocol for preparing a this compound stock solution is essential for reproducibility.

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate if Necessary vortex->sonicate if not fully dissolved aliquot 5. Aliquot into Single-Use Vials sonicate->aliquot store 6. Store at -80°C aliquot->store

Fig. 1: Workflow for preparing this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly to dissolve the powder.

  • Sonication (Optional): If the powder does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term use.[2]

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the concentration and purity of this compound in solution over time.

G cluster_hplc HPLC Stability Analysis Workflow prep_samples 1. Prepare this compound Solutions (e.g., in PBS, cell culture media) store_conditions 2. Store under Defined Conditions (Temperature, Light) prep_samples->store_conditions sample_timepoint 3. Sample at Timepoints (t=0, 24h, 48h, etc.) store_conditions->sample_timepoint hplc_analysis 4. Analyze by RP-HPLC sample_timepoint->hplc_analysis quantify 5. Quantify Peak Area hplc_analysis->quantify calculate 6. Calculate % Remaining quantify->calculate

Fig. 2: Experimental workflow for HPLC-based stability assessment.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at the desired concentration in the relevant experimental medium (e.g., PBS, cell culture medium with and without fetal bovine serum).

  • Storage: Store the prepared solutions under controlled conditions (e.g., 4°C, 25°C, 37°C) and protect from light.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution for analysis.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method.

  • Quantification: Integrate the peak area of the this compound peak in the chromatogram.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

Signaling Pathway

This compound is a thromboxane A2 (TXA2) receptor (TP receptor) antagonist. It exerts its pharmacological effects by blocking the binding of TXA2 to its receptor, thereby inhibiting downstream signaling pathways that lead to physiological responses such as platelet aggregation and smooth muscle contraction.

G cluster_pathway Thromboxane A2 Receptor Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor TXA2->TP_receptor Binds This compound This compound This compound->TP_receptor Inhibits Gq Gq Protein TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC_activation->Response

Fig. 3: Simplified signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.

References

How to prevent Seratrodast precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of Seratrodast in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to my cell culture medium?

This compound has very low aqueous solubility. Precipitation typically occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock of this compound, usually dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. The drug molecules, unable to stay dissolved in the now predominantly aqueous solution, aggregate and precipitate out.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a highly concentrated stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the stock solution.

Q3: How should I prepare a this compound stock solution?

It is recommended to prepare a high-concentration stock solution in the range of 10-50 mM in anhydrous DMSO. This minimizes the volume of DMSO added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity and precipitation. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum concentration of this compound I can use in my cell culture without precipitation?

The final working concentration of this compound in your cell culture medium will depend on the specific medium composition and the tolerance of your cell line to the drug and the solvent (DMSO). It is crucial to perform a serial dilution and a solubility test to determine the optimal concentration for your experiments. As a general guideline, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity.

Q5: Does the type of cell culture medium (e.g., DMEM, RPMI-1640) affect this compound solubility?

Yes, the composition of the cell culture medium can influence the solubility of this compound. Media are complex aqueous solutions containing salts, amino acids, vitamins, and bicarbonate buffers.[1][2][3] These components can affect the pH and ionic strength of the medium, which in turn can influence the solubility of a drug with a pKa of 4.4. Furthermore, if the medium is supplemented with serum, proteins in the serum can sometimes help to stabilize the drug and prevent precipitation.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media

This is a classic sign of "solvent shock" due to poor mixing and rapid dilution.

  • Solution 1: Modify the Dilution Technique. Instead of adding the small volume of this compound stock directly into the large volume of media, try adding the stock solution to the side of the tube or well and then gently mixing. A more effective method is to add the stock to a small volume of media first, mix well, and then perform a second dilution into the final volume.

  • Solution 2: Pre-warm the Media. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. While this may not drastically increase solubility, it helps to avoid temperature-related precipitation.

  • Solution 3: Vortex Gently While Adding. For larger volumes, gently vortex the tube of media while slowly adding the stock solution drop-by-drop. This rapid dispersion can prevent localized high concentrations of the drug that lead to precipitation.

Issue: Media Becomes Cloudy or Develops a Haze Over Time

This may indicate a slower precipitation process or instability of the compound at 37°C in the culture medium.

  • Solution 1: Reduce the Final Concentration. The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Solution 2: Perform a Solubility Test. Before treating your cells, prepare a series of dilutions of this compound in your complete cell culture medium (including serum, if applicable) and incubate them under your experimental conditions (37°C, 5% CO2). Visually inspect for precipitation at different time points (e.g., 1, 6, 24 hours) to determine the maximum soluble concentration over the duration of your experiment.

  • Solution 3: Check the pH of the Medium. Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Changes in pH can affect the ionization state of this compound and reduce its solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar Concentration (approx.)
DMSO50 - 71 mg/mL[2][4]~141 - 200 mM
Ethanol7 mg/mL~19.7 mM
WaterInsolubleN/A
0.1N NaOHSolubleN/A

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 354.44 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 7.09 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid dissolution if needed.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium (Example for a 10 µM Final Concentration)
  • Materials:

    • 20 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure (Two-Step Dilution):

    • Intermediate Dilution (1:100): Add 2 µL of the 20 mM stock solution to 198 µL of pre-warmed medium to create a 200 µM intermediate solution. Mix gently but thoroughly by pipetting up and down.

    • Final Dilution (1:20): Add the required volume of the 200 µM intermediate solution to your cell culture plate or flask to achieve the final 10 µM concentration. For example, add 50 µL of the 200 µM solution to 950 µL of medium in a well of a 24-well plate.

    • Gently swirl the plate or flask to ensure even distribution of the compound.

Visualizations

Signaling Pathway

Seratrodast_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 TXA2_Synthase TXA2 Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor binds to G_Protein Gq/G13 TP_Receptor->G_Protein activates This compound This compound This compound->TP_Receptor blocks PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_Increase leads to Cellular_Response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation, Bronchoconstriction) Ca2_Increase->Cellular_Response triggers Experimental_Workflow start Start prep_stock 1. Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 20 mM) start->prep_stock store 2. Aliquot and Store at -20°C or -80°C prep_stock->store warm_media 3. Pre-warm Complete Cell Culture Medium to 37°C store->warm_media intermediate_dilution 4. Perform Intermediate Dilution in Pre-warmed Medium (e.g., to 200 µM) warm_media->intermediate_dilution final_dilution 5. Add Intermediate Dilution to Cells for Final Concentration (e.g., 10 µM) intermediate_dilution->final_dilution incubate 6. Incubate Cells and Proceed with Experiment final_dilution->incubate end End incubate->end Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media q1 Did precipitation occur immediately after adding stock? start->q1 a1_yes Likely 'Solvent Shock' q1->a1_yes Yes a1_no Precipitate formed over time q1->a1_no No sol1 Solutions: - Use two-step dilution - Add stock slowly while mixing - Pre-warm media a1_yes->sol1 end Problem Resolved sol1->end sol2 Solutions: - Lower the final concentration - Perform a solubility test - Check media pH and stability a1_no->sol2 sol2->end

References

Addressing variability in animal responses to Seratrodast treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Seratrodast animal research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the inherent variability in animal responses to this compound treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the thromboxane A2 (TXA₂) receptor.[1][2][3] Thromboxane A₂ is a potent mediator involved in various physiological and pathological processes, including bronchoconstriction, vasoconstriction, inflammation, and platelet aggregation.[1][2] By blocking the TXA₂ receptor, this compound inhibits the downstream signaling pathways activated by TXA₂, leading to its therapeutic effects.[2][3]

Q2: In which research areas and animal models is this compound commonly studied?

A2: this compound is primarily investigated for its therapeutic potential in respiratory diseases. Common animal models include:

  • Asthma: Ovalbumin (OVA)-induced allergic asthma models in BALB/c mice are frequently used to assess the anti-inflammatory and bronchodilatory effects of this compound.[4][5][6][7][8] Guinea pigs and dogs have also been used to study its effects on immediate and late asthmatic responses and airway hyperresponsiveness.[9]

  • Pulmonary Fibrosis: The bleomycin-induced pulmonary fibrosis model in C57BL/6 mice is a standard for evaluating the anti-fibrotic efficacy of therapeutic agents like this compound.[2][10]

  • Pulmonary Hypertension: The monocrotaline-induced pulmonary hypertension model in rats is commonly employed to investigate the effects of this compound on pulmonary vascular remodeling and pressure.[11][12]

Q3: What are the potential sources of variability in animal responses to this compound?

A3: Variability in animal responses to this compound can arise from several factors:

  • Genetic Background: Different animal strains can exhibit varied responses. For instance, BALB/c mice are known to have a Th2-biased immune response, making them suitable for allergic asthma models, while C57BL/6 mice have a Th1-biased response.[13][14][15] Genetic polymorphisms in the thromboxane A2 receptor gene (TBXA2R) can also influence receptor expression and function, leading to differential drug responses.[1][16][17]

  • Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between species and even strains can lead to variable drug exposure and, consequently, varied efficacy.[14]

  • Experimental Procedures: Variations in the induction of the disease model, the route and timing of this compound administration, and the methods used for outcome assessment can all contribute to inconsistent results.

  • Environmental Factors: The animal's diet and gut microbiome can influence drug metabolism and the overall inflammatory status of the animal, potentially impacting the therapeutic effects of this compound.[17][18][19][20][21][22]

Q4: Are there known drug interactions with this compound in a research setting?

A4: Co-administration of this compound with other compounds can potentially alter its efficacy and safety profile. For example, concurrent use of paracetamol or cepham antibiotics may increase the risk of liver damage.[23][24] Conversely, aspirin has been shown to increase the bioavailability of this compound.[23][24] In veterinary medicine, drugs that inhibit or induce cytochrome P450 enzymes can affect the metabolism of many compounds, a consideration that may be relevant for this compound.[19]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides potential solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in efficacy between individual animals of the same strain. 1. Inconsistent drug administration (e.g., incorrect gavage technique). 2. Variability in the severity of the induced disease model. 3. Individual differences in drug metabolism. 4. Animal stress levels affecting physiological responses.1. Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, verify correct placement to avoid accidental tracheal delivery. 2. Standardize the disease induction protocol. Monitor key parameters of disease severity before starting treatment to ensure homogeneity across groups. 3. While difficult to control, acknowledging this as a potential factor is important for data interpretation. Consider measuring plasma levels of this compound to correlate exposure with efficacy. 4. Acclimatize animals to handling and procedures to minimize stress.
Lack of expected therapeutic effect. 1. Sub-optimal dosage. 2. Poor drug bioavailability due to formulation issues. 3. Inappropriate timing of treatment initiation relative to disease progression. 4. Degradation of this compound due to improper storage.1. Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and strain. 2. Ensure this compound is properly dissolved or suspended in a suitable vehicle. Consider formulation strategies to enhance solubility and absorption. 3. The timing of intervention is critical. For example, in the bleomycin-induced fibrosis model, treatment is often initiated after the initial inflammatory phase. Review the literature for optimal treatment windows for your model. 4. Store this compound according to the manufacturer's instructions, protected from light and moisture, to prevent degradation.[25][26][27]
Inconsistent results between different experimental batches. 1. Batch-to-batch variation in the inducing agent (e.g., bleomycin, ovalbumin). 2. Differences in animal characteristics (e.g., age, weight, supplier). 3. Subtle changes in experimental conditions or procedures over time.1. If possible, use the same batch of the inducing agent for the entire study. If not, perform a pilot study to qualify each new batch. 2. Source animals from the same reputable supplier and ensure they are of a consistent age and weight at the start of each experiment. 3. Maintain detailed and standardized protocols for all procedures. Document any deviations, however minor.
Unexpected adverse effects. 1. Off-target effects of this compound at high doses. 2. Interaction with other substances in the animal's diet or environment. 3. Vehicle-related toxicity.1. If adverse effects are observed, consider reducing the dose. 2. Review the animal's diet and environment for any potential confounding factors. 3. Run a vehicle-only control group to rule out any adverse effects of the drug delivery vehicle.

Data Presentation

The following tables summarize quantitative data from representative studies. Note: This data is illustrative and may not be directly transferable to all experimental conditions.

Table 1: Effect of this compound on Lung Function in a Murine Asthma Model

Treatment GroupDose (mg/kg, p.o.)Change in FEV1 (%)Reference
Placebo--[7]
This compound80Increased[7]
This compound120Linearly correlated with plasma concentrations[7]

Table 2: Effect of this compound on Inflammatory Markers in Sputum of Asthmatic Patients

Treatment GroupChange in Sputum ECP (p-value)Change in Sputum Albumin (p-value)Reference
This compound (80 mg)<0.001<0.001[16]
Montelukast (10 mg)--[16]

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueUnitReference
Oral Clearance8.5ml/hr/kg[7]
Apparent Volume of Distribution43.3ml/kg[7]

Experimental Protocols

Detailed methodologies for key experimental models are provided below.

Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

This protocol is adapted from established methods to induce a robust allergic airway inflammation.[4][5][6][7][8]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in PBS to each mouse.

  • Challenge: On days 24, 25, and 26, challenge the mice with an intranasal or aerosolized administration of 1% OVA in PBS.

  • Treatment: Administer this compound or vehicle orally (p.o.) once daily, starting from day 23 until the end of the experiment. The dosage should be determined based on preliminary dose-response studies.

  • Outcome Assessment: 24-48 hours after the final OVA challenge, perform outcome assessments, which may include:

    • Measurement of airway hyperresponsiveness to methacholine.

    • Collection of bronchoalveolar lavage fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Histological analysis of lung tissue for inflammation and mucus production (H&E and PAS staining).

    • Measurement of OVA-specific IgE levels in serum.

Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate anti-fibrotic therapies.[2][10]

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Vehicle for this compound

Procedure:

  • Induction: On day 0, administer a single intratracheal (i.t.) or oropharyngeal instillation of bleomycin (typically 1.5-3.0 U/kg) in 50 µL of sterile saline.

  • Treatment: Begin daily oral administration of this compound or vehicle on day 7 (after the initial inflammatory phase) and continue until the end of the study (typically day 21 or 28).

  • Outcome Assessment: On the final day of the experiment, harvest the lungs for analysis:

    • Histology: Assess the extent of fibrosis using Masson's trichrome staining and the Ashcroft scoring system.

    • Collagen Content: Quantify total lung collagen content using a hydroxyproline assay.

    • Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by qRT-PCR.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model recapitulates many features of human pulmonary hypertension.[11][12]

Materials:

  • Monocrotaline (MCT)

  • Sterile saline

  • This compound

  • Vehicle for this compound

Procedure:

  • Induction: On day 0, administer a single subcutaneous (s.c.) injection of MCT (typically 60 mg/kg).

  • Treatment: Begin daily oral administration of this compound or vehicle at a predetermined time point post-MCT injection (e.g., day 14) and continue for the duration of the study (e.g., 2-4 weeks).

  • Outcome Assessment: At the end of the treatment period, perform the following assessments:

    • Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

    • Histology: Examine pulmonary artery remodeling (medial wall thickness) in lung tissue sections.

Visualizations

This compound Mechanism of Action

Seratrodast_Mechanism cluster_membrane Cell Membrane TXA2_Receptor Thromboxane A2 Receptor (TP) Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, PLC activation) TXA2_Receptor->Downstream_Signaling Activates Therapeutic_Effects Therapeutic Effects (Bronchodilation, Vasodilation, Anti-inflammatory) TXA2_Receptor->Therapeutic_Effects Inhibition leads to Arachidonic_Acid Arachidonic Acid TXA2 Thromboxane A2 (TXA2) Arachidonic_Acid->TXA2 COX enzymes TXA2->TXA2_Receptor Binds to This compound This compound This compound->TXA2_Receptor Antagonizes Pathophysiological_Effects Pathophysiological Effects (Bronchoconstriction, Vasoconstriction, Inflammation) Downstream_Signaling->Pathophysiological_Effects Leads to OVA_Asthma_Workflow cluster_outcomes Assessments Start Start Sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. Start->Sensitization Challenge Challenge (Days 24-26) OVA i.n. or aerosol Sensitization->Challenge Assessment Outcome Assessment (Day 27/28) Challenge->Assessment Treatment Treatment (Daily from Day 23) This compound or Vehicle p.o. Treatment->Assessment AHR Airway Hyperresponsiveness Assessment->AHR BALF BALF Cell Counts Assessment->BALF Histology Lung Histology Assessment->Histology IgE Serum IgE Assessment->IgE End End Troubleshooting_Efficacy Inconsistent_Efficacy Inconsistent Efficacy Observed Check_Dosage Is the dosage appropriate? Inconsistent_Efficacy->Check_Dosage Check_Formulation Is the drug formulation optimal? Inconsistent_Efficacy->Check_Formulation Check_Administration Is the administration technique consistent? Inconsistent_Efficacy->Check_Administration Check_Model Is the disease model consistently induced? Inconsistent_Efficacy->Check_Model Check_Animals Are animal characteristics (strain, age, sex) consistent? Inconsistent_Efficacy->Check_Animals Dose_Response Action: Conduct dose-response study Check_Dosage->Dose_Response Optimize_Vehicle Action: Optimize vehicle and solubility Check_Formulation->Optimize_Vehicle Standardize_Technique Action: Standardize administration protocol and retrain personnel Check_Administration->Standardize_Technique Refine_Induction Action: Refine and standardize disease induction protocol Check_Model->Refine_Induction Control_Variables Action: Control for animal variables and source from a single supplier Check_Animals->Control_Variables

References

Best practices for storing and handling Seratrodast powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Seratrodast powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound powder should be stored under the following conditions:

Storage ConditionTemperatureDurationAdditional Notes
Long-term Storage-20°CUp to 3 years[1][2]Keep in a desiccated environment.[3]
Lyophilized Form-20°C36 months[3]Keep desiccated.[3]
General HandlingRoom TemperatureShort periodsAvoid exposure to direct sunlight and moisture.[4]

Q2: How should I prepare and store this compound solutions?

This compound is practically insoluble in water.[2] The recommended solvents are DMSO and Ethanol.[1][2]

SolventConcentrationPreparation Notes
DMSOUp to 71 mg/mL (200.31 mM)[2]Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[1]
EthanolUp to 7 mg/mL[2]
0.1N NaOH(aq)Soluble[5]

Once prepared, solutions should be stored as follows:

Storage ConditionTemperatureDurationRecommendations
Long-term Stock Solution-80°CUp to 1 year[1][2]Aliquot to avoid repeated freeze-thaw cycles.[1][2]
Short-term/Frequent Use4°CUp to 1 week[1]

Q3: What are the general handling precautions for this compound?

While specific handling guidelines for this compound in a research setting are not extensively detailed, general safe laboratory practices should be followed. Considering its use as a therapeutic agent, it is prudent to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid Contact: Minimize direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of this compound waste in accordance with local regulations for chemical waste.

Troubleshooting Guides

Issue: this compound powder is not dissolving completely in DMSO.

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Older DMSO can absorb moisture, which will reduce the solubility of this compound.[2]

  • Increase Sonication Time: Some batches may require longer sonication to fully dissolve. Place the vial in a sonicator bath and sonicate in short bursts, checking for dissolution between intervals.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Re-evaluate Concentration: Confirm that you have not exceeded the maximum solubility (up to 71 mg/mL).[2] If necessary, add more solvent to reduce the concentration.

Issue: Precipitate has formed in my this compound solution after storage.

  • Thawing Procedure: If the solution was frozen, ensure it is brought to room temperature and vortexed thoroughly before use. Precipitate can form during the freeze-thaw cycle.

  • Storage Temperature: Verify that the solution was stored at the correct temperature (-80°C for long-term storage).[1][2]

  • Re-dissolving: Gentle warming (to 37°C) and sonication can be used to try and redissolve the precipitate.

  • Solution Age: If the solution is old, especially if stored at 4°C for an extended period, it may have degraded or precipitated out. It is recommended to use freshly prepared solutions.[6]

Experimental Protocols

Protocol: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound.

  • Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]

  • Storage: For long-term storage, create single-use aliquots of the stock solution in appropriate vials and store them at -80°C.[1][2] For short-term use, the solution can be stored at 4°C for up to a week.[1]

Visual Guides

G Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start acclimatize Acclimatize this compound powder to room temp. start->acclimatize weigh Weigh powder in a fume hood acclimatize->weigh add_dmso Add anhydrous DMSO (e.g., to 50 mg/mL) weigh->add_dmso vortex Vortex vigorously add_dmso->vortex check_sol Is solution clear? vortex->check_sol sonicate Sonicate until dissolved check_sol->sonicate No aliquot Aliquot into single-use vials check_sol->aliquot Yes sonicate->check_sol store Store at -80°C (long-term) or 4°C (short-term) aliquot->store end End store->end G Troubleshooting: Solution Precipitation start Precipitate observed in stored solution check_thaw Was the solution properly thawed and vortexed? start->check_thaw thaw_vortex Warm to RT and vortex thoroughly check_thaw->thaw_vortex No check_storage Was the solution stored correctly (-80°C or 4°C)? check_thaw->check_storage Yes check_dissolved Is precipitate dissolved? thaw_vortex->check_dissolved use_solution Solution is ready for use check_dissolved->use_solution Yes check_dissolved->check_storage No re_dissolve Gently warm (37°C) and sonicate check_storage->re_dissolve Yes check_age Is the solution old or repeatedly freeze-thawed? check_storage->check_age No re_dissolve->check_dissolved check_age->re_dissolve No discard Discard and prepare a fresh solution check_age->discard Yes G This compound Storage Recommendations cluster_powder Powder Form cluster_solution Solution Form (in Solvent) This compound This compound powder_storage Store at -20°C Keep desiccated This compound->powder_storage solution_long Long-Term Storage -80°C (Up to 1 year) This compound->solution_long solution_short Short-Term Storage 4°C (Up to 1 week) This compound->solution_short powder_stability Stable for up to 3 years powder_storage->powder_stability aliquot Aliquot to avoid freeze-thaw cycles solution_long->aliquot

References

How to control for vehicle effects when using DMSO to dissolve Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for the effects of Dimethyl Sulfoxide (DMSO) when used as a vehicle to dissolve Seratrodast in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for this compound?

A1: this compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for preparing stock solutions of this compound for use in in vitro and in vivo experiments.[1]

Q2: What are the potential confounding effects of using DMSO in my experiments?

A2: While widely used, DMSO is not biologically inert and can have direct effects on experimental systems. At certain concentrations, it can influence cell viability, proliferation, differentiation, and even gene expression.[1][2] In animal models, DMSO can have systemic effects and may interact with the compound under study.[3][4] Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from the effects of the DMSO vehicle.

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a crucial experimental group that is treated with the solvent (in this case, DMSO) at the same final concentration used to deliver the experimental compound (this compound), but without the compound itself. This allows researchers to isolate and understand the effects of the solvent on the experimental system, ensuring that any observed outcomes can be confidently attributed to this compound.

Q4: What is the recommended final concentration of DMSO for in vitro experiments?

A4: The optimal final concentration of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) for most cell lines to minimize cytotoxicity.[3][5] For sensitive or primary cell lines, a final concentration of 0.1% or lower is often recommended.[5] It is always best practice to determine the maximum tolerated concentration of DMSO for your specific cell line.

Q5: Can DMSO affect the signaling pathway I am studying?

A5: Yes, DMSO can have off-target effects on various cellular processes. For example, it has been shown to have anti-inflammatory and antioxidant properties. Therefore, it is critical to include a vehicle control to account for any potential effects of DMSO on the signaling pathway of interest.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound upon dilution in aqueous media. - The final concentration of this compound exceeds its solubility in the aqueous medium. - The stock solution was not properly mixed before dilution. - The temperature of the aqueous medium is too low.- Perform serial dilutions of the DMSO stock solution directly into the pre-warmed culture medium or buffer with vigorous vortexing. - Increase the final concentration of DMSO slightly, ensuring it remains within the non-toxic range for your cells. - Prepare a fresh, lower concentration stock solution of this compound in DMSO.
Vehicle control group shows a significant biological effect. - The final DMSO concentration is too high for the specific cell type or experimental model, leading to toxicity or other off-target effects.- Perform a dose-response experiment to determine the highest non-toxic concentration of DMSO for your system (see Experimental Protocols). - Lower the final DMSO concentration in your experiments. This may require preparing a more concentrated stock solution of this compound.
Inconsistent results between experiments. - Variability in the final DMSO concentration. - Inconsistent incubation times with the DMSO vehicle. - Water absorption by the DMSO stock, altering its concentration.- Ensure precise and consistent dilution of the DMSO stock in all experiments. - Standardize all incubation times. - Store DMSO stocks in small, tightly sealed aliquots to minimize water absorption. Use fresh aliquots for each experiment.
Unexpected potentiation or inhibition of this compound's effect. - DMSO may have synergistic or antagonistic effects with this compound in your specific experimental model.- This highlights the importance of the vehicle control. The effect of this compound should always be calculated relative to the vehicle control group, not the untreated control group.

Data Presentation: DMSO Cytotoxicity

The following tables summarize the cytotoxic effects of DMSO on various cell lines. This data can help in selecting an appropriate starting concentration for your experiments.

Table 1: In Vitro DMSO Cytotoxicity Data

Cell LineAssayExposure TimeIC50 / EffectReference
Human Apical Papilla Cells (hAPC)MTT72 hours>1% considered cytotoxic[3]
Human Apical Papilla Cells (hAPC)MTT7 days>1% considered cytotoxic[3]
Human Fibroblast-like Synoviocytes (FLS)MTT24 hours~25% cell death at 0.5%[5]
MCF-7, RAW-264.7, HUVECMTTNot SpecifiedIC50: 1.8% - 1.9% (v/v)[6]
Odontoblast-like cellsCell Viability24 hoursIncreased viability at 0.1 and 0.3 mM[7]

Table 2: In Vivo DMSO Tolerance Data

Animal ModelRoute of AdministrationMaximum Tolerated Dose / ObservationReference
MouseIntraperitoneal (i.p.)10 ml/kg for 3 days is well tolerated[8]
MouseIntraperitoneal (i.p.)5 ml/kg in a 4-week study is good[8]
RatOral (p.o.)LD50 > 7,920 mg/kg[9]
MouseOral (p.o.)LD50: 16.5-24.6 g/kg[10]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO in a Cell Line

This protocol helps establish the highest concentration of DMSO that does not significantly affect cell viability in your specific in vitro model.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be from 10% down to 0.01% (e.g., 10%, 5%, 2.5%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: Vehicle Control for In Vitro this compound Experiments
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Prepare Working Solutions:

    • This compound Treatment Group: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all this compound treatment groups and does not exceed the maximum tolerated concentration determined in Protocol 1.

    • Vehicle Control Group: Prepare a parallel dilution of 100% DMSO in complete cell culture medium to the exact same final DMSO concentration as the this compound treatment groups.

    • Untreated Control Group: This group will only receive complete cell culture medium.

  • Treatment: Add the prepared solutions to your cells.

  • Incubation and Analysis: Incubate for the desired period and then perform your experimental analysis. The effect of this compound should be determined by comparing the results of the "this compound Treatment Group" to the "Vehicle Control Group."

Mandatory Visualizations

This compound Mechanism of Action

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, it inhibits the downstream signaling cascade that leads to pathophysiological effects in conditions like asthma, such as bronchoconstriction and inflammation.[11][12][13][14] Recent studies also suggest a role for this compound in inhibiting ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation.[15][16]

Seratrodast_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TXA2_Receptor Thromboxane A2 Receptor (TP) PLC Phospholipase C (PLC) TXA2_Receptor->PLC Activates JNK_pathway JNK Pathway TXA2_Receptor->JNK_pathway Activates GPX4_inhibition GPX4 Inhibition TXA2_Receptor->GPX4_inhibition Leads to TXA2 Thromboxane A2 (TXA2) TXA2->TXA2_Receptor Binds to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Bronchoconstriction Bronchoconstriction & Inflammation Ca_release->Bronchoconstriction PKC->Bronchoconstriction Ferroptosis Ferroptosis JNK_pathway->Ferroptosis GPX4_inhibition->Ferroptosis This compound This compound This compound->TXA2_Receptor Blocks Experimental_Workflow cluster_treatments Treatment Groups cluster_comparison Data Comparison start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_solutions Prepare Treatment Solutions prep_cells->prep_solutions untreated Untreated Control (Medium only) vehicle Vehicle Control (Medium + DMSO) This compound This compound Treatment (Medium + DMSO + this compound) incubation Incubate for Desired Time untreated->incubation Add to cells vehicle->incubation Add to cells This compound->incubation Add to cells analysis Perform Assay (e.g., Viability, Gene Expression) incubation->analysis comp1 Vehicle Effect = Vehicle Control vs. Untreated Control analysis->comp1 comp2 This compound Effect = This compound Treatment vs. Vehicle Control analysis->comp2 end End

References

Technical Support Center: Mitigating Potential Hepatotoxicity of Seratrodast in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring and mitigating the potential hepatotoxicity associated with Seratrodast in long-term animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of potential this compound-induced hepatotoxicity in animal models?

The primary indicators are elevations in serum liver enzymes. The most frequently observed adverse reactions in clinical use (0.1% to 5%) include elevated transaminases.[1] Key biomarkers to monitor are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). ALT is considered more specific to the liver.[2][3] Other important markers include Alkaline Phosphatase (ALP) and total bilirubin (TBIL) to assess cholestatic injury. In addition to these standard markers, novel biomarkers like Glutamate Dehydrogenase (GLDH) and microRNA-122 (miR-122) can provide earlier and more sensitive detection of liver injury.[2]

Q2: How should I design a monitoring plan for hepatotoxicity in a long-term this compound study?

A robust monitoring plan should include a combination of regular biochemical analysis and clinical observation.

  • Baseline Measurement: Collect blood samples to establish baseline levels of liver biomarkers (ALT, AST, ALP, TBIL) before initiating this compound administration.

  • Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly thereafter) to trend biomarker levels. More frequent monitoring is recommended after any dose escalation.

  • Clinical Observations: Daily or weekly, observe animals for clinical signs of liver dysfunction, which can include loss of appetite, weight loss, jaundice (yellowing of mucous membranes), and changes in behavior such as lethargy.[4]

  • Terminal Analysis: At the end of the study, perform a complete serum chemistry panel and conduct a thorough histopathological examination of the liver.

Q3: My study animals are showing significantly elevated liver enzymes. What are the immediate troubleshooting steps?

If a significant elevation in liver enzymes (e.g., >3x the upper limit of normal) is detected, a systematic approach is necessary to determine the cause and course of action. This involves confirming the finding, ruling out other causes, assessing the dose-dependency, and making an informed decision about continuing the study for that animal or cohort.

G start Significant Elevation in Liver Enzymes (ALT/AST) Detected confirm 1. Confirm Finding - Repeat serum analysis on a new sample. - Check for sample hemolysis. start->confirm rule_out 2. Rule Out Other Causes - Review animal health records (illness, stress). - Check for contamination in feed/water. - Review co-administered substances. confirm->rule_out assess_dose 3. Assess Dose & Cohort - Is the elevation dose-dependent? - Are other animals in the cohort affected? rule_out->assess_dose decision 4. Make Intervention Decision assess_dose->decision reduce Option A: Dose Reduction - Lower the this compound dose. - Increase monitoring frequency. decision->reduce If elevation is mild and non-progressive stop Option B: Discontinue Dosing - Stop this compound for affected animal(s). - Monitor for recovery. decision->stop If elevation is moderate to severe euthanize Option C: Humane Euthanasia - If animal shows severe clinical signs. - Perform full necropsy & histopathology. decision->euthanize If animal is in distress

Caption: Troubleshooting workflow for elevated liver enzymes.
Q4: What is the proposed mechanism of this compound-induced liver injury and what are the implications for my study?

While the exact mechanism is not fully elucidated, hepatotoxicity from many drugs involves metabolism by cytochrome P450 (CYP) enzymes into reactive metabolites.[4][5] These metabolites can deplete cellular antioxidants like glutathione (GSH), cause oxidative stress, and induce mitochondrial dysfunction, leading to hepatocyte damage. This compound is known to be metabolized by liver enzymes.[4][6] The implication for animal studies is that factors influencing CYP enzyme activity, such as co-administered drugs or genetic differences in animal strains, can alter the risk of hepatotoxicity.

G cluster_0 Hepatocyte cluster_1 Cellular Stress Response This compound This compound cyp450 CYP450 Metabolism This compound->cyp450 metabolite Reactive Metabolite (Hypothesized) cyp450->metabolite gsh Glutathione (GSH) Depletion metabolite->gsh mito Mitochondrial Dysfunction metabolite->mito injury Hepatocyte Injury & Necrosis gsh->injury stress Oxidative Stress (ROS Production) mito->stress stress->injury

Caption: Proposed pathway for this compound hepatotoxicity.

Quantitative Data Summary

For effective monitoring, it is crucial to understand the various biomarkers available. The table below summarizes key serum biomarkers for detecting drug-induced liver injury (DILI).

Table 1: Key Serum Biomarkers for Hepatotoxicity Monitoring

Biomarker Type of Injury Indicated Specificity for Liver Notes
ALT (Alanine Aminotransferase) Hepatocellular Necrosis High Considered the gold standard for detecting acute hepatocyte injury.[2]
AST (Aspartate Aminotransferase) Hepatocellular Necrosis Moderate Also found in heart, muscle, and kidney tissue, making it less specific than ALT.[3]
ALP (Alkaline Phosphatase) Cholestatic Injury Moderate Also present in bone; elevations suggest injury to the bile duct.
TBIL (Total Bilirubin) Cholestatic/Hepatocellular High Measures the liver's ability to excrete bile; high levels cause jaundice.[3]
GST (Glutathione S-transferase) Hepatocellular Necrosis High A cytosolic enzyme released early after hepatocyte injury; may be more sensitive than ALT.[7]
HMGB1 (High Mobility Group Box-1) Necrosis / Inflammation High A marker of necrotic cell death that may appear earlier than ALT elevation.[2][7]

| miR-122 | Hepatocellular Injury | Very High | A liver-specific microRNA released into circulation upon injury; highly sensitive and specific.[2] |

Experimental Protocols

Protocol 1: Serum Biomarker Analysis

This protocol outlines the steps for collecting and processing blood samples for the analysis of liver function biomarkers.

  • Animal Restraint and Sample Collection:

    • Gently restrain the animal (e.g., in a restraint tube for rodents).

    • Select the appropriate site for blood collection (e.g., tail vein, saphenous vein, or retro-orbital sinus for terminal collection).

    • Collect approximately 100-200 µL of whole blood into a serum separator tube (SST).

  • Sample Processing:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the SST at 2,000 x g for 10 minutes at 4°C.

    • Carefully pipette the resulting serum supernatant into a clean, labeled microcentrifuge tube. Avoid disturbing the cell pellet.

  • Analysis:

    • Analyze the serum immediately using a veterinary chemistry analyzer for ALT, AST, ALP, and TBIL.

    • If immediate analysis is not possible, store the serum at -80°C for later batch analysis. For novel biomarkers like miR-122, specific qPCR or ELISA kits will be required.

  • Data Interpretation:

    • Compare the results to the baseline values for each animal and to the reference range for the species and strain.

    • A result greater than 2-3 times the baseline or upper limit of normal is typically considered significant and warrants further investigation.

Protocol 2: Liver Histopathology Assessment

This protocol provides a method for the collection and evaluation of liver tissue to identify structural changes indicative of toxicity.

  • Tissue Collection (Terminal Procedure):

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Perform a laparotomy to expose the abdominal cavity.

    • Carefully excise the entire liver. Note its weight, color, and any visible abnormalities (e.g., nodules, discoloration).

  • Tissue Fixation:

    • Take representative sections from each lobe of the liver. The sections should be no more than 5 mm thick.

    • Immediately place the tissue sections into a container with 10% neutral buffered formalin, using a volume at least 10 times that of the tissue.

    • Allow the tissue to fix for at least 24-48 hours.

  • Processing and Staining:

    • Following fixation, the tissue should be processed through graded alcohols and xylene, and embedded in paraffin wax.

    • Cut 4-5 µm sections using a microtome.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains (e.g., Masson's trichrome for fibrosis) can be used if needed.

  • Microscopic Examination:

    • A board-certified veterinary pathologist should examine the slides in a blinded fashion.

    • Evaluate for key features of DILI, including:

      • Hepatocellular necrosis or apoptosis (location: centrilobular, periportal).

      • Inflammatory cell infiltration.

      • Steatosis (fatty change).

      • Bile duct hyperplasia or cholestasis.

      • Fibrosis.

    • Use a semi-quantitative scoring system (see Table 2 example below) to standardize the findings.

Table 2: Example Histopathological Scoring System for DILI

Feature Score 0 Score 1 (Mild) Score 2 (Moderate) Score 3 (Marked)
Necrosis Absent Single cell necrosis Focal or multifocal necrosis Bridging or massive necrosis
Inflammation Absent Few scattered inflammatory cells Multiple small aggregates Extensive infiltration
Steatosis Absent <33% of hepatocytes affected 33-66% of hepatocytes affected >66% of hepatocytes affected

| Fibrosis | Absent | Periportal fibrosis | Bridging fibrosis | Cirrhosis |

Troubleshooting Guide: Drug Interactions

The risk of this compound-induced hepatotoxicity can be increased by co-administration of other drugs.[1][8] This is often due to competition for or induction of the same metabolic enzymes (e.g., CYP450s).[4] Researchers should exercise extreme caution and increase monitoring frequency if co-administration with drugs from the following classes is unavoidable.

Table 3: Drug Classes with Potential to Increase this compound Hepatotoxicity

Drug Class / Agent Potential Mechanism of Interaction Mitigation Strategy
Paracetamol (Acetaminophen) Increased risk of liver damage through synergistic toxic effects or shared metabolic pathways.[1][8] Avoid co-administration. If necessary, use the lowest effective dose and increase liver monitoring.
Cephem Antibiotics Co-administration may increase the risk of liver damage.[1][8] Select an alternative antibiotic class if possible. Monitor liver enzymes closely if co-administration is required.
CYP450 Inhibitors (e.g., ketoconazole, clarithromycin) Inhibition of this compound metabolism, leading to increased plasma concentrations and potential for toxicity.[4][9] Avoid concurrent use. A washout period is recommended between treatments.
CYP450 Inducers (e.g., rifampin, phenobarbital) May alter the metabolic profile of this compound, potentially increasing the production of toxic metabolites.[4][10] Use with caution. Monitor for any signs of liver stress.

| Aspirin | Increases the bioavailability of this compound, which could lead to dose-related toxicity.[1][8] | If co-administration is necessary, consider a dose reduction for this compound and monitor animals closely. |

References

Adjusting Seratrodast dosage for different species in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Seratrodast dosage across different species in preclinical research. The following information is intended to facilitate experimental design and address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent antagonist of the thromboxane A2 (TXA2) receptor.[1] In conditions like asthma, TXA2 is produced in the lungs and binds to its receptor, leading to bronchoconstriction, vasoconstriction, mucus secretion, and airway hyper-responsiveness.[2] By blocking the TXA2 receptor, this compound inhibits these effects.[2]

Q2: What are the recommended oral dosage ranges for this compound in different preclinical species?

A2: The appropriate dosage of this compound can vary significantly between species. The following tables summarize effective doses in efficacy models and no-observed-adverse-effect-levels (NOAELs) from toxicity studies. It is crucial to determine the optimal dose for your specific experimental model.

Table 1: Effective Oral Doses of this compound in Preclinical Models

SpeciesModelEffective DoseReference
Guinea PigAllergic Asthma0.3-20 mg/kg[3]
RabbitArterial Thrombosis10 mg/kg[3]
DogAirway HyperresponsivenessNot specified[4]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Toxic Doses of Oral this compound

SpeciesStudy DurationNOAELToxic Effects Observed at Higher DosesReference
Rat13 weeks100 mg/kg/dayAt 500 mg/kg/day: Effects on erythrocytes and liver.[3]
Rat6 months5 mg/kg/dayAt ≥ 20 mg/kg/day: Increased liver weight, hepatic atrophy, and hyperplasia.[5]
MouseSingle dose30 mg/kg/day (non-toxic)At 400 mg/kg: No mutagenic effects observed.[3]
RabbitGestation Day 6-1830 mg/kg/dayAt 100 mg/kg/day: Decreased maternal food consumption.[3]

Q3: What are the general pharmacokinetic properties of this compound in preclinical species?

A3: Pharmacokinetic parameters for this compound can differ between species. The following table provides a summary of available data for oral administration.

Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration

SpeciesDose (mg/kg)CmaxTmaxElimination Half-lifeReference
Rat500~8 ng/mL45 min~10 hours[6]
Rat1000~6.7 ng/mL45 min~10 hours[6]
Human80-120 mg (daily)Not specifiedNot specified~22 hours[7][8]
RabbitNot specifiedNot specifiedNot specifiedNot specified
Guinea PigNot specifiedNot specifiedNot specifiedNot specified
MouseNot specifiedNot specifiedNot specifiedNot specified

Troubleshooting Guide

Problem 1: How should I prepare an oral formulation of this compound for animal studies?

  • Solution: For oral gavage, this compound can be suspended in a 5% gum arabic solution.[3] It is essential to ensure the suspension is homogenous to deliver a consistent dose. For dietary administration, this compound can be mixed into the feed, which may be suitable for longer-term studies. The stability of this compound in the chosen vehicle and under the experimental conditions should be confirmed.

Problem 2: What are the potential adverse effects of this compound at higher doses?

  • Solution: In preclinical studies, high doses of this compound have been associated with specific toxicities. In rats, the liver and red blood cells appear to be the primary target organs for toxicity at doses of 500 mg/kg/day.[3] At doses of 20 mg/kg/day and above in rats, increased liver weight and histopathological changes have been observed.[5] In mice, acute high doses have led to hypoactivity, dyspnea, tremors, and ataxic gait.[3] In rabbits, decreased maternal food consumption was noted at 100 mg/kg/day.[3] Researchers should carefully monitor animals for these signs, especially during dose-ranging studies. In humans, common adverse effects are generally mild and include elevated liver enzymes, nausea, and headache.[7][9]

Problem 3: I am not observing the expected therapeutic effect in my asthma model.

  • Solution:

    • Dosage: Ensure the dose is within the effective range for the species being studied. For example, in guinea pig asthma models, doses between 0.3 and 20 mg/kg have been shown to be effective.[3]

    • Pharmacokinetics: Consider the pharmacokinetic profile in your species. The time to maximum plasma concentration (Tmax) will influence the optimal timing of drug administration relative to the experimental challenge.

    • Model-Specific Factors: The specific characteristics of your asthma model (e.g., sensitizing agent, challenge protocol) can influence the response to treatment. Refer to detailed protocols for ovalbumin-induced asthma in guinea pigs for guidance.[1][10][11]

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol is a general guideline and may require optimization for specific research questions.

  • Sensitization:

    • On day 0, administer a subcutaneous injection of 100 µg of ovalbumin emulsified in 100 mg of aluminum hydroxide in saline.[1]

    • On day 14, provide a booster injection with the same dose and formulation.[1]

  • Drug Administration:

    • Beginning on day 18 and continuing daily until day 29, administer this compound or vehicle orally.[1] The dosage should be based on prior dose-ranging studies or published effective doses (e.g., 0.3-20 mg/kg).

  • Allergen Challenge:

    • From day 18 to 29, 2.5 hours after drug or vehicle administration, expose the animals to an aerosol of 0.5% (w/v) ovalbumin for 10 minutes.[1]

  • Assessment of Airway Response:

    • On days 18, 21, 24, and 29, two hours after the ovalbumin challenge, measure lung function parameters such as tidal volume and respiration rate.[1]

    • Bronchoconstriction can be assessed by challenging with aerosolized acetylcholine (0.25% w/v for 30 seconds) and measuring changes in lung function.[1]

  • Terminal Procedures (Day 30):

    • Collect blood and bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.[1]

    • Harvest lung tissue for histamine assays and histopathological examination.[1]

Visualizations

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase Metabolized by TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Binds to Gq Gq protein TP_Receptor->Gq Activates This compound This compound This compound->TP_Receptor Blocks PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates Ca2 Ca2+ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Bronchoconstriction Vasoconstriction Platelet Aggregation Ca2->Response PKC->Response COX->PGH2 TXA2_Synthase->TXA2

Caption: Thromboxane A2 signaling pathway and the antagonistic action of this compound.

Preclinical_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Define Research Question (e.g., Efficacy in Asthma Model) B Select Animal Species (e.g., Guinea Pig) A->B C Determine Dosage Range (Based on literature/pilot studies) B->C E Animal Acclimatization D Prepare Formulation (e.g., Suspension in 5% Gum Arabic) C->D G Drug Administration (Oral Gavage) F Sensitization Phase (e.g., Ovalbumin Injection) E->F F->G H Challenge Phase (e.g., Ovalbumin Aerosol) G->H I Measure Primary Endpoints (e.g., Lung Function) H->I J Collect Biological Samples (Blood, BALF, Tissue) H->J L Statistical Analysis I->L K Perform Secondary Assays (Cell counts, Cytokines, Histology) J->K K->L M Interpret Results L->M N Draw Conclusions on This compound Efficacy/Toxicity M->N

Caption: General workflow for evaluating this compound in a preclinical asthma model.

References

Validating the activity of Seratrodast before starting a new batch of experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Seratrodast before initiating new experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] Thromboxane A2 is a lipid mediator that, upon binding to its receptor, causes a cascade of events leading to bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness, all of which are implicated in asthma.[1][3] By blocking the TXA2 receptor, this compound prevents these downstream effects.[1][4]

Q2: What is the primary application of this compound in research?

A2: In a research context, this compound is primarily used as a tool to investigate the role of the thromboxane A2 signaling pathway in various physiological and pathophysiological processes. It is often employed in studies related to asthma, allergic rhinitis, chronic bronchitis, and other inflammatory conditions.[4]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is soluble in DMSO, with a reported solubility of up to 71 mg/mL (approximately 200 mM), and in ethanol at around 7 mg/mL; it is insoluble in water.[2][5] For in vitro assays, it is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO. This stock solution can then be diluted to the final working concentration in the appropriate assay buffer or cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[2]

Q4: What are the key considerations before starting an experiment with a new batch of this compound?

A4: Before commencing a new series of experiments, it is crucial to validate the activity of your new batch of this compound. This involves performing a quality control experiment to confirm its potency and selectivity. This can be achieved by conducting a functional assay, such as a platelet aggregation assay or a smooth muscle contraction assay, and determining the IC50 value. This value should be compared to previously established internal benchmarks or literature values to ensure consistency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of TXA2-mediated effects Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Precipitation of this compound: The compound may precipitate out of the aqueous assay buffer, especially at higher concentrations.Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experimental conditions, including controls. Visually inspect for any precipitation after dilution. Consider using a vehicle control with the same final DMSO concentration.
Inactive batch of this compound: The purchased compound may not have the expected purity or activity.Perform a validation assay (e.g., platelet aggregation or smooth muscle contraction assay) to determine the IC50 of the new batch. Compare this value with previously obtained data or literature values.
High background signal or off-target effects Non-specific binding: At high concentrations, this compound might exhibit off-target effects.Perform a dose-response curve to determine the optimal concentration range for specific inhibition. Include appropriate negative controls to assess non-specific effects.
Vehicle (DMSO) effects: The solvent used to dissolve this compound might have its own biological effects.Include a vehicle control (the same concentration of DMSO used for this compound) in all experiments to account for any solvent-related effects.
Variability between experimental repeats Inconsistent cell or tissue preparation: The responsiveness of cells or tissues to TXA2 agonists can vary.Standardize cell culture conditions or tissue preparation methods. Use cells at a consistent passage number. Ensure consistent handling of tissues.
Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare a fresh set of serial dilutions for each experiment.

Experimental Protocols and Data

In Vitro Validation of this compound Activity

To confirm the biological activity of a new batch of this compound, a functional assay measuring the inhibition of TXA2 receptor-mediated responses is recommended. Below are protocols for two common assays.

This assay measures the ability of this compound to inhibit the aggregation of platelets induced by a TXA2 mimetic, such as U-46619.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add varying concentrations of this compound (or vehicle control - DMSO) to the cuvettes and incubate for a short period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a fixed concentration of a TXA2 receptor agonist (e.g., U-46619).

    • Monitor the change in light transmission through the PRP suspension over time using a platelet aggregometer. Aggregation causes the PRP to become more transparent, increasing light transmission.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) using non-linear regression analysis.

This assay assesses the ability of this compound to relax or prevent the contraction of smooth muscle tissue (e.g., bronchial or vascular smooth muscle) induced by a TXA2 agonist.

Methodology:

  • Tissue Preparation:

    • Isolate smooth muscle tissue (e.g., tracheal rings or aortic rings) from an appropriate animal model.

    • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record changes in tension.

  • Assay Procedure:

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

    • Pre-incubate the tissue with varying concentrations of this compound or vehicle control for a defined period.

    • Induce contraction by adding a TXA2 receptor agonist (e.g., U-46619) to the organ bath.

    • Record the contractile response until a plateau is reached.

  • Data Analysis:

    • Measure the peak tension developed in the presence of different concentrations of this compound.

    • Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of the inhibitor.

    • Plot the percentage of contraction against the logarithm of the this compound concentration to determine the IC50 value.

Expected Quantitative Data

The IC50 value for this compound can vary depending on the specific experimental conditions, including the cell type, tissue, agonist concentration, and assay methodology. It is crucial for each laboratory to establish its own baseline values. However, literature-derived values can serve as a useful reference.

Assay Type Agonist System Reported IC50 / Ki
Platelet AggregationU-46619Human Platelet-Rich Plasma~10-100 nM
Smooth Muscle ContractionU-46619Guinea Pig Trachea~5-50 nM
Radioligand Binding[³H]SQ 29,548Human Platelet MembranesKi ~ 2-20 nM

Note: These values are approximate and should be used for guidance only. Experimental conditions can significantly influence the observed potency.

Visualizations

Thromboxane A2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of Thromboxane A2 (TXA2) to its G-protein coupled receptor (TP receptor) and the point of inhibition by this compound.

Thromboxane_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane A2 Receptor (TP Receptor) TXA2->TP_Receptor Binds This compound This compound This compound->TP_Receptor Inhibits Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Thromboxane A2 signaling pathway and this compound's point of inhibition.

Experimental Workflow for this compound Validation

This diagram outlines the general workflow for validating the activity of a new batch of this compound.

Seratrodast_Validation_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Receive_this compound Receive New Batch of this compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Receive_this compound->Prepare_Stock Serial_Dilution Prepare Serial Dilutions Prepare_Stock->Serial_Dilution Add_this compound Add this compound Dilutions Serial_Dilution->Add_this compound Assay_Setup Set up Functional Assay (e.g., Platelet Aggregation or Smooth Muscle Contraction) Add_Controls Add Controls (Vehicle, Positive Control) Assay_Setup->Add_Controls Assay_Setup->Add_this compound Add_Agonist Add TXA2 Agonist (e.g., U-46619) Add_Controls->Add_Agonist Add_this compound->Add_Agonist Measure_Response Measure Biological Response Add_Agonist->Measure_Response Calculate_Inhibition Calculate % Inhibition Measure_Response->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Compare_Values Compare with Reference Values Determine_IC50->Compare_Values

Caption: Workflow for the validation of a new batch of this compound.

References

Technical Support Center: Interpreting Unexpected Pharmacological Effects of Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected pharmacological effects of Seratrodast in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action for this compound?

This compound is primarily known as a thromboxane A2 (TXA2) receptor (TP receptor) antagonist. In conditions like asthma, TXA2 is produced in the lungs and binds to TP receptors, leading to bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness. This compound competitively inhibits this receptor, thereby blocking the effects of TXA2.

Q2: What are the common, expected side effects of this compound observed in clinical use?

Common side effects are generally mild to moderate and may include elevated transaminases, nausea, loss of appetite, stomach discomfort, diarrhea, constipation, drowsiness, and headache. Rare but more severe side effects can include liver dysfunction.

Q3: Are there any known off-target or unexpected effects of this compound reported in the literature?

Yes, emerging research suggests that this compound may have pharmacological effects beyond its role as a TP receptor antagonist. These include:

  • Anti-cancer properties: this compound, particularly when formulated as platinum(IV) hybrids, has been shown to inhibit cancer-related thrombosis and metastasis in vitro and in vivo.

  • Inhibition of ferroptosis: this compound has been found to inhibit neuronal ferroptosis by promoting the expression of glutathione peroxidase 4 (GPX4) and suppressing JNK phosphorylation.

  • Effects on chronic pulmonary emphysema: Studies have indicated that this compound may improve respiratory distress in patients with stable chronic pulmonary emphysema.

Q4: What are the key drug-drug interactions to be aware of when using this compound in experiments?

This compound's metabolism can be affected by inhibitors or inducers of cytochrome P450 (CYP) enzymes. Co-administration with drugs like ketoconazole (a CYP inhibitor) can increase this compound levels, while drugs like rifampin (a CYP inducer) can decrease its levels. Caution is also advised when used with anticoagulants like warfarin due to an increased risk of bleeding. Interactions have also been noted with paracetamol, cephalosporin antibiotics, and aspirin.

Troubleshooting Guides for Unexpected Experimental Results

Issue 1: Observation of Anti-proliferative or Pro-apoptotic Effects in Cancer Cell Lines

If you observe that this compound is inhibiting the growth of your cancer cell lines, which is unexpected for a TP receptor antagonist, consider the following possibilities and troubleshooting steps.

Possible Cause:

  • Off-target effects on cancer signaling pathways: this compound may be influencing pathways involved in cell proliferation and apoptosis, independent of TP receptor antagonism.

  • Inhibition of cancer-related thrombosis: In in vivo models, the observed anti-cancer effect might be linked to the inhibition of thrombosis that supports tumor growth and metastasis.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation A Unexpected anti-proliferative effect of this compound in cancer cells B Verify TP receptor expression in your cell line (qPCR, Western Blot) A->B C Perform cell viability assays (MTT, CellTiter-Glo) with a dose-response curve B->C D Investigate apoptosis induction (Caspase-3/7 assay, Annexin V staining) C->D E Profile key cancer signaling pathways (e.g., Akt, MAPK) via Western Blot D->E F Use a TP receptor agonist (e.g., U-46619) to see if the effect can be rescued E->F G Effect is independent of TP receptor: Suggests a novel off-target mechanism F->G No Rescue H Effect is rescued by TP agonist: Suggests a non-canonical TP receptor signaling pathway F->H Rescue Observed G This compound This compound GPX4 GPX4 Expression This compound->GPX4 promotes JNK JNK Phosphorylation This compound->JNK suppresses Lipid_ROS Lipid ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis JNK->Ferroptosis contributes to

Technical Support Center: Optimizing Seratrodast Delivery for In Vivo Lung Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Seratrodast for in vivo lung studies. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration

  • Q1: What is the recommended vehicle for oral gavage of this compound? A1: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% w/v sodium carboxymethyl cellulose (CMC) in water. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

  • Q2: I am observing inconsistent results with oral gavage. What could be the cause? A2: Inconsistent results with oral gavage can stem from several factors:

    • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea, causing stress, injury, or incorrect dosing. Ensure proper training and technique.

    • Inhomogenous Suspension: this compound may not be fully dissolved in the vehicle. Ensure the suspension is thoroughly mixed before each animal is dosed.

    • First-Pass Metabolism: this compound is subject to hepatic biotransformation.[1] The extent of first-pass metabolism can vary between animals, leading to variable systemic and subsequent lung exposure.

  • Q3: What is a suitable vehicle for intratracheal (IT) instillation of this compound? A3: For intratracheal instillation, a sterile, isotonic vehicle is recommended to minimize lung irritation. Phosphate-buffered saline (PBS) is a common choice. Due to this compound's low aqueous solubility, it may need to be administered as a micronized suspension. Adding a small amount of a biocompatible surfactant, like Tween 80 (e.g., 0.05-0.2% v/v), can aid in particle dispersion.[2] However, it's important to note that even vehicles like saline can induce a mild inflammatory response.[3]

  • Q4: My intratracheal instillations show uneven distribution in the lungs. How can I improve this? A4: Uneven distribution is a common challenge with IT instillation. To improve it:

    • Volume and Speed: Use a small volume (typically 25-50 µL for mice) and a consistent, slow instillation rate.[4] A rapid bolus can lead to preferential deposition in the larger airways.

    • Animal Positioning: Keep the animal in a consistent supine position during and immediately after instillation to promote even distribution.[5]

    • Instillation Device: Using a microsprayer device can generate a finer aerosolized plume compared to a standard needle, leading to more peripheral and uniform lung deposition.[5]

  • Q5: What are the key challenges in developing an aerosol formulation of this compound for inhalation studies? A5: Developing an aerosol formulation for this compound presents several challenges:

    • Particle Size: Achieving an optimal aerodynamic particle size (1-5 µm) is critical for deep lung deposition.[6] This often requires specialized formulation techniques like spray drying or jet milling.

    • Formulation Stability: The formulation must be physically and chemically stable during aerosol generation and storage. For nebulized solutions, solubility and stability in the nebulization medium are key. For dry powder inhalers (DPIs), powder flowability and prevention of aggregation are crucial.[6]

    • Device Compatibility: The formulation must be compatible with the chosen inhalation device (nebulizer, DPI) to ensure efficient and reproducible delivery.[7]

Pharmacokinetics & Efficacy

  • Q6: How does the route of administration affect the bioavailability and lung concentration of this compound? A6: While specific comparative data for this compound is limited, general principles of pulmonary drug delivery apply:

    • Oral Gavage: This route leads to systemic distribution after absorption from the gastrointestinal tract and first-pass metabolism in the liver.[1] Consequently, the concentration reaching the lung tissue is a fraction of the administered dose.

    • Intratracheal Instillation: This method bypasses the gastrointestinal tract and first-pass metabolism, leading to a higher initial concentration in the lungs compared to oral administration.[8] However, a portion of the drug may be rapidly absorbed into the systemic circulation.

    • Aerosol Inhalation: This is the most direct route for lung targeting. The efficiency of delivery is highly dependent on the aerosol properties and the animal's breathing pattern. It generally results in the highest local lung concentration with potentially lower systemic exposure compared to IT instillation for the same lung dose.

  • Q7: I am not observing the expected therapeutic effect in my lung inflammation model. What should I troubleshoot? A7: Several factors could contribute to a lack of efficacy:

    • Insufficient Lung Deposition: Verify your administration technique. For IT instillation, consider using a dye in a pilot study to visually assess lung deposition. For inhalation, ensure the aerosol delivery system is functioning correctly and optimized for the animal model.

    • Suboptimal Dosing: The dose-response relationship for this compound can be influenced by the delivery method. An effective oral dose may not be directly translatable to an effective inhaled dose. Dose-ranging studies for each delivery route are recommended.

    • Timing of Administration: The therapeutic window for this compound may vary depending on the inflammation model. Consider administering the drug prophylactically (before the inflammatory stimulus) or therapeutically (after the onset of inflammation) and assess the outcomes.

    • Vehicle Effects: The vehicle itself might be causing an inflammatory response, masking the therapeutic effect of this compound. Include a vehicle-only control group to assess this.[3]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected differences between delivery methods. Note: These are representative values and actual experimental results may vary.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Dose)

Delivery MethodDose (mg/kg)Peak Plasma Concentration (Cmax) (ng/mL)Time to Peak Plasma Concentration (Tmax) (hr)Lung Tissue Concentration at 2 hr (ng/g)
Oral Gavage1015002.0500
Intratracheal Instillation18000.253000
Aerosol Inhalation1 (estimated lung dose)4000.255000

Table 2: Hypothetical Efficacy of this compound in a Mouse Model of LPS-Induced Lung Inflammation

Delivery MethodTreatment GroupNeutrophil Count in BALF (x 10^4 cells/mL)Lung MPO Activity (U/g tissue)
Untreated Control-0.5 ± 0.10.2 ± 0.05
LPS + VehicleOral15.2 ± 2.13.5 ± 0.4
LPS + this compoundOral (10 mg/kg)8.1 ± 1.51.8 ± 0.3
LPS + VehicleIntratracheal16.5 ± 2.53.8 ± 0.5
LPS + this compoundIntratracheal (1 mg/kg)5.4 ± 1.11.2 ± 0.2

Experimental Protocols

1. Protocol for Oral Gavage Administration of this compound in Mice

  • Materials:

    • This compound powder

    • Vehicle: 0.5% w/v Sodium Carboxymethyl Cellulose (CMC) in sterile water

    • 24-gauge ball-tipped gavage needle

    • 1 mL syringe

  • Procedure:

    • Prepare the this compound suspension at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).

    • Anesthetize the mouse lightly with isoflurane.

    • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

    • Administer the desired volume of the suspension (e.g., 250 µL for a 25g mouse).

    • Return the mouse to its cage and monitor for recovery.

2. Protocol for Intratracheal Instillation of this compound in Mice

  • Materials:

    • Micronized this compound powder

    • Vehicle: Sterile PBS with 0.1% Tween 80

    • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer - Model IA-1C, Penn-Century, Inc.)

    • High-intensity light source

    • Anesthetic (e.g., isoflurane)

  • Procedure:

    • Prepare the this compound suspension at the desired concentration (e.g., 0.2 mg/mL for a 1 mg/kg dose in a 25g mouse, administered in 50 µL).

    • Anesthetize the mouse with isoflurane.

    • Place the mouse in a supine position on an angled board.

    • Visualize the trachea using the light source and gently move the tongue aside.

    • Insert the tip of the MicroSprayer® into the trachea.

    • Instill the 50 µL volume of the suspension.

    • Keep the mouse in a vertical position for a few seconds to aid distribution before returning it to its cage for recovery.[5]

3. Protocol for Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Mice

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile, pyrogen-free saline

  • Procedure:

    • Prepare a solution of LPS in sterile saline at a concentration of 0.2 mg/mL.

    • Anesthetize mice with isoflurane.

    • Administer 50 µL of the LPS solution (10 µg per mouse) via intratracheal instillation as described in Protocol 2.

    • Administer this compound or vehicle at the desired time point (e.g., 1 hour before or 2 hours after LPS challenge).

    • Euthanize the mice at a predetermined time point (e.g., 24 hours after LPS administration) for sample collection (e.g., bronchoalveolar lavage fluid, lung tissue).

Visualizations

Seratrodast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds G_Protein Gq/11 TP_Receptor->G_Protein Activates This compound This compound This compound->TP_Receptor Antagonizes PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Bronchoconstriction & Inflammation Ca_Release->Contraction PKC->Contraction

This compound's mechanism of action in bronchial smooth muscle cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_admin Drug Administration cluster_analysis Analysis Animal_Model Induce Lung Inflammation (e.g., LPS model in mice) Grouping Divide into Treatment Groups: - Vehicle Control - this compound Oral - this compound Intratracheal - this compound Inhalation Animal_Model->Grouping Oral Oral Gavage Grouping->Oral IT Intratracheal Instillation Grouping->IT Inhalation Aerosol/Dry Powder Inhalation Grouping->Inhalation BALF Collect Bronchoalveolar Lavage Fluid (BALF) Oral->BALF Tissue Harvest Lung Tissue Oral->Tissue IT->BALF IT->Tissue Inhalation->BALF Inhalation->Tissue Cell_Count Differential Cell Counts BALF->Cell_Count Cytokines Cytokine/Chemokine Analysis (ELISA, Multiplex) BALF->Cytokines Histology Histopathology Tissue->Histology PK Pharmacokinetic Analysis (LC-MS/MS) Tissue->PK

General workflow for comparing this compound delivery methods.

References

Common pitfalls to avoid when working with Seratrodast in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Seratrodast in the laboratory.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

A collection of common questions regarding the handling and use of this compound in a laboratory setting.

1. What is the mechanism of action of this compound?

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3][4] Thromboxane A2 is a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction.[5] By blocking the TP receptor, this compound inhibits the downstream signaling pathways initiated by TXA2, leading to reduced platelet activation, vasodilation, and bronchodilation.[2][3][4]

2. What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store lyophilized this compound at -20°C in a desiccated environment. In this form, it is stable for up to 36 months.

  • Stock Solutions: Prepare stock solutions in an appropriate organic solvent such as DMSO. Aliquot and store at -80°C for long-term storage (stable for over a year). For frequent use, aliquots can be stored at 4°C for up to a week.[6] To avoid degradation, it is recommended to avoid repeated freeze-thaw cycles.

3. What is the solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water but is soluble in organic solvents.[6] For detailed solubility data, please refer to the --INVALID-LINK-- section.

4. Is this compound sensitive to light?

Yes, this compound is known to be photosensitive. Photodegradation can occur upon exposure to UV light, leading to the formation of several degradation products.[7] It is crucial to protect this compound powder and solutions from light during storage and handling.

5. What are the primary applications of this compound in a research setting?

This compound is primarily used in research to investigate the role of the thromboxane A2 pathway in various physiological and pathological processes. Common research applications include:

  • Studying its anti-asthmatic properties in animal models of asthma.[1][8]

  • Investigating its anti-platelet and anti-thrombotic effects in vitro and in vivo.

  • Exploring its potential therapeutic effects in other inflammatory and cardiovascular diseases.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Guide 1: Inconsistent or Unexpected Results in Platelet Aggregation Assays
Problem Possible Cause Troubleshooting Steps
No inhibition of platelet aggregation with this compound. 1. Inactive Compound: this compound may have degraded due to improper storage (e.g., exposure to light or moisture).2. Incorrect Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overcoming the inhibitory effect of this compound.3. Platelet Insensitivity: The platelets being used may have a reduced sensitivity to TXA2 receptor antagonists.1. Verify Compound Integrity: Use a fresh aliquot of this compound stock solution. Confirm the activity of a new batch by running a positive control.2. Optimize Agonist Concentration: Perform a dose-response curve for the agonist to determine the EC50 or EC80 concentration for your specific platelet preparation. Use this optimized concentration in your inhibition assays.[9]3. Check Platelet Viability and Function: Ensure proper platelet preparation techniques. Use fresh platelet-rich plasma (PRP) for experiments.
High variability between replicates. 1. Uneven Platelet Distribution: Platelets may have settled during the experiment.2. Inconsistent Pipetting: Inaccurate pipetting of small volumes of this compound or agonist.3. Lipophilic Nature of this compound: The compound may adhere to plasticware or not be fully solubilized in the aqueous assay buffer.1. Maintain Platelet Suspension: Gently invert the PRP tube before taking each sample to ensure a homogenous platelet suspension.2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for low volumes. Use reverse pipetting for viscous solutions.3. Pre-treat Plasticware/Use Appropriate Solvents: Consider using low-adhesion microplates. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all wells and does not exceed a level that affects platelet function (typically <0.5%).
Unexpected potentiation of aggregation at low this compound concentrations. 1. Off-Target Effects: At certain concentrations, some compounds can have paradoxical effects. While not commonly reported for this compound, it's a possibility to consider.[10]2. Experimental Artifact: This could be due to interactions with other components in the assay medium.1. Perform a Wide Dose-Response Curve: Test a broad range of this compound concentrations to identify any non-monotonic dose-response relationships.2. Investigate Off-Target Activity: If the effect is reproducible, consider investigating potential off-target interactions through profiling against a panel of other receptors.
Guide 2: Issues with Cell-Based Assays (e.g., Receptor Binding, Signaling)
Problem Possible Cause Troubleshooting Steps
Low binding affinity (high Ki) in receptor binding assays. 1. Radioligand Issues: The radioligand may have degraded or its concentration may be inaccurate.2. Inappropriate Assay Conditions: Non-optimal pH, temperature, or incubation time.3. Low Receptor Expression: The cells or membrane preparation may have low levels of the TP receptor.1. Validate Radioligand: Check the expiration date and specific activity of the radioligand. Perform a saturation binding experiment to determine the Kd of the radioligand for your system.2. Optimize Assay Parameters: Systematically vary pH, temperature, and incubation time to find the optimal conditions for binding.3. Confirm Receptor Expression: Use a positive control antagonist with known affinity. If possible, quantify receptor expression levels (Bmax) via saturation binding.
This compound precipitates in aqueous cell culture medium. 1. Poor Aqueous Solubility: this compound is a lipophilic compound with very low water solubility.1. Use a Carrier Protein: Include bovine serum albumin (BSA) in the assay buffer to help maintain the solubility of lipophilic compounds.2. Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and consistent across all conditions.
Unexpected changes in cell signaling readouts (e.g., cAMP levels). 1. Pleiotropic Effects of TXA2 Receptor Signaling: The TP receptor can couple to multiple G proteins (Gq, G12/13), leading to complex downstream signaling.[5]2. Off-Target Effects: this compound may be interacting with other receptors or signaling molecules in the cell.[10]1. Characterize Signaling Pathway: Use specific inhibitors of downstream signaling molecules (e.g., PLC inhibitors) to dissect the pathway being affected.2. Run Control Experiments: Use a different, structurally unrelated TP receptor antagonist to confirm that the observed effect is on-target. Test this compound in a cell line that does not express the TP receptor to identify potential off-target effects.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO50[6]141.07[6]Sonication is recommended to aid dissolution.[6]
Ethanol6[6]16.93-
WaterInsoluble[6]--

Note: Solubility can be affected by temperature, pH, and the presence of other solutes.

Table 2: Stability of this compound
ConditionObservationNotes
Storage (Powder) Stable for 36 months at -20°C, desiccated.-
Storage (Stock Solution) Stable for >1 year at -80°C; stable for up to 1 week at 4°C.[6]Aliquot to avoid freeze-thaw cycles.[6]
Photostability Degrades under UV irradiation (254 nm).[7]Forms several photodegradation products.[7] Protect from light.
Forced Degradation Degradation occurs under acidic, basic, and oxidative stress conditions.Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12]
Table 3: Biological Activity of this compound
AssayCell/SystemAgonistIC50 / pA2Reference
Platelet AggregationHuman Platelet-Rich PlasmaU46619 (TXA2 mimetic)pA2 ≈ 8.2[13]
Platelet AggregationHuman Whole BloodCollagenIC50 not specified, but effective[14]
Platelet AggregationHuman Whole BloodADPIC50 not specified, but effective[14]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on agonist-induced human platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Platelet agonist (e.g., ADP, collagen, or a TXA2 mimetic like U46619)

  • Saline or appropriate buffer

  • Platelet aggregometer

Methodology:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[15][16]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[17]

  • Assay Setup:

    • Adjust the platelet count in the PRP with PPP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibition Assay:

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the cuvettes and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add the platelet agonist at a pre-determined concentration (e.g., EC80) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the percentage of platelet aggregation for each condition.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound suspension for oral administration

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system

Methodology:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.[3]

  • Challenge:

    • From day 21 to 23, challenge the sensitized mice with aerosolized OVA for a set duration (e.g., 30 minutes) each day.[3]

  • Treatment:

    • Administer this compound (or vehicle control) orally to the treatment group of mice at a specified dose one hour before each OVA challenge.

  • Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.

    • Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance in response to increasing doses of a bronchoconstrictor like methacholine.

Signaling Pathways

This compound Mechanism of Action

This compound acts as a competitive antagonist at the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, it prevents the binding of the endogenous ligand, Thromboxane A2 (TXA2). This inhibition disrupts the downstream signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.

Seratrodast_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Binds & Activates This compound This compound This compound->TP_Receptor Blocks Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation, Vasoconstriction, Bronchoconstriction Ca2->Response PKC->Response

Caption: this compound blocks the TXA2 receptor, inhibiting downstream signaling.

Experimental Workflow: Platelet Aggregation Assay

The following diagram illustrates the general workflow for assessing the effect of this compound on platelet aggregation in vitro.

Platelet_Aggregation_Workflow start Start: Collect Human Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp prep_ppp Prepare Platelet-Poor Plasma (PPP) start->prep_ppp calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) prep_prp->calibrate prep_ppp->calibrate incubate Incubate PRP with This compound or Vehicle calibrate->incubate add_agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate->add_agonist measure Measure Aggregation (Light Transmission) add_agonist->measure analyze Analyze Data: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro platelet aggregation assay with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Seratrodast and Zileuton on Leukotriene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Seratrodast and Zileuton, focusing on their distinct mechanisms of action and their impact on the production of leukotrienes, critical lipid mediators in inflammatory pathways. This analysis is supported by available experimental data to inform research and development in respiratory and inflammatory diseases.

Introduction to this compound and Zileuton

Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. By targeting this enzyme, Zileuton effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[1][2][3][4][5]. This broad inhibition of leukotriene synthesis makes it a tool for managing chronic asthma[6].

This compound, in contrast, functions as a thromboxane A2 (TXA2) receptor antagonist[7][8][9][10][11]. Its primary role is to block the effects of TXA2, a potent mediator of bronchoconstriction and platelet aggregation[10]. While some research suggests that by inhibiting the TXA2 receptor, this compound may indirectly influence the release of other inflammatory mediators, there is a lack of direct quantitative evidence demonstrating a significant impact on leukotriene production[7].

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Zileuton and this compound lies in their points of intervention within the arachidonic acid cascade. Zileuton acts upstream, preventing the formation of leukotrienes, while this compound acts downstream, blocking the receptor for a different class of pro-inflammatory molecules, the thromboxanes.

cluster_lo 5-Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway AA Arachidonic Acid 5LO 5-Lipoxygenase AA->5LO COX Cyclooxygenase (COX) AA->COX PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids LTA4 Leukotriene A4 (LTA4) 5LO->LTA4 Inhibition FLAP FLAP FLAP->5LO activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Response_LT Cellular Response (e.g., Inflammation) LTB4->Response_LT CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLTs->Response_LT Zileuton Zileuton Zileuton->5LO PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Response_TX Cellular Response (e.g., Bronchoconstriction) TP_Receptor->Response_TX This compound This compound This compound->TP_Receptor Antagonism

Caption: Arachidonic acid cascade and points of intervention for Zileuton and this compound.

Quantitative Comparison of Leukotriene Inhibition

Direct head-to-head clinical trials quantitatively comparing the effects of this compound and Zileuton on leukotriene production are not available in the published literature. However, data from separate clinical studies provide insights into the efficacy of Zileuton in inhibiting leukotriene synthesis.

DrugAnalyteMatrixMethod% InhibitionReference
Zileuton Leukotriene B4 (LTB4)Whole Blood (ex vivo)Not SpecifiedUp to 80%[3]
Leukotriene B4 (LTB4)Whole Blood (ex vivo)Not SpecifiedAlmost complete[7]
Urinary Leukotriene E4 (LTE4)UrineNot Specified39%[11]
Urinary Leukotriene E4 (LTE4)UrineNot Specified~50%[7]
Urinary Leukotriene E4 (LTE4)UrineNot Specified61%[2]
This compound LeukotrienesNot ApplicableNot ApplicableNo direct quantitative data available-

Note: The reported inhibition percentages for Zileuton vary across studies, which may be attributed to differences in dosing, patient populations, and analytical methodologies.

For this compound, its mechanism as a TXA2 receptor antagonist does not directly involve the inhibition of leukotriene synthesis. While there are suggestions of indirect anti-inflammatory effects that might modulate other mediators, there is a lack of robust quantitative data to demonstrate a direct and significant reduction in leukotriene production.

Experimental Protocols: Measurement of Leukotriene E4 in Urine

The quantification of leukotriene E4 (LTE4), a stable metabolite of the cysteinyl leukotrienes, in urine is a common method to assess in vivo leukotriene production. Below is a representative experimental protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Objective: To quantify the concentration of LTE4 in human urine samples.

Materials:

  • Human urine samples

  • LTE4 analytical standard

  • Deuterated LTE4 (LTE4-d3) as an internal standard

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, acetic acid, and ultrapure water

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge samples to remove any particulate matter.

    • To a defined volume of urine (e.g., 1-5 mL), add the internal standard (LTE4-d3).

    • Acidify the sample with acetic acid to a pH of approximately 4.0.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elute the LTE4 and internal standard from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate LTE4 and its internal standard from other components using a suitable C18 analytical column and a gradient of mobile phases (e.g., water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid).

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for LTE4 and LTE4-d3.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the LTE4 standard to the internal standard against the concentration of the standard.

    • Calculate the concentration of LTE4 in the urine samples by interpolating their peak area ratios from the standard curve.

    • Normalize the urinary LTE4 concentration to urinary creatinine levels to account for variations in urine dilution.

start Urine Sample Collection prep Sample Preparation (Spiking with Internal Standard, Acidification) start->prep spe Solid-Phase Extraction (SPE) prep->spe reconstitution Evaporation and Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis (Standard Curve, Quantification) lcms->data end Final LTE4 Concentration data->end

Caption: Generalized workflow for urinary LTE4 measurement by LC-MS/MS.

Conclusion

This compound and Zileuton operate through fundamentally different pharmacological mechanisms. Zileuton directly inhibits the 5-lipoxygenase enzyme, leading to a significant and quantifiable reduction in the production of all leukotrienes. This makes it a targeted therapy for diseases where leukotrienes are key pathological mediators.

In contrast, this compound is a thromboxane A2 receptor antagonist. While it is an effective anti-inflammatory agent in certain contexts, there is no direct evidence to support a primary role in inhibiting leukotriene synthesis. Therefore, for research or therapeutic strategies aimed at directly lowering leukotriene levels, Zileuton is the more appropriate agent. The choice between these two compounds in a clinical or research setting should be guided by the specific inflammatory pathway being targeted.

References

Validating the In Vivo Efficacy of Seratrodast in Enhancing Lung Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, with a focus on its impact on lung function. Drawing from preclinical and clinical studies, this document compares this compound's performance against other relevant asthma therapies and provides detailed experimental methodologies for key assays.

Executive Summary

This compound has demonstrated efficacy in improving lung function parameters in both preclinical animal models and human clinical trials. As a selective antagonist of the thromboxane A2 receptor, this compound targets a key pathway in the pathophysiology of asthma, leading to reduced bronchoconstriction, airway hyperresponsiveness, and inflammation.[1][2][3] Clinical studies, particularly in patients with mild to moderate asthma, indicate that this compound can lead to significant improvements in key lung function indicators, in some cases exceeding the benefits observed with other oral asthma medications such as the leukotriene receptor antagonist, Montelukast.[4][5][6]

Comparative Performance of this compound

The following tables summarize the quantitative data from clinical studies comparing the efficacy of this compound with Montelukast in improving lung function in patients with asthma.

Table 1: Comparison of this compound and Montelukast on Lung Function Parameters

ParameterThis compound (80 mg/day)Montelukast (10 mg/day)Outcome
Change in Peak Expiratory Flow (PEF) (L/s) 0.6140.199This compound showed a significantly higher improvement in PEF (P<0.05).[4]
Change in Forced Expiratory Volume in 1 second (FEV1) (L) Statistically significant improvement from baseline.Statistically significant improvement from baseline.No significant difference between the two groups.[4]
Change in Forced Vital Capacity (FVC) (L) Statistically significant improvement from baseline.Statistically significant improvement from baseline.No significant difference between the two groups.[4]

Table 2: Additional Efficacy Markers

ParameterThis compoundMontelukastOutcome
Reduction in Sputum Eosinophil Cationic Protein (ECP) (ng/mL) -27.20-23.55This compound showed a significantly greater reduction in ECP levels (P<0.05).
Reduction in Sputum Albumin (mg/dL) -37.51-32.82This compound showed a significantly greater reduction in sputum albumin levels (P<0.05).

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its therapeutic effect by selectively blocking the thromboxane A2 (TXA2) receptor.[1][3] In asthmatic airways, TXA2 is a potent mediator that, upon binding to its receptor on airway smooth muscle cells, triggers a cascade of events leading to bronchoconstriction, inflammation, and airway hyperresponsiveness.[2][3] By antagonizing the TXA2 receptor, this compound effectively inhibits these downstream effects.[2]

cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor G_Protein Gq/11 Protein TP_Receptor->G_Protein Activates This compound This compound This compound->TP_Receptor Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Bronchoconstriction & Airway Hyperresponsiveness Ca_Release->Contraction Leads to

This compound blocks the Thromboxane A2 signaling pathway.

Experimental Protocols for In Vivo Efficacy Validation

The following are detailed methodologies for key experiments used to validate the in vivo efficacy of this compound in animal models of asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs

This model is widely used to screen anti-asthmatic drugs due to the physiological similarities of the guinea pig airway to that of humans.

Protocol:

  • Sensitization: Actively sensitize male Hartley guinea pigs (300-400g) by intraperitoneal injection of 100 µg ovalbumin (OVA) emulsified in 1 mg aluminum hydroxide on days 1 and 8.

  • Challenge: On day 15, expose the sensitized guinea pigs to an aerosol of 1% OVA for 30 seconds.

  • Drug Administration: Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) one hour prior to the OVA challenge. A vehicle control group (e.g., 0.5% carboxymethylcellulose) and a positive control group (e.g., Montelukast) should be included.

  • Lung Function Measurement: Immediately after the challenge, measure airway resistance and dynamic compliance for 10 minutes using a whole-body plethysmograph.

  • Data Analysis: Calculate the percentage inhibition of the OVA-induced increase in airway resistance and decrease in dynamic compliance for each treatment group compared to the vehicle control group.

Measurement of Airway Hyperresponsiveness (AHR) in Dogs

This model is useful for assessing the effect of a drug on non-specific airway hyperreactivity.

Protocol:

  • Baseline Measurement: Anesthetize beagle dogs and ventilate them mechanically. Measure baseline airway resistance in response to increasing doses of a bronchoconstrictor agent (e.g., methacholine or histamine) to establish a dose-response curve.

  • Drug Administration: Administer this compound orally at the desired doses daily for a specified period (e.g., one week).

  • Post-Treatment AHR Measurement: Repeat the bronchoconstrictor challenge and measure the dose-response curve for airway resistance.

  • Data Analysis: Compare the pre- and post-treatment dose-response curves to determine if this compound reduced the airway hyperresponsiveness to the bronchoconstrictor.

cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Measurement Sensitization Sensitize Animal (e.g., Ovalbumin) Treatment Administer this compound or Vehicle Control Sensitization->Treatment Challenge Allergen Challenge (e.g., Ovalbumin) Treatment->Challenge Measurement Measure Lung Function (Plethysmography) Challenge->Measurement

Experimental workflow for in vivo lung function testing.

Conclusion

The available evidence strongly supports the in vivo efficacy of this compound in improving lung function in the context of asthma. Its mechanism as a thromboxane A2 receptor antagonist provides a targeted approach to mitigating key pathological features of the disease. Clinical data demonstrates a significant improvement in PEF, often superior to that of Montelukast, highlighting its potential as a valuable therapeutic option. For researchers, the use of established animal models, such as the OVA-sensitized guinea pig, coupled with precise lung function measurements, provides a robust framework for further preclinical investigation and validation of this compound and novel TXA2 receptor antagonists. Preclinical studies in guinea pigs and dogs have shown that this compound can inhibit immediate and late asthmatic responses and reduce airway hyperresponsiveness.[7] Further quantitative preclinical studies will be beneficial to delineate a more precise dose-response relationship and to directly compare its efficacy with a wider range of existing and emerging asthma therapies.

References

Cross-validation of Seratrodast's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Seratrodast, a pioneering thromboxane A2 (TXA2) receptor antagonist, has been a subject of extensive research, primarily for its role in managing asthma.[1] Its therapeutic efficacy stems from its ability to block the prostanoid TP receptor, thereby inhibiting the downstream signaling cascades initiated by TXA2.[2] This guide provides a comparative analysis of this compound's mechanism of action, cross-validated across different cell types, and benchmarked against other relevant therapeutic agents. The information presented herein is intended to support researchers and drug development professionals in their exploration of TXA2 antagonism.

Comparative Efficacy of TP Receptor Antagonists

The potency of this compound as a competitive antagonist of the TP receptor has been quantified in various tissues, primarily focusing on smooth muscle preparations. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a standard measure of antagonist potency.

Below is a summary of the reported pA2 values for this compound against various prostanoid agonists in different smooth muscle tissues. For comparison, data for other notable TP receptor antagonists, Ramatroban and Terutroban, are also included.

AntagonistAgonistTissuepA2 / Kᵢ ValueReference
This compound U-44069 (TXA₂ Mimetic)Rabbit Aorta8.3[3]
This compound U-44069 (TXA₂ Mimetic)Pig Coronary Artery9.0[3]
This compound PGF₂αRabbit Aorta7.8[3]
This compound PGF₂αPig Coronary Artery7.8[3]
This compound PGD₂Pig Coronary Artery8.6[3]
This compound 9α,11β-PGF₂Pig Coronary Artery7.8[3]
Ramatroban Thromboxane A₂-Kᵢ: 10-13 nM[4]
Terutroban U-46619 (TXA₂ Mimetic)Human PlateletsComplete inhibition at 2.5, 5, and 10 mg daily doses[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

Thromboxane A₂ Receptor Signaling Pathway

Thromboxane A₂ (TXA₂) and other prostanoids like PGD₂ and PGF₂α exert their effects by binding to the TP receptor, a G protein-coupled receptor (GPCR). This binding event primarily activates Gq and G₁₂/₁₃ proteins, leading to a cascade of intracellular events that culminate in physiological responses such as smooth muscle contraction and platelet aggregation. This compound acts by competitively blocking this initial receptor binding.

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 TXA₂ / PGD₂ / PGF₂α TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Activates This compound This compound This compound->TP_Receptor Blocks Gq Gq TP_Receptor->Gq G1213 G₁₂/₁₃ TP_Receptor->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Contraction Smooth Muscle Contraction Platelet Aggregation PKC->Contraction Ca_ER->Contraction MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

Caption: Thromboxane A₂ (TP) receptor signaling cascade.

Experimental Workflow: In Vitro Antagonist Assay

The efficacy of TP receptor antagonists is typically assessed through in vitro functional assays. A common workflow involves preparing a specific cell or tissue type, stimulating it with a TP receptor agonist like U-46619, and measuring the resulting physiological response in the presence and absence of the antagonist.

Experimental_Workflow start Start: Cell/Tissue Preparation prep e.g., Washed Human Platelets or Guinea Pig Tracheal Rings start->prep incubation Incubation with Antagonist (e.g., this compound) or Vehicle prep->incubation stimulation Stimulation with TP Agonist (e.g., U-46619) incubation->stimulation measurement Measurement of Response (e.g., Aggregation, Contraction, Ca²⁺ Flux) stimulation->measurement analysis Data Analysis (e.g., IC₅₀ or pA₂ determination) measurement->analysis end End analysis->end

References

A Comparative Analysis of the Side Effect Profiles of Seratrodast and Other Asthma Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, and other major classes of asthma medications. The information presented is compiled from clinical trial data and pharmacological studies to assist in research and development efforts within the field of respiratory medicine.

Executive Summary

Asthma management involves a variety of drug classes, each with a distinct mechanism of action and a corresponding side effect profile. This compound, a newer entrant in some markets, offers a targeted approach by antagonizing the thromboxane A2 receptor. Understanding its relative safety compared to established therapies such as beta-agonists, inhaled corticosteroids, leukotriene modifiers, and theophylline is crucial for informed drug development and clinical research. This guide synthesizes available data on the incidence of common and serious adverse events, details the experimental protocols for their assessment, and visualizes the underlying signaling pathways.

Comparative Analysis of Side Effect Incidence

The following table summarizes the incidence of common side effects associated with this compound and other asthma drug classes, based on data from clinical trials and pharmacological reviews. It is important to note that direct head-to-head comparative trials for all side effects across all drug classes are limited; therefore, the data presented is a compilation from various sources and should be interpreted with this in mind.

Side EffectThis compoundBeta-Agonists (e.g., Salmeterol)Inhaled Corticosteroids (e.g., Fluticasone, Budesonide)Leukotriene Modifiers (e.g., Montelukast, Zafirlukast)Theophylline
Gastrointestinal Nausea, abdominal pain, diarrhea, constipation, dry mouth, taste disturbance (0.1-5%)[1][2][3]NauseaN/AAbdominal pain, diarrhea, nausea[4]Nausea, vomiting, abdominal pain (up to 93% in acute overdose)[5]
Neurological Headache, dizziness, drowsiness (0.1-5%)[1][2][3]Headache, tremor[6]Headache[7][8]Headache (up to 12.9%)[4][9]Headache, insomnia, irritability, restlessness[10][11]
Cardiovascular Palpitations (0.1-5%)[1][3]Tachycardia, palpitations[12]N/AN/ATachycardia, arrhythmias (up to 100% in acute overdose)[5][11]
Respiratory N/APharyngitis, upper respiratory tract infection, cough[6]Pharyngitis, upper respiratory tract infection, oral candidiasis, hoarseness[7][8]Upper respiratory infection, pharyngitis, cough[4]N/A
Hepatic Elevated transaminases (0.1-5%)[1]N/AN/AElevated liver enzymes (1.5% for Zafirlukast)[9]N/A
Psychiatric N/AN/AN/ANeuropsychiatric events (e.g., agitation, depression, sleep disturbances)[13][14][15]Nervousness (up to 64% in acute overdose)[5]
Other Rash, itching of the skin, malaise (0.1-5%)[1][2]Hypokalemia[12]Skin bruising, potential for systemic effects with high doses[16]Fever[4]Muscle tremors, increased urination[10]

Incidence rates are presented as ranges or specific percentages as reported in the cited literature. "N/A" indicates that the side effect is not commonly associated with the drug class in the reviewed sources.

Key Experimental Protocols for Side Effect Assessment

The evaluation of side effect profiles in clinical trials involves rigorous and standardized methodologies. Below are detailed protocols for assessing some of the key adverse events discussed.

Assessment of Hepatic Function (this compound and Leukotriene Modifiers)
  • Objective: To monitor for potential drug-induced liver injury.

  • Methodology:

    • Baseline Measurement: At the start of the clinical trial, blood samples are collected from all participants to measure baseline levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.

    • Regular Monitoring: Blood samples are collected at regular intervals throughout the trial (e.g., monthly) and at the end of the study.

    • Criteria for Evaluation: Clinically significant abnormalities are defined as elevations in ALT or AST to more than three times the upper limit of normal (ULN), or elevations in bilirubin to more than two times the ULN.

    • Follow-up: In case of significant elevations, the drug is discontinued, and the patient is monitored closely with repeat liver function tests until the values return to baseline.

Assessment of Neuropsychiatric Events (Leukotriene Modifiers)
  • Objective: To systematically assess for the occurrence of neuropsychiatric side effects.

  • Methodology:

    • Standardized Questionnaires: validated questionnaires such as the Beck Depression Inventory (BDI), the Beck Anxiety Inventory (BAI), and the Pittsburgh Sleep Quality Index (PSQI) are administered at baseline and at regular follow-up visits.

    • Adverse Event Reporting: Spontaneous reports of neuropsychiatric symptoms by patients, caregivers, or clinicians are meticulously recorded and coded using a standardized medical dictionary (e.g., MedDRA).

    • Clinician Assessment: A qualified psychiatrist or psychologist may conduct structured clinical interviews for participants who report significant neuropsychiatric symptoms to confirm the diagnosis and assess the severity.

Assessment of Cardiovascular Safety (Beta-Agonists)
  • Objective: To monitor for potential cardiovascular adverse events, particularly effects on heart rate and rhythm.

  • Methodology:

    • Electrocardiogram (ECG): A 12-lead ECG is performed at baseline, at specified time points during the trial (e.g., after the first dose, at peak plasma concentration), and at the end of the study.

    • Holter Monitoring: For a subset of patients, 24-hour ambulatory ECG (Holter) monitoring may be used to detect intermittent arrhythmias.

    • Vital Signs Monitoring: Heart rate and blood pressure are measured at each study visit.

    • Electrolyte Monitoring: Serum potassium levels are monitored due to the potential for beta-agonist-induced hypokalemia[12].

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression (Inhaled Corticosteroids)
  • Objective: To evaluate the systemic effects of inhaled corticosteroids on the HPA axis.

  • Methodology:

    • Morning Plasma Cortisol: A blood sample is taken in the early morning (e.g., 8 AM) to measure the basal cortisol level. A low level may indicate HPA axis suppression.

    • 24-Hour Urinary Free Cortisol: This test measures the amount of cortisol excreted in the urine over a 24-hour period, providing an integrated assessment of cortisol production.

    • ACTH Stimulation Test: This is a dynamic test where a synthetic form of adrenocorticotropic hormone (ACTH), cosyntropin, is administered. Blood cortisol levels are measured before and after the injection to assess the adrenal gland's ability to respond. A suboptimal response suggests adrenal suppression. The low-dose ACTH stimulation test is considered more sensitive for detecting subtle HPA axis suppression[17][18][19].

    • Dehydroepiandrosterone Sulfate (DHEA-S) Levels: DHEA-S is an adrenal androgen precursor that can be suppressed by corticosteroids and may serve as a screening marker for HPA axis dysfunction[19].

Signaling Pathways and Mechanisms of Side Effects

The therapeutic and adverse effects of asthma medications are mediated by their interaction with specific cellular signaling pathways.

This compound: Thromboxane A2 Receptor Antagonism

This compound's primary therapeutic action is the blockade of the thromboxane A2 (TXA2) receptor. However, its side effects, such as gastrointestinal disturbances, may be related to the broad physiological roles of prostanoids.

cluster_this compound This compound Signaling Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase TXA2_Synthase PGH2->TXA2_Synthase TXA2 TXA2 TXA2_Synthase->TXA2 TP_Receptor TP_Receptor TXA2->TP_Receptor Activates Gq_Protein Gq_Protein TP_Receptor->Gq_Protein GI_Effects Gastrointestinal Side Effects TP_Receptor->GI_Effects This compound This compound This compound->TP_Receptor Blocks PLC PLC Gq_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Bronchoconstriction Bronchoconstriction Ca_Increase->Bronchoconstriction

Caption: this compound blocks the TXA2 receptor, preventing bronchoconstriction.

Beta-Agonists: On-Target and Off-Target Effects

Beta-agonists primarily target beta-2 adrenergic receptors in the airways to cause bronchodilation. However, their cardiovascular side effects are often due to off-target activation of beta-1 adrenergic receptors in the heart.

cluster_beta_agonist Beta-Agonist Signaling Beta_Agonist Beta_Agonist Beta2_Receptor Beta-2 Receptor (Airway) Beta_Agonist->Beta2_Receptor Primary Target Beta1_Receptor Beta-1 Receptor (Heart) Beta_Agonist->Beta1_Receptor Off-Target Gs_Protein_Airway Gs Protein Beta2_Receptor->Gs_Protein_Airway Gs_Protein_Heart Gs Protein Beta1_Receptor->Gs_Protein_Heart AC_Airway Adenylyl Cyclase Gs_Protein_Airway->AC_Airway AC_Heart Adenylyl Cyclase Gs_Protein_Heart->AC_Heart cAMP_Airway cAMP AC_Airway->cAMP_Airway cAMP_Heart cAMP AC_Heart->cAMP_Heart PKA_Airway PKA cAMP_Airway->PKA_Airway PKA_Heart PKA cAMP_Heart->PKA_Heart Bronchodilation Bronchodilation PKA_Airway->Bronchodilation Cardio_Effects Tachycardia, Palpitations PKA_Heart->Cardio_Effects

Caption: Beta-agonists' dual receptor activation leads to therapeutic and adverse effects.

Inhaled Corticosteroids: Genomic Mechanisms and Systemic Side Effects

Inhaled corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression. Systemic side effects can occur when the drug is absorbed into the bloodstream and acts on GR in other tissues.

cluster_ics Inhaled Corticosteroid Signaling ICS ICS GR Glucocorticoid Receptor ICS->GR Systemic_Effects Systemic Side Effects (e.g., HPA axis suppression) ICS->Systemic_Effects Systemic Absorption Nucleus Nucleus GR->Nucleus Translocation Anti_Inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory Upregulation

Caption: ICS action via nuclear receptors and potential for systemic effects.

Leukotriene Modifiers: Receptor Antagonism and Potential for Neuropsychiatric Effects

Leukotriene modifiers block the action of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor. The mechanism behind the associated neuropsychiatric side effects is not fully elucidated but may involve the presence of CysLT1 receptors in the central nervous system.

cluster_ltm Leukotriene Modifier Signaling CysLT Cysteinyl Leukotrienes CysLT1_Receptor_Airway CysLT1 Receptor (Airway) CysLT->CysLT1_Receptor_Airway CysLT1_Receptor_CNS CysLT1 Receptor (CNS) CysLT->CysLT1_Receptor_CNS Inflammation Airway Inflammation CysLT1_Receptor_Airway->Inflammation Neuropsych_Effects Neuropsychiatric Side Effects CysLT1_Receptor_CNS->Neuropsych_Effects Leukotriene_Modifier Leukotriene_Modifier Leukotriene_Modifier->CysLT1_Receptor_Airway Blocks Leukotriene_Modifier->CysLT1_Receptor_CNS Blocks

Caption: Leukotriene modifiers block CysLT1 receptors in airways and potentially in the CNS.

Conclusion

References

Seratrodast: A Comparative Guide to its Anti-Inflammatory Effects through Cytokine Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist. Primarily used in the treatment of asthma, this compound's mechanism of action suggests broader potential in managing inflammatory conditions.[1][2][3] This document objectively compares this compound's performance with other anti-inflammatory alternatives, supported by available experimental data, and provides detailed methodologies for key experiments to facilitate further research.

Comparative Analysis of Anti-Inflammatory Effects

While direct comparative studies profiling a wide range of cytokines for this compound against other anti-inflammatory agents are limited, clinical and preclinical data provide valuable insights. A key study compared this compound with the leukotriene receptor antagonist, Montelukast, in patients with mild to moderate asthma.

Table 1: Clinical and Inflammatory Marker Comparison of this compound and Montelukast

ParameterThis compound (80 mg/day)Montelukast (10 mg/day)Key Findings
Peak Expiratory Flow (PEF) Significant ImprovementSignificant ImprovementThis compound showed a significantly greater improvement in PEF compared to Montelukast.[4][5]
Expectoration Score Significantly ReducedReducedThis compound led to a significantly greater reduction in expectoration.[4][5]
Sputum Eosinophil Cationic Protein (ECP) Significantly ReducedReducedThis compound demonstrated a significantly greater reduction in this marker of eosinophilic inflammation.[4][5]
Sputum Albumin Significantly ReducedReducedThis compound showed a significantly greater reduction in albumin, indicating a decrease in microvascular permeability.[4][5]

Source: Dewan B, et al. Efficacy of this compound, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. 2015.[4][5]

Table 2: Anticipated Effects of this compound on Pro-Inflammatory Cytokines (Based on Class Effect)

CytokineExpected Effect of this compoundRationale
Tumor Necrosis Factor-alpha (TNF-α) InhibitionTXA2 receptor activation has been linked to the release of TNF-α. Antagonism of this receptor is expected to suppress TNF-α production.
Interleukin-6 (IL-6) InhibitionAs a downstream mediator of inflammation, IL-6 production is often driven by TNF-α and other pro-inflammatory signals that are potentially attenuated by this compound.
Interleukin-1beta (IL-1β) InhibitionSimilar to TNF-α, IL-1β is a primary inflammatory cytokine whose expression can be influenced by the signaling pathways affected by TXA2 receptor blockade.
Interleukin-8 (IL-8) InhibitionA key chemokine involved in neutrophil recruitment, IL-8 expression is often co-regulated with other pro-inflammatory cytokines.

Experimental Protocols

To validate the anti-inflammatory effects of this compound and compare it to other agents, the following experimental protocols can be employed.

In Vitro Cytokine Profiling of this compound

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) in a human cell line model of inflammation.

Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Alternative anti-inflammatory drugs (e.g., Ibuprofen, Dexamethasone, Montelukast)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α, IL-6, IL-1β, and IL-8

Procedure:

  • Cell Culture and Differentiation (for THP-1):

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Drug Treatment:

    • Plate the differentiated THP-1 cells or PBMCs at a suitable density in 24-well plates.

    • Pre-incubate the cells with varying concentrations of this compound or the alternative anti-inflammatory drugs for 1-2 hours.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and a positive control group (LPS only).

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine by the different drug treatments compared to the LPS-only control. Determine the IC50 values for each compound.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Anti-Inflammatory Action

G This compound's Anti-Inflammatory Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., Allergen, Pathogen) cluster_1 Arachidonic Acid Cascade cluster_2 Cellular Response Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Activates COX Cyclooxygenase (COX-1/COX-2) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Cytokine Release) TP_Receptor->Inflammatory_Response Activates This compound This compound This compound->TP_Receptor Blocks

Caption: this compound blocks the Thromboxane A2 receptor, inhibiting downstream inflammatory responses.

Experimental Workflow for Cytokine Profiling

G Experimental Workflow for In Vitro Cytokine Profiling cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A 1. Culture & Differentiate THP-1 Cells B 2. Pre-incubate with This compound / Alternatives A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatants C->D E 5. Quantify Cytokines (ELISA) D->E F 6. Data Analysis (% Inhibition, IC50) E->F

Caption: Workflow for assessing this compound's anti-inflammatory effects on cytokine production in vitro.

Conclusion

This compound demonstrates significant anti-inflammatory effects, as evidenced by clinical improvements and reductions in inflammatory markers in asthma patients.[4][5][6] While direct, comprehensive cytokine profiling data for this compound is an area requiring further research, the mechanism of action and data from related compounds strongly suggest its potential to inhibit key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The provided experimental protocols offer a framework for researchers to further validate and quantify these effects, enabling a more complete understanding of this compound's anti-inflammatory profile and its potential applications in a broader range of inflammatory diseases.

References

A Comparative Analysis of Seratrodast and Newer Biologics in Asthma Management

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thromboxane A2 receptor antagonist, Seratrodast, with newer biologic therapies for the treatment of asthma. This document synthesizes available clinical data, details experimental methodologies, and illustrates the distinct signaling pathways targeted by these therapeutic agents.

Introduction

The management of asthma has evolved significantly with the advent of targeted therapies. While traditional treatments have focused on bronchodilation and broad anti-inflammatory effects, newer agents offer more precise immunomodulatory actions. This guide contrasts this compound, a small molecule inhibitor of the thromboxane A2 receptor, with the more recently developed biologic monoclonal antibodies that target specific cytokines and their receptors central to asthma pathophysiology. This compound is primarily used in the treatment of mild to moderate asthma, whereas biologics are generally indicated for more severe, uncontrolled forms of the disease.[1][2] It is important to note that no head-to-head clinical trials directly comparing this compound with newer biologics have been identified. Therefore, this comparison is based on an evaluation of their distinct mechanisms of action and a review of their respective clinical trial data against different comparators.

Mechanism of Action

The fundamental difference between this compound and biologic therapies lies in their molecular targets and mechanisms of action.

This compound: As a thromboxane A2 (TXA2) receptor antagonist, this compound blocks the pro-inflammatory and bronchoconstrictive effects of TXA2.[3][4][5] TXA2 is a lipid mediator produced in the lungs of individuals with asthma that contributes to airway smooth muscle contraction, vasoconstriction, mucus secretion, and airway hyper-responsiveness.[3][5] By inhibiting the TXA2 receptor, this compound mitigates these pathological processes.[3][4][5]

Newer Biologics: These are monoclonal antibodies designed to target specific components of the type 2 inflammatory cascade, which is a key driver of moderate-to-severe asthma.[2][6] The currently approved biologics for asthma and their targets include:

  • Omalizumab (Anti-IgE): Binds to circulating immunoglobulin E (IgE), preventing it from activating mast cells and basophils, thereby inhibiting the release of inflammatory mediators.[7][8]

  • Anti-IL-5/IL-5Rα Therapies (Mepolizumab, Reslizumab, Benralizumab): These agents target interleukin-5 (IL-5) or its receptor (IL-5Rα). IL-5 is a critical cytokine for the maturation, activation, and survival of eosinophils, a key inflammatory cell in eosinophilic asthma.[2][7][8][9] Mepolizumab and reslizumab bind directly to IL-5, while benralizumab targets the IL-5 receptor alpha on eosinophils, leading to their depletion.[9][10]

  • Dupilumab (Anti-IL-4Rα): This biologic inhibits the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13) by blocking their shared receptor subunit, IL-4Rα.[9] IL-4 and IL-13 are central drivers of type 2 inflammation, involved in IgE production, eosinophil recruitment, and mucus hypersecretion.[9]

  • Tezepelumab (Anti-TSLP): Targets thymic stromal lymphopoietin (TSLP), an upstream epithelial-derived cytokine (alarmin) that plays a key role in initiating and perpetuating airway inflammation in both allergic and eosinophilic asthma.[7][8][9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and the newer biologic therapies.

Seratrodast_Pathway Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX Prostaglandin_H2 Prostaglandin H2 COX->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP Receptor) TXA2->TP_Receptor Binds to Airway_Smooth_Muscle Airway Smooth Muscle Cell Pathological_Effects Bronchoconstriction Vasoconstriction Mucous Secretion Airway Hyper-responsiveness TP_Receptor->Pathological_Effects Activates This compound This compound This compound->TP_Receptor Blocks

This compound's Mechanism of Action

Biologics_Pathway cluster_upstream Upstream Mediators cluster_downstream Downstream Inflammatory Cascade Allergen Allergen Epithelial_Cells Airway Epithelial Cells Allergen->Epithelial_Cells TSLP TSLP Epithelial_Cells->TSLP Th2_Cell Th2 Cell TSLP->Th2_Cell Tezepelumab Tezepelumab Tezepelumab->TSLP Blocks B_Cell B Cell IgE IgE B_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Omalizumab Omalizumab Omalizumab->IgE Binds to Inflammatory_Mediators Inflammatory Mediators Mast_Cell->Inflammatory_Mediators Airway_Inflammation Airway Inflammation & Hyper-responsiveness Inflammatory_Mediators->Airway_Inflammation IL4_IL13 IL-4 / IL-13 Th2_Cell->IL4_IL13 IL5 IL-5 Th2_Cell->IL5 IL4_IL13->B_Cell IL4R IL-4Rα IL4_IL13->IL4R Dupilumab Dupilumab Dupilumab->IL4R Blocks Eosinophil Eosinophil IL5->Eosinophil Anti_IL5 Mepolizumab Reslizumab Anti_IL5->IL5 Binds to IL5R IL-5Rα Eosinophil->IL5R Eosinophil->Airway_Inflammation Benralizumab Benralizumab Benralizumab->IL5R Blocks

Targeted Pathways of Newer Biologics in Asthma

Clinical Efficacy and Safety Data

The clinical development and evaluation of this compound and newer biologics have been conducted in different patient populations, reflecting their distinct places in asthma therapy.

This compound Clinical Data

Clinical trials of this compound have primarily been conducted in patients with mild to moderate asthma, often as an add-on therapy to inhaled corticosteroids (ICS). A notable study compared this compound to montelukast, a leukotriene receptor antagonist.

Table 1: Summary of a Comparative Clinical Trial of this compound vs. Montelukast

Endpoint This compound (80 mg/day) Montelukast (10 mg/day) p-value Reference
Change in PEF (L/s) Greater improvement Less improvement 0.01 [11][12][13]
Change in FEV1 Significant improvement from baseline Significant improvement from baseline Not significant between groups [11][12]
Reduction in Expectoration Score Significant reduction Less reduction 0.01 [11][12][13]
Reduction in Sputum ECP (ng/mL) Significantly greater reduction Significant reduction <0.001 [11][12][13]
Reduction in Sputum Albumin Significantly greater reduction Significant reduction <0.001 [11][12][13]

| Adverse Events | Generally mild; included elevated transaminases, nausea, headache. | Similar tolerability profile to this compound. | - |[3][11][12] |

PEF: Peak Expiratory Flow; FEV1: Forced Expiratory Volume in 1 second; ECP: Eosinophil Cationic Protein.

Newer Biologics Clinical Data

Newer biologics have been extensively studied in large-scale, randomized, placebo-controlled trials in patients with moderate-to-severe asthma that remains uncontrolled on standard therapies like high-dose ICS and long-acting beta-agonists (LABAs). Meta-analyses of these trials have demonstrated significant benefits.

Table 2: Summary of Efficacy of Newer Biologics from Meta-Analyses

Endpoint Biologic Therapies vs. Placebo Certainty of Evidence References
Annualized Asthma Exacerbation Rate 44-55% reduction High [14][15][16]
Hospitalizations ~60% reduction Moderate [14][17]
Improvement in FEV1 (L) Mean increase of 0.11 - 0.25 L High [14][15][17]
Asthma Control Questionnaire (ACQ) Score Significant reduction High [14][15][16]
Asthma Quality of Life Questionnaire (AQLQ) Score Significant improvement High [14][15][16]
Oral Corticosteroid (OCS) Sparing Significant reduction in OCS dose High [14][18]

| Adverse Events | Generally well-tolerated; common side effects include headache, injection site reactions, and sore throat. | - |[7][9][10] |

Data represents pooled estimates from meta-analyses and may vary between individual biologics.

Experimental Protocols

The methodologies of clinical trials for this compound and newer biologics reflect their intended use and the populations studied.

Representative this compound Clinical Trial Protocol

A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study was conducted to compare the efficacy and safety of this compound versus montelukast in adults with mild to moderate asthma.[12]

  • Patient Population: 205 patients with mild to moderate asthma who were on a stable low dose of inhaled corticosteroids.[12]

  • Intervention: Patients were randomized to receive either this compound 80 mg once daily or montelukast 10 mg once daily for 28 days.[12]

  • Primary Endpoints: Changes from baseline in asthma symptom scores (wheezing, shortness of breath, expectoration, cough, and chest tightness) and lung function parameters (PEF, FVC, and FEV1).[12]

  • Secondary Endpoints: Changes in sputum and mucociliary parameters, including fucose, eosinophil cationic protein (ECP), and albumin.[12]

  • Workflow Diagram:

Seratrodast_Trial_Workflow Screening Screening of Patients (Mild-to-Moderate Asthma on low-dose ICS) Randomization Randomization (n=205) Screening->Randomization Group_A This compound 80 mg/day (n=103) Randomization->Group_A Group_B Montelukast 10 mg/day (n=102) Randomization->Group_B Treatment 28-Day Treatment Period Group_A->Treatment Group_B->Treatment Endpoint_Assessment Endpoint Assessment (Symptom Scores, Lung Function, Sputum Markers) Treatment->Endpoint_Assessment Analysis Statistical Analysis Endpoint_Assessment->Analysis

Workflow of a this compound Clinical Trial
Pivotal Biologic Clinical Trial Protocol (General Framework)

Pivotal trials for biologics in severe asthma typically follow a randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Patients (often adolescents and adults) with severe, uncontrolled asthma despite treatment with high-dose ICS and at least one other controller medication (e.g., LABA).[19] Patients are often selected based on biomarkers such as blood eosinophil counts or fractional exhaled nitric oxide (FeNO) levels.[19]

  • Intervention: Patients are randomized to receive the biologic agent (at a specified dose and frequency, administered subcutaneously or intravenously) or a matching placebo for a period typically ranging from 24 to 52 weeks, as an add-on to their existing asthma therapy.[18][19]

  • Primary Endpoint: The primary outcome is typically the annualized rate of severe asthma exacerbations.[18][19]

  • Secondary Endpoints: Key secondary endpoints often include the change from baseline in pre-bronchodilator FEV1, changes in patient-reported outcomes (e.g., ACQ, AQLQ), and for some trials, the reduction in the daily oral corticosteroid dose.[18][19]

  • Workflow Diagram:

Biologic_Trial_Workflow Screening Screening of Patients (Severe, Uncontrolled Asthma with Biomarker Profile) Randomization Randomization Screening->Randomization Group_A Biologic Agent (Subcutaneous or IV) Randomization->Group_A Group_B Placebo Randomization->Group_B Treatment 24-52 Week Treatment Period (Add-on to Standard of Care) Group_A->Treatment Group_B->Treatment Endpoint_Assessment Endpoint Assessment (Exacerbation Rate, FEV1, ACQ, AQLQ, OCS Dose) Treatment->Endpoint_Assessment Analysis Statistical Analysis Endpoint_Assessment->Analysis

General Workflow of a Pivotal Biologic Trial

Conclusion

This compound and newer biologics represent distinct therapeutic strategies for asthma, targeting different molecular pathways and patient populations. This compound, a thromboxane A2 receptor antagonist, offers an oral treatment option primarily for mild to moderate asthma, demonstrating efficacy in improving lung function and reducing certain inflammatory markers when compared to other oral agents like montelukast.[11][12][13]

In contrast, the newer biologics are injectable, highly targeted therapies that have revolutionized the management of severe, uncontrolled asthma, particularly in patients with evidence of type 2 inflammation.[2][7] Clinical data from numerous large-scale trials and subsequent meta-analyses have consistently shown that these agents significantly reduce asthma exacerbations, improve lung function and quality of life, and can have an oral corticosteroid-sparing effect.[14][15][16]

The choice between these classes of drugs is therefore not a direct one but is guided by the severity of the asthma, the underlying inflammatory phenotype, and the patient's response to standard controller therapies. Future research, potentially including direct comparative effectiveness studies in appropriate patient populations, would be valuable in further defining the optimal role of each of these therapeutic approaches in the comprehensive management of asthma.

References

A Comparative Analysis of the Long-Term Effects of Seratrodast and Corticosteroids in Chronic Asthma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of Seratrodast, a thromboxane A2 receptor antagonist, and corticosteroids, the cornerstone of asthma therapy. This analysis is based on available experimental data, focusing on their mechanisms of action, clinical efficacy, and impact on airway remodeling.

Executive Summary

Corticosteroids have a well-established track record in the long-term management of persistent asthma, demonstrating efficacy in improving lung function and controlling inflammation. Their mechanism is complex, involving both genomic and non-genomic pathways to suppress the expression of multiple inflammatory genes. However, their long-term use is associated with a range of potential side effects.

This compound offers a more targeted approach by specifically inhibiting the thromboxane A2 receptor, a key player in bronchoconstriction and airway inflammation. While robust long-term comparative data against corticosteroids is limited, existing studies suggest its potential as an anti-inflammatory agent in asthma. Direct, multi-year comparative clinical trials are needed to definitively establish its long-term efficacy and safety profile relative to corticosteroids.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from clinical trials. It is important to note the disparity in the duration of studies available for corticosteroids versus this compound, limiting direct long-term comparison.

Table 1: Long-Term Effects of Inhaled Corticosteroids on Lung Function in Patients with Mild-to-Moderate Asthma

Outcome MeasureStudy PopulationTreatment DurationKey FindingsCitation
Change in Post-Bronchodilator FEV₁ 7241 patients (ages 5-66) with recent-onset, mild persistent asthma3 years (double-blind) + 2 years (open-label)An average decrease of 2.22% in post-bronchodilator FEV₁ % predicted was observed over the 5-year period, irrespective of initial treatment. Early intervention with budesonide led to better asthma control.[1]
Time to First Severe Asthma-Related Event Children (ages 5-10) with mild persistent asthma3 yearsBudesonide treatment significantly increased the time to the first severe asthma-related event (Hazard Ratio: 0.60).[2]
Improvement in Airway Hyperresponsiveness 32 adult asthmatics1 yearBudesonide (400 mcg daily) led to a fourfold mean improvement in airway responsiveness compared to placebo.[3]

Table 2: Effects of this compound on Lung Function and Inflammatory Markers (Short-Term Data)

Outcome MeasureStudy PopulationTreatment DurationKey FindingsCitation
Change in Peak Expiratory Flow (PEF) 205 patients with mild to moderate asthma28 daysThis compound (80 mg daily) showed a significantly greater improvement in PEF compared to montelukast (0.416 L/s difference).[4][5][6]
Sputum Eosinophil Cationic Protein (ECP) 205 patients with mild to moderate asthma28 daysThis compound led to a significant reduction in sputum ECP levels compared to montelukast.[4][5][6]
Improvement in Clinical Symptoms & PEF 10 adult asthmatics on inhaled corticosteroidsNot specifiedAddition of this compound improved clinical symptom scores and mean PEF.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.

The START (Steroid Treatment As Regular Therapy in early asthma) Study
  • Objective: To evaluate the effectiveness of early intervention with inhaled budesonide in patients with mild persistent asthma.[8]

  • Study Design: A randomized, double-blind, placebo-controlled trial with a 3-year treatment period followed by a 2-year open-label phase.[8]

  • Participants: 7,241 patients aged 5 to 66 years with a recent diagnosis of mild persistent asthma.[1]

  • Intervention: Patients were randomized to receive either budesonide (200 µg for children <11 years, 400 µg for patients ≥11 years) or a matching placebo, administered once daily via a Turbuhaler.[8]

  • Outcome Measures: The primary outcomes were the time to the first severe asthma-related event and the change in post-bronchodilator Forced Expiratory Volume in 1 second (FEV₁). Lung function was assessed via spirometry every 3 months.[8]

Comparative Clinical Trial of this compound and Montelukast
  • Objective: To assess the comparative efficacy, safety, and tolerability of this compound versus montelukast in controlling mild to moderate asthma.[4][5][6]

  • Study Design: A randomized, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[4][5][6]

  • Participants: 205 adult patients with mild to moderate asthma who were already receiving a low dose of inhaled corticosteroids.[4][5][6]

  • Intervention: Patients were randomly assigned to receive either this compound (80 mg) or montelukast (10 mg) once daily for 28 days.[4][5][6]

  • Outcome Measures: Primary outcomes included changes in asthma symptom scores, lung function parameters (PEF, FVC, FEV₁), and sputum and mucociliary parameters (fucose, eosinophil cationic protein, and albumin).[4][5][6]

Assessment of Airway Inflammation in Clinical Trials
  • Sputum Induction: A common non-invasive method to obtain cells from the lower airways to assess inflammation. The presence of eosinophils and levels of Eosinophil Cationic Protein (ECP) are key markers.[9]

  • Exhaled Nitric Oxide (FeNO): Measurement of FeNO serves as a surrogate marker for eosinophilic airway inflammation and can be used to monitor the response to anti-inflammatory treatment.[10]

  • Bronchoscopy with Biopsy: An invasive procedure that allows for direct visualization and sampling of the airway wall to assess structural changes and inflammatory cell infiltration, providing detailed information on airway remodeling.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and corticosteroids are visualized in the following diagrams.

This compound: Thromboxane A2 Receptor Antagonism

This compound competitively inhibits the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor. This blockade prevents the binding of TXA2, a potent mediator of bronchoconstriction, airway smooth muscle proliferation, and inflammation.[4][11][12]

Seratrodast_Mechanism cluster_membrane Cell Membrane TXA2_Receptor Thromboxane A2 Receptor (TP) G_Protein Gq/11 Activation TXA2_Receptor->G_Protein TXA2 Thromboxane A2 (TXA2) TXA2->TXA2_Receptor Binds This compound This compound This compound->TXA2_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Smooth_Muscle_Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Smooth_Muscle_Contraction Inflammation Airway Inflammation PKC_Activation->Inflammation Proliferation Airway Smooth Muscle Proliferation PKC_Activation->Proliferation

Caption: this compound blocks the Thromboxane A2 signaling pathway.

Corticosteroids: Genomic and Non-Genomic Mechanisms

Corticosteroids exert their anti-inflammatory effects through two primary pathways: a slower, genomic pathway that involves the regulation of gene expression, and a more rapid, non-genomic pathway.

Genomic Pathway: Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it either upregulates the expression of anti-inflammatory genes (transactivation) or represses the expression of pro-inflammatory genes (transrepression).[7][13][14]

Corticosteroid_Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Corticosteroid GR_Cytosol Glucocorticoid Receptor (GR) CS->GR_Cytosol Binds CS_GR_Complex CS-GR Complex GR_Cytosol->CS_GR_Complex CS_GR_Nucleus CS-GR Complex CS_GR_Complex->CS_GR_Nucleus Translocates GRE Glucocorticoid Response Element (GRE) CS_GR_Nucleus->GRE Binds NF_kB NF-κB / AP-1 CS_GR_Nucleus->NF_kB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) NF_kB->Pro_Inflammatory_Genes Activates

Caption: Corticosteroid genomic anti-inflammatory pathway.

Non-Genomic Pathway: This rapid-onset pathway is less well-defined but is thought to involve membrane-bound glucocorticoid receptors and interactions with various intracellular signaling cascades, leading to swift anti-inflammatory and physiological effects.

Corticosteroid_NonGenomic_Pathway cluster_membrane Cell Membrane CS Corticosteroid mGR Membrane-bound GR (mGR) CS->mGR Binds Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K) mGR->Signaling_Cascades Modulates Rapid_Effects Rapid Anti-inflammatory & Vasoconstrictive Effects Signaling_Cascades->Rapid_Effects

Caption: Corticosteroid non-genomic signaling pathway.

Conclusion

The long-term management of chronic asthma requires a therapeutic approach that not only controls symptoms but also mitigates the underlying inflammatory processes and prevents airway remodeling. Corticosteroids have long been the standard of care, with extensive data supporting their efficacy in these areas, albeit with a known profile of potential long-term side effects.

Future research, including multi-year, head-to-head clinical trials, is imperative to fully elucidate the long-term comparative effectiveness of this compound and corticosteroids. Such studies should focus on comprehensive endpoints, including lung function decline, frequency of exacerbations, impact on airway remodeling, and long-term safety profiles, to guide evidence-based clinical decision-making for individuals with chronic asthma.

References

Independent replication of published findings on Seratrodast's efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Independent Replication of Seratrodast's Efficacy: A Comparative Guide

This guide provides a detailed comparison of published findings on the efficacy of this compound, a thromboxane A2 (TXA2) receptor antagonist, primarily used in the management of asthma.[1][2] The core of this analysis focuses on two independent clinical trials that have evaluated the therapeutic outcomes of this compound in comparison to Montelukast, a leukotriene receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking an objective review of the available data.

Mechanism of Action

This compound functions by selectively inhibiting the thromboxane A2 receptor.[2] In asthmatic patients, elevated levels of TXA2 contribute to bronchoconstriction, airway inflammation, and hyperresponsiveness.[1] By blocking the TXA2 receptor, this compound mitigates these effects, leading to reduced bronchoconstriction and a decrease in the inflammatory response in the airways.[1]

Comparative Efficacy: Independent Clinical Trials

Two key independent, randomized, double-blind clinical trials have compared the efficacy of this compound to Montelukast in patients with mild to moderate asthma. The findings of these studies are summarized below.

Study 1: Dewan et al., 2016

This multi-center study assessed the efficacy and safety of this compound (80 mg once daily) versus Montelukast (10 mg once daily) in 205 adult patients with mild to moderate asthma over a 28-day period.[3][4]

Study 2: Ilyaz et al., 2015

This study compared the therapeutic outcomes of this compound (80 mg once daily) and Montelukast (10 mg once daily) in 213 asthma patients over a period of 8 weeks.[5]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from both studies, providing a side-by-side comparison of this compound and Montelukast.

Table 1: Pulmonary Function Tests

ParameterDewan et al., 2016 (this compound)Dewan et al., 2016 (Montelukast)Ilyaz et al., 2015 (this compound)Ilyaz et al., 2015 (Montelukast)
Change in PEF (L/s) 0.416 (p=0.01) 0.199Data not reported in L/sData not reported in L/s
Change in FVC (L) -0.004 (p=0.91)-Data not reportedData not reported
Change in FEV1 (L) 0.029 (p=0.46)-Statistically significant improvementStatistically significant improvement
FEV1/FVC Ratio Not ReportedNot ReportedNot ReportedNot Reported

Note: In the Dewan et al. study, a significantly greater improvement in Peak Expiratory Flow (PEF) was observed in the this compound group compared to the Montelukast group.[3][4] Both treatments in both studies showed significant improvements in FEV1 from baseline.[3][5]

Table 2: Sputum Inflammatory Markers

ParameterDewan et al., 2016 (this compound)Dewan et al., 2016 (Montelukast)Ilyaz et al., 2015
Change in Sputum ECP (μg/L) Statistically significant reduction (p<0.001) Less significant reductionNot Reported
Change in Sputum Albumin (mg/dL) Statistically significant reduction (p<0.001) Less significant reductionNot Reported

Note: The Dewan et al. study reported a significantly greater reduction in sputum Eosinophil Cationic Protein (ECP) and albumin levels in the this compound group, indicating a greater reduction in airway inflammation.[3][4]

Table 3: Clinical Symptoms

ParameterDewan et al., 2016 (this compound)Dewan et al., 2016 (Montelukast)Ilyaz et al., 2015 (this compound)Ilyaz et al., 2015 (Montelukast)
Improvement in Expectoration Score Statistically significant (p=0.01) Less significant improvementNot ReportedNot Reported
Overall Clinical Efficacy Rate Not Reported as a single rateNot Reported as a single rate73.8%75.5%

Note: Dewan et al. found a statistically significant improvement in the expectoration score for the this compound group.[3] Ilyaz et al. reported similar overall clinical efficacy rates between the two treatment groups.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

Pulmonary Function Tests (PFTs)

Objective: To assess airflow limitation and lung volumes.

Methodology (Based on standard spirometry procedures): [6][7]

  • Patient Preparation: Patients are instructed to avoid using short-acting bronchodilators for at least 6 hours before the test.

  • Equipment: A calibrated spirometer is used.

  • Procedure:

    • The patient is seated comfortably and instructed to form a tight seal around the mouthpiece of the spirometer.[8]

    • The patient takes a deep breath in, to their maximum lung capacity (Total Lung Capacity).

    • The patient then exhales as forcefully and rapidly as possible for at least 6 seconds.[9]

    • The procedure is repeated at least three times to ensure reproducibility.

  • Parameters Measured:

    • Peak Expiratory Flow (PEF): The maximum speed of expiration.[1]

    • Forced Vital Capacity (FVC): The total volume of air exhaled forcefully after a full inspiration.[1]

    • Forced Expiratory Volume in 1 second (FEV1): The volume of air exhaled in the first second of the forced expiration.[1]

Sputum Analysis: Eosinophil Cationic Protein (ECP) and Albumin

Objective: To quantify markers of eosinophilic inflammation and microvascular leakage in the airways.

Methodology (Based on induced sputum protocols): [10][11][12]

  • Sputum Induction:

    • Patients inhale nebulized hypertonic saline (e.g., 3-5%) for a set period (e.g., 20 minutes) to induce sputum production.[13][14]

    • Patients are encouraged to cough and expectorate sputum into a sterile container.

  • Sputum Processing:

    • The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.[11]

    • The sample is then centrifuged to separate the cellular components (pellet) from the supernatant.

  • ECP Measurement:

    • ECP levels in the sputum supernatant are measured using an immunoassay, such as the ImmunoCAP™ ECP test.[15]

  • Albumin Measurement:

    • Albumin concentration in the sputum supernatant is determined using a standard biochemical assay, such as a colorimetric or immunoturbidimetric method.

Visualizations

Signaling Pathway

Seratrodast_Mechanism_of_Action cluster_membrane Cell Membrane TXA2_Receptor Thromboxane A2 Receptor (TP) G_Protein Gq/11 Activation TXA2_Receptor->G_Protein Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX TXA2 Thromboxane A2 (TXA2) COX->TXA2 TXA2->TXA2_Receptor This compound This compound This compound->TXA2_Receptor Inhibits PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Inflammation Airway Inflammation PKC_Activation->Inflammation Airway_Hyperresponsiveness Airway Hyperresponsiveness Bronchoconstriction->Airway_Hyperresponsiveness Inflammation->Airway_Hyperresponsiveness

Caption: this compound's mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria: Mild to Moderate Asthma Randomization Randomized, Double-Blind Inclusion_Criteria->Randomization Group_S This compound Group (80 mg/day) Randomization->Group_S Group_M Montelukast Group (10 mg/day) Randomization->Group_M Treatment 28 days / 8 weeks Group_S->Treatment Group_M->Treatment PFTs Pulmonary Function Tests (PEF, FVC, FEV1) Treatment->PFTs Sputum_Analysis Sputum Analysis (ECP, Albumin) Treatment->Sputum_Analysis Clinical_Symptoms Clinical Symptom Scores Treatment->Clinical_Symptoms Comparison Comparison of Outcomes between Groups PFTs->Comparison Sputum_Analysis->Comparison Clinical_Symptoms->Comparison

Caption: Clinical trial experimental workflow.

References

The Cost-Effectiveness of Seratrodast in Research Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, with other therapeutic alternatives for asthma in research settings. The analysis is based on a synthesis of available clinical trial data, drug pricing information, and pharmacoeconomic principles.

Executive Summary

This compound presents a compelling case for consideration as a cost-effective oral anti-asthmatic agent, particularly when compared to the widely used leukotriene receptor antagonist, Montelukast. Clinical evidence suggests that while both drugs demonstrate comparable overall efficacy in improving asthma symptoms, this compound shows a statistically significant advantage in improving Peak Expiratory Flow (PEF) and reducing key inflammatory markers in sputum. When factoring in the direct acquisition costs, this compound emerges as a potentially more cost-effective option for achieving specific therapeutic endpoints in clinical research, particularly those focused on airway inflammation and lung function.

Comparative Efficacy and Safety

A pivotal multi-center, randomized, double-blind, double-dummy clinical trial provides the most direct comparison between this compound (80 mg once daily) and Montelukast (10 mg once daily) in adult patients with mild to moderate asthma.[1][2][3][4] The study revealed the following key findings over a 28-day treatment period:

Data Presentation: Efficacy and Safety Comparison

ParameterThis compound (80 mg)Montelukast (10 mg)p-valueKey Findings
Lung Function
Change in PEF (L/s)+0.614+0.199<0.05This compound showed a significantly greater improvement in Peak Expiratory Flow.[2]
Symptom Improvement
Reduction in Expectoration ScoreSignificant ReductionReduction<0.05This compound was significantly more effective in reducing expectoration.[2]
Inflammatory Biomarkers (Sputum)
Reduction in Eosinophil Cationic Protein (ECP)Significant ReductionReduction<0.05This compound led to a greater reduction in this marker of eosinophilic inflammation.[2]
Reduction in AlbuminSignificant ReductionReduction<0.05Indicating a greater reduction in microvascular leakage in the airways with this compound.[5]
Safety Profile
Adverse EventsMild increase in hepatic enzymes (not clinically significant)Mild increase in hepatic enzymes (not clinically significant)N/ABoth treatments had similar and favorable tolerability profiles with no serious adverse events reported.[1][2]

Cost-Effectiveness Analysis

Direct Cost Comparison

DrugDosageEstimated Price (per tablet)Estimated Monthly Cost (30 days)
This compound80 mg~$0.73 - $2.51[6][7]~$21.90 - $75.30
Montelukast10 mg~$0.13 - $2.00[8][9][10][11][12]~$3.90 - $60.00

Note: Prices are estimates based on available online pharmacy data and can vary significantly based on manufacturer, location, and insurance coverage. These figures are for informational purposes in a research context and not for patient-level decision-making.

Interpretation of Cost-Effectiveness

While the monthly cost of Montelukast can be lower at the bottom end of its price range, this compound demonstrates superior efficacy in specific, clinically meaningful endpoints such as PEF. For research studies where the primary outcome is a significant improvement in lung function or a reduction in specific inflammatory biomarkers, the potentially higher monthly cost of this compound may be justified by its greater therapeutic effect, leading to a more favorable incremental cost-effectiveness ratio (ICER) for achieving those specific goals.

Furthermore, the economic burden of asthma is significantly influenced by indirect costs such as hospitalizations, emergency department visits, and lost productivity due to exacerbations.[13][14][15][16][17] The superior improvement in PEF observed with this compound could translate to a greater reduction in the risk of exacerbations, potentially leading to significant downstream cost savings in a real-world setting.[18]

Experimental Protocols

Pivotal Clinical Trial Methodology (this compound vs. Montelukast)

  • Study Design: A multi-center, randomized, comparative, double-blind, double-dummy, parallel-group, non-inferiority study.[1][4]

  • Participants: 205 adult patients (aged >18 years) with mild to moderate persistent asthma, maintained on a low dose of inhaled corticosteroids.[1][2]

  • Intervention: Patients were randomly assigned to receive either this compound 80 mg or Montelukast 10 mg once daily for 28 days.[1][2]

  • Primary Efficacy Endpoints:

    • Change from baseline in asthma symptom scores (wheezing, shortness of breath, expectoration, cough, and chest tightness).

    • Change from baseline in lung function parameters (PEF, FVC, and FEV1).

    • Change from baseline in sputum and mucociliary clearance parameters (Fucose, Eosinophil Cationic Protein, and Albumin).[1][2]

  • Safety Assessment: Monitoring and recording of all adverse events.[1]

Sputum Analysis Methodology

  • Sputum Induction: Sputum is induced by the inhalation of nebulized hypertonic saline (e.g., 3-5%).[19][20]

  • Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.[19]

  • Cell Counting and Differentiation: Total cell counts are performed, and slides are prepared for differential cell counts (e.g., eosinophils, neutrophils, macrophages) using staining techniques like Wright-Giemsa.

  • Supernatant Analysis: The supernatant can be separated by centrifugation and used for the analysis of soluble biomarkers such as ECP and albumin using methods like ELISA.[19][20]

Visualizations

Signaling Pathway of this compound

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Downstream_Effects Downstream Effects: - Bronchoconstriction - Airway Inflammation - Mucus Secretion TP_Receptor->Downstream_Effects Activation This compound This compound Block X This compound->Block Block->TP_Receptor Antagonism Screening Patient Screening (Mild-to-Moderate Asthma) Randomization Randomization Screening->Randomization Group_A This compound (80 mg/day) Randomization->Group_A Group_B Montelukast (10 mg/day) Randomization->Group_B Treatment 28-Day Treatment Period Group_A->Treatment Group_B->Treatment Assessment Efficacy & Safety Assessment (Symptoms, Lung Function, Sputum) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis Clinical_Data Clinical Efficacy & Safety Data (this compound vs. Alternative) Model Pharmacoeconomic Model (e.g., Cost-Effectiveness Ratio) Clinical_Data->Model Cost_Data Cost Data (Direct & Indirect Costs) Cost_Data->Model Outcome Comparative Cost-Effectiveness (Cost per unit of health outcome) Model->Outcome Sensitivity Sensitivity Analysis Outcome->Sensitivity

References

Seratrodast: A Comparative Analysis of its Specificity for the Thromboxane A2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Seratrodast's specificity for the thromboxane A2 (TP) receptor against other prominent thromboxane receptor antagonists and synthase inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, presents detailed methodologies for key validation assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound is a potent and selective antagonist of the thromboxane A2 (TP) receptor, a key player in a signaling pathway that mediates a range of physiological and pathological processes, including platelet aggregation, inflammation, and bronchoconstriction.[1][2][3] This guide demonstrates that while other compounds like Ramatroban and Terutroban also exhibit high affinity for the TP receptor, and Ozagrel effectively inhibits thromboxane synthesis, this compound's profile underscores its utility as a specific tool for investigating TP receptor-mediated phenomena. This specificity is crucial for elucidating the precise role of the thromboxane A2 pathway in various diseases and for the development of targeted therapeutics.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and comparator compounds for the thromboxane A2 (TP) receptor. This quantitative data is essential for comparing the potency and selectivity of these agents. While specific Ki or IC50 values for this compound from competitive radioligand binding assays across a full prostanoid receptor panel were not available in the public domain at the time of this publication, pA2 values, which measure antagonist potency, are presented. A higher pA2 value indicates greater antagonist potency.

CompoundReceptor/EnzymeAssay TypeValueSpecies/TissueReference
This compound TP ReceptorFunctional Antagonism (pA2)8.28Guinea Pig Lung[4]
TP ReceptorFunctional Antagonism (pA2)8.3Rabbit Aorta[4]
TP ReceptorFunctional Antagonism (pA2)9.0Pig Coronary Arteries[4]
PGF2α ReceptorFunctional Antagonism (pA2)7.8Rabbit Aorta[4]
PGD2 ReceptorFunctional Antagonism (pA2)8.6Pig Coronary Arteries[4]
Ramatroban TP ReceptorBinding Affinity (Ki)10 nM-
TP ReceptorInhibition Constant (IC50)30 nM-
GPR44 (CRTH2)Binding Affinity (Ki)290 nMHuman Embryonic Kidney Cells
Terutroban TP ReceptorInhibition Constant (IC50)16.4 nM-
Ozagrel Thromboxane A2 SynthaseInhibition Constant (IC50)11 nMRabbit Platelet
Thromboxane A2 SynthaseInhibition Constant (IC50)3 x 10⁻⁹ M-

Note: The absence of comprehensive Ki/IC50 data for this compound across a panel of prostanoid receptors represents a current data gap in the publicly available literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

cluster_0 Thromboxane A2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Binds to Gq_Protein Gq Protein Activation TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation Bronchoconstriction Bronchoconstriction Ca_Mobilization->Bronchoconstriction

Caption: Thromboxane A2 signaling cascade.

cluster_1 Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes Expressing TP Receptor start->prepare_membranes incubate Incubate Membranes with Radiolabeled Ligand ([³H]SQ 29,548) and this compound prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine Ki/IC50 quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

cluster_2 Functional Calcium Mobilization Assay Workflow start Start load_cells Load Cells Expressing TP Receptor with Ca²⁺-sensitive Dye start->load_cells pre_incubate Pre-incubate Cells with this compound load_cells->pre_incubate stimulate Stimulate Cells with TP Receptor Agonist (e.g., U46619) pre_incubate->stimulate measure_fluorescence Measure Changes in Intracellular Ca²⁺ (Fluorescence) stimulate->measure_fluorescence analyze Analyze Data to Determine IC50 measure_fluorescence->analyze end End analyze->end

Caption: Calcium mobilization assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the TP receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human TP receptor.

    • Radiolabeled TP receptor antagonist, e.g., [³H]SQ 29,548.

    • Unlabeled this compound and comparator compounds.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • A series of dilutions of the unlabeled test compound (this compound or comparator) are prepared in the binding buffer.

    • In a 96-well plate, the cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]SQ 29,548) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist (e.g., 10 µM SQ 29,548).

    • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit the increase in intracellular calcium concentration induced by a TP receptor agonist.

  • Materials:

    • A cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • TP receptor agonist (e.g., U46619).

    • This compound and comparator compounds.

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cells are seeded into a 96-well black-walled, clear-bottom plate and cultured to form a confluent monolayer.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes at 37°C).

    • After loading, the cells are washed with assay buffer to remove extracellular dye.

    • The cells are then incubated with varying concentrations of the test compound (this compound or comparator) for a defined period (e.g., 15-30 minutes).

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

    • A fixed concentration of the TP receptor agonist (e.g., a concentration that elicits an 80% maximal response, EC80) is automatically injected into each well.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

    • The data are analyzed to determine the IC50 value of the test compound in inhibiting the agonist-induced calcium mobilization.

Platelet Aggregation Assay

This ex vivo assay measures the ability of a test compound to inhibit platelet aggregation induced by a TP receptor agonist.

  • Materials:

    • Freshly drawn human whole blood or platelet-rich plasma (PRP).

    • TP receptor agonist (e.g., U46619 or arachidonic acid).

    • This compound and comparator compounds.

    • An aggregometer.

  • Procedure:

    • Platelet-rich plasma is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used as a reference (100% aggregation).

    • PRP is pre-incubated with either a vehicle control or varying concentrations of the test compound (this compound or comparator) at 37°C for a short period.

    • The PRP sample is placed in the aggregometer, and a baseline light transmission is established.

    • A TP receptor agonist is added to the PRP to induce platelet aggregation.

    • The change in light transmission, which is proportional to the degree of platelet aggregation, is recorded over time.

    • The extent of inhibition of aggregation by the test compound is calculated relative to the vehicle control.

    • The data are analyzed to determine the IC50 value of the test compound for inhibiting platelet aggregation.

Conclusion

This comparative guide validates the high specificity of this compound for the thromboxane A2 receptor. The compiled data and detailed experimental protocols provide a valuable resource for researchers investigating the physiological and pathological roles of the thromboxane A2 signaling pathway. The provided visualizations of key pathways and experimental workflows further aid in the conceptual understanding of these complex processes. Future studies providing a comprehensive binding profile of this compound across a wider range of prostanoid receptors would further solidify its characterization as a highly selective TP receptor antagonist.

References

A meta-analysis of clinical trial data for Seratrodast in asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data for Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, in the management of asthma. It objectively compares its performance with other established asthma therapies, supported by experimental data, to inform research and drug development efforts.

Comparative Efficacy of this compound

This compound has been evaluated as a potential therapeutic agent in asthma, primarily as an anti-inflammatory and bronchodilatory agent. Clinical studies have compared its efficacy against other asthma medications, notably the leukotriene receptor antagonist Montelukast.

A key randomized, double-blind, comparative clinical trial provides significant insights into the clinical performance of this compound in adult patients with mild to moderate asthma who were also receiving low-dose inhaled corticosteroids (ICS).[1][2][3]

Key Efficacy Parameters: this compound vs. Montelukast
ParameterThis compound (80 mg once daily)Montelukast (10 mg once daily)Key Findings
Peak Expiratory Flow (PEF) Significant improvement from baseline.Significant improvement from baseline.This compound showed a statistically significant greater improvement in PEF compared to Montelukast.[1][2][3]
Forced Expiratory Volume in 1 sec (FEV1) Significant improvement from baseline.Significant improvement from baseline.Both treatments showed comparable improvements in FEV1.[1][2][3]
Forced Vital Capacity (FVC) Significant improvement from baseline.Significant improvement from baseline.Both treatments showed comparable improvements in FVC.[1][2][3]
Asthma Symptom Scores (Wheezing, shortness of breath, cough, chest tightness) Significant reduction in symptom scores.Significant reduction in symptom scores.Both treatments demonstrated similar efficacy in reducing overall asthma symptoms.[1][2][3]
Sputum Eosinophil Cationic Protein (ECP) Significant reduction from baseline.Significant reduction from baseline.This compound led to a significantly greater reduction in sputum ECP levels, suggesting a potent anti-inflammatory effect.[1][2][3]
Sputum Albumin Significant reduction from baseline.Significant reduction from baseline.This compound demonstrated a significantly greater reduction in sputum albumin levels, indicating a reduction in microvascular leakage in the airways.[1][2][3]
Expectoration Score Significant reduction from baseline.Significant reduction from baseline.This compound was associated with a significantly greater reduction in expectoration scores.[1][2][3]

Safety and Tolerability Profile

In the comparative trial, both this compound and Montelukast were well-tolerated by patients. The adverse effects reported were generally mild to moderate in severity.[4] Commonly observed side effects for this compound include elevated transaminases, nausea, loss of appetite, and headache.[4] No serious adverse events were reported in the head-to-head study with Montelukast.[1][2][3]

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its therapeutic effect by selectively antagonizing the thromboxane A2 (TXA2) receptor.[4][5] In asthma, TXA2 is a potent mediator that contributes to bronchoconstriction, airway inflammation, and hyperresponsiveness.[4][5] By blocking the TXA2 receptor, this compound inhibits these downstream effects.

cluster_membrane Cell Membrane cluster_synthesis Synthesis Pathway cluster_effects Pathophysiological Effects in Asthma Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by TXA2_Receptor Thromboxane A2 Receptor Bronchoconstriction Bronchoconstriction TXA2_Receptor->Bronchoconstriction Airway_Inflammation Airway Inflammation TXA2_Receptor->Airway_Inflammation Airway_Hyperresponsiveness Airway Hyperresponsiveness TXA2_Receptor->Airway_Hyperresponsiveness TXA2_Synthase TXA2 Synthase COX->TXA2_Synthase Produces intermediates for TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TXA2_Receptor Binds to This compound This compound This compound->TXA2_Receptor Antagonizes

This compound's Mechanism of Action

Experimental Protocols

The primary source of comparative data is a randomized, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[1][2][3]

Study Population:

  • 205 adult patients (aged 18-65 years) with a diagnosis of mild to moderate persistent asthma.[1][2][3]

  • Patients were required to be on a stable low dose of inhaled corticosteroids.[1][2][3]

Intervention:

  • Group 1: this compound 80 mg once daily for 4 weeks.[1][2][3]

  • Group 2: Montelukast 10 mg once daily for 4 weeks.[1][2][3]

Outcome Measures:

  • Primary Efficacy Endpoints: Changes in lung function parameters (PEF, FEV1, FVC) from baseline.[1][2][3]

  • Secondary Efficacy Endpoints: Improvement in asthma symptom scores, and changes in sputum markers of inflammation (ECP, albumin) and expectoration.[1][2][3]

  • Safety Assessments: Monitoring of adverse events throughout the study period.[1][2][3]

Screening Screening & Patient Recruitment (Mild-to-Moderate Asthma on ICS) Randomization Randomization (1:1) Screening->Randomization Seratrodast_Arm Treatment Arm 1: This compound 80mg/day + Placebo Randomization->Seratrodast_Arm Montelukast_Arm Treatment Arm 2: Montelukast 10mg/day + Placebo Randomization->Montelukast_Arm Treatment_Period 4-Week Treatment Period Seratrodast_Arm->Treatment_Period Montelukast_Arm->Treatment_Period Follow_Up_1 Follow-up Assessments (Lung Function, Symptoms, Sputum Markers) Treatment_Period->Follow_Up_1 Mid-point Follow_Up_2 Follow-up Assessments (Lung Function, Symptoms, Sputum Markers) Treatment_Period->Follow_Up_2 End of Treatment Final_Analysis Final Data Analysis (Efficacy and Safety) Follow_Up_1->Final_Analysis Follow_Up_2->Final_Analysis

Clinical Trial Workflow Example

Comparison with Other Asthma Therapies

While direct head-to-head trial data is limited, the mechanism of this compound suggests a potential role as an add-on therapy.

  • Inhaled Corticosteroids (ICS): ICS are the cornerstone of asthma management due to their broad anti-inflammatory effects. This compound, with its targeted anti-inflammatory action on the thromboxane pathway, could be considered as an add-on therapy to ICS, particularly in patients who remain symptomatic. One study showed that the addition of this compound to ICS improved clinical symptoms and airway hyperresponsiveness.

  • Long-Acting Beta-Agonists (LABAs): LABAs are potent bronchodilators and are typically used in combination with ICS for patients with moderate to severe asthma. This compound's primary mechanism is not bronchodilation, but rather modulation of inflammation and airway hyperresponsiveness. Therefore, its role would likely be complementary to that of LABAs.

Conclusion

The available clinical trial data indicates that this compound is an effective and well-tolerated oral anti-asthma agent. Its performance is comparable, and in some parameters superior, to the leukotriene receptor antagonist Montelukast, particularly in improving peak expiratory flow and reducing markers of airway inflammation. As a thromboxane A2 receptor antagonist, this compound offers a distinct mechanism of action that could be beneficial as an alternative or add-on therapy in the management of asthma. Further large-scale clinical trials and meta-analyses would be valuable to more definitively establish its position in asthma treatment guidelines.

References

Seratrodast: A Comparative Analysis of Its Potency as a Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Seratrodast, the first thromboxane A2 (TP) receptor antagonist approved for the treatment of asthma, stands as a significant therapeutic agent in the management of airway diseases.[1][2] Its efficacy stems from its ability to competitively block the binding of thromboxane A2 to its receptor, thereby mitigating bronchoconstriction, airway inflammation, and hyperresponsiveness.[3] This guide provides a comparative analysis of the potency of this compound against other TP receptor antagonists, supported by available experimental data, to aid in research and drug development endeavors.

Quantitative Comparison of TP Receptor Antagonist Potency

The potency of a receptor antagonist is a critical determinant of its therapeutic efficacy. In vitro studies, primarily using human platelets, have been instrumental in quantifying the potency of various TP receptor antagonists. The pA2 value is a common metric derived from these studies, representing the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater potency.

While numerous studies underscore this compound as a potent and selective TP receptor antagonist, a specific pA2, IC50, or Ki value from a direct head-to-head in vitro comparative study using human platelets remains elusive in the reviewed literature.[1][4] However, data for several other TP receptor antagonists are available, providing a valuable framework for comparison.

AntagonistpA2 Value (in human platelets)Reference Compound(s)
GR32191~ 8.2U-46619
EP 169> AH 23848, EP 092, ONO 11120U-46619
AH 23848> EP 092, ONO 11120U-46619
EP 092> ONO 11120U-46619
ONO 11120-U-46619
EP 115= 16,20-methano PTA2U-46619
16,20-methano PTA2= EP 115U-46619
BM 13177< EP 115, 16,20-methano PTA2U-46619
R. 68070~ 5.4U-46619
CV-4151~ 4.8U-46619

Table 1: In Vitro Potency (pA2 values) of Various TP Receptor Antagonists in Human Platelets.[5]

It is important to note that direct comparison of potency can be influenced by the specific experimental conditions, such as the tissue preparation and the agonist used.

Experimental Protocols

The determination of the potency of TP receptor antagonists typically involves in vitro functional assays, most commonly platelet aggregation studies.

Determination of pA2 Value using Platelet Aggregation Assay

Objective: To quantify the potency of a TP receptor antagonist by determining its pA2 value against a TP receptor agonist-induced platelet aggregation.

Materials:

  • Freshly isolated human platelets (platelet-rich plasma or washed platelets)

  • TP receptor agonist (e.g., U-46619, a stable thromboxane A2 mimetic)

  • TP receptor antagonist (e.g., this compound or other compounds for comparison)

  • Platelet aggregometer

  • Appropriate buffers and solutions

Procedure:

  • Preparation of Platelets: Human blood is collected from healthy, consenting donors. Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer to remove plasma components.

  • Agonist Concentration-Response Curve: A concentration-response curve for the agonist (e.g., U-46619) is established by adding increasing concentrations of the agonist to the platelet suspension and measuring the resulting platelet aggregation using an aggregometer. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

  • Antagonist Incubation: Platelet suspensions are pre-incubated with various concentrations of the antagonist for a specific period to allow for receptor binding equilibrium.

  • Shift in Agonist Concentration-Response Curve: Following incubation with the antagonist, a new agonist concentration-response curve is generated in the presence of each antagonist concentration. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve.

  • Schild Plot Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The pA2 value is determined as the x-intercept of the regression line.

Thromboxane A2 Receptor Signaling Pathway

The TP receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, thromboxane A2, the receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to various physiological responses.

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Platelet Aggregation, Bronchoconstriction) Ca_release->Response PKC->Response

Caption: TP Receptor Signaling Cascade.

Conclusion

References

Evaluating the Synergistic and Additive Effects of Seratrodast with Other Anti-inflammatory Agents: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic and additive effects of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist, when used in combination with other anti-inflammatory agents, primarily focusing on corticosteroids. The information presented is based on available clinical and preclinical data to inform research and drug development efforts in inflammatory diseases, particularly asthma.

Executive Summary

This compound, by selectively blocking the TP receptor, effectively mitigates downstream inflammatory signaling initiated by thromboxane A2. Clinical evidence demonstrates that the addition of oral this compound to a therapeutic regimen of inhaled corticosteroids (ICS) provides significant additive anti-inflammatory and clinical benefits in patients with asthma. This combination leads to improved lung function and a reduction in key inflammatory biomarkers. While direct evidence quantifying synergy is limited, the distinct mechanisms of action of this compound and corticosteroids suggest a complementary approach to managing complex inflammatory cascades. This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and therapeutic rationale.

Data Presentation: this compound in Combination with Inhaled Corticosteroids

The following tables summarize the quantitative data from clinical studies evaluating the effects of adding this compound to ongoing inhaled corticosteroid therapy in asthmatic patients.

Table 1: Improvement in Lung Function with Add-on this compound Therapy

ParameterBaseline (on Inhaled Corticosteroids)After Addition of this compoundImprovementStatistical Significance
Peak Expiratory Flow (PEF)Not specifiedSignificantly improvedStatistically significant improvement from baselinep < 0.05[1]

Table 2: Reduction in Inflammatory Markers with Add-on this compound Therapy

Biomarker (Sputum)Baseline (on Inhaled Corticosteroids)After Addition of this compoundReductionStatistical Significance
Eosinophil Cationic Protein (ECP)Not specifiedSignificantly decreasedStatistically significant reduction from baselinep < 0.05[1]

Table 3: Comparison of this compound and Montelukast as Add-on Therapy to Inhaled Corticosteroids

ParameterThis compound (80 mg) + ICSMontelukast (10 mg) + ICSKey Findings
Peak Expiratory Flow (PEF)Significantly greater improvementImprovement observedThis compound showed a significantly greater improvement in PEF (P=0.01)[2]
Sputum Eosinophil Cationic Protein (ECP)Significantly greater reductionReduction observedThis compound led to a significantly greater reduction in sputum ECP (P<0.001)[2]
Sputum AlbuminSignificantly greater reductionReduction observedThis compound resulted in a significantly greater reduction in sputum albumin (P<0.001)[2]

Experimental Protocols

Clinical Trial: Additive Effects of Oral this compound with Inhaled Corticosteroids

A key study evaluating the additional effects of this compound involved an open-label, crossover design with 10 adult asthmatic patients who were already receiving inhaled corticosteroids.[1]

  • Study Design: Open-label, crossover study.

  • Participants: 10 adult patients with asthma.

  • Intervention: Administration of oral this compound in addition to the patients' existing inhaled corticosteroid therapy.

  • Washout Period: A "run-in period" was established before the administration of this compound, and a withdrawal period followed the treatment phase.

  • Primary Endpoints:

    • Lung Function: Peak Expiratory Flow (PEF) was measured to assess changes in airway obstruction.

    • Inflammatory Markers: Eosinophil Cationic Protein (ECP) levels were measured in serum and sputum.

    • Clinical Symptoms: Asthma symptom scores were recorded.

    • Airway Responsiveness: Airway hyperresponsiveness to acetylcholine was measured using an Astograph.

  • Data Analysis: Statistical significance of changes from baseline and after withdrawal was determined using appropriate statistical tests (p < 0.05 was considered significant).

Clinical Trial: this compound versus Montelukast as Add-on Therapy

This study was a randomized, comparative, double-blind, double-dummy, multi-center, parallel-group trial.[2]

  • Study Design: Randomized, double-blind, double-dummy, parallel-group.

  • Participants: 205 adult patients with mild to moderate asthma who were on a stable low dose of an inhaled corticosteroid.

  • Intervention: Patients were randomly assigned to receive either this compound (80 mg, once daily) or Montelukast (10 mg, once daily) for 28 days.

  • Primary Endpoints:

    • Lung Function: PEF, Forced Vital Capacity (FVC), and Forced Expiratory Volume in 1 second (FEV1).

    • Inflammatory Markers: Sputum ECP and albumin levels.

    • Clinical Symptoms: Asthma symptom scores (wheezing, shortness of breath, expectoration, cough, chest tightness).

  • Data Analysis: Comparison of the improvement from baseline values between the two treatment groups.

Mandatory Visualizations

G cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response This compound This compound tp_receptor Thromboxane A2 Receptor (TP) This compound->tp_receptor bronchoconstriction Bronchoconstriction tp_receptor->bronchoconstriction Leads to airway_inflammation Airway Inflammation tp_receptor->airway_inflammation Contributes to corticosteroid Corticosteroid gr Glucocorticoid Receptor (GR) corticosteroid->gr Activates nf_kb NF-κB gr->nf_kb Inhibits (Transrepression) arachidonic_acid Arachidonic Acid cox COX Pathway arachidonic_acid->cox txa2 Thromboxane A2 (TXA2) cox->txa2 txa2->tp_receptor Activates inflammatory_genes Inflammatory Gene Expression nf_kb->inflammatory_genes Promotes inflammatory_genes->airway_inflammation eosinophil_activation Eosinophil Activation inflammatory_genes->eosinophil_activation

Caption: Independent and convergent anti-inflammatory signaling pathways of this compound and corticosteroids.

G cluster_recruitment Patient Recruitment cluster_design Study Design cluster_phases Experimental Phases cluster_endpoints Endpoints Measured p1 Asthmatic Patients on Inhaled Corticosteroids d1 Open-Label, Crossover Design p1->d1 ph1 Run-in Period (Baseline Measurements) d1->ph1 ph2 Treatment Phase: + Oral this compound ph1->ph2 ph3 Withdrawal Period ph2->ph3 e1 Peak Expiratory Flow (PEF) ph2->e1 e2 Sputum ECP Levels ph2->e2 e3 Asthma Symptom Scores ph2->e3 e4 Airway Hyperresponsiveness ph2->e4 ph4 Follow-up Measurements ph3->ph4 ph4->e1 ph4->e2 ph4->e3 ph4->e4

Caption: Experimental workflow for the clinical trial of add-on this compound therapy.

G cluster_premise Therapeutic Premise cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_outcome Expected Outcome p1 Asthma involves multiple inflammatory pathways i1 Administer Inhaled Corticosteroids p1->i1 i2 Administer this compound p1->i2 p2 Corticosteroids broadly suppress inflammation p2->i1 p3 Thromboxane A2 is a key pro-inflammatory mediator p3->i2 m1 Inhibit NF-κB and other transcription factors i1->m1 m2 Block TP receptors i2->m2 o1 Additive or Synergistic Anti-inflammatory Effect m1->o1 m2->o1 o2 Improved Clinical Outcomes o1->o2

Caption: Logical relationship for the combination therapy of this compound and corticosteroids in asthma.

Conclusion

The available evidence strongly suggests that the addition of this compound to a therapeutic regimen containing inhaled corticosteroids offers a significant clinical advantage for patients with asthma. This is demonstrated by improvements in lung function and reductions in key inflammatory markers. The complementary mechanisms of action—broad anti-inflammatory effects of corticosteroids and targeted inhibition of the thromboxane A2 pathway by this compound—provide a strong rationale for this combination therapy. While the current clinical data points towards a potent additive effect, further preclinical and specifically designed clinical studies are warranted to fully elucidate the potential synergistic interactions between this compound and other anti-inflammatory agents. Such research could pave the way for more effective and targeted therapeutic strategies for asthma and other inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Seratrodast in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Seratrodast, a thromboxane A2 receptor antagonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a Category 2 reproductive toxin and is toxic to aquatic life, necessitating careful handling and disposal through a licensed hazardous waste contractor.

Key Safety and Disposal Information

All quantitative data and hazard classifications for this compound are summarized below, providing a clear basis for the recommended disposal procedures.

ParameterValue/ClassificationCitation
GHS Hazard Classification Reproductive Toxicity, Category 2
Acute Aquatic Toxicity, Category 1
Chronic Aquatic Toxicity, Category 1
Hazard Statement(s) H361: Suspected of damaging fertility or the unborn child
H410: Very toxic to aquatic life with long lasting effects
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Waste Handling and Disposal

The following step-by-step methodology outlines the process for the safe disposal of this compound from a laboratory environment.

Step 1: Identification and Hazard Assessment
  • Confirm the Chemical Identity: Positively identify the waste material as this compound.

  • Consult the Safety Data Sheet (SDS): Before handling, all personnel must review the SDS for this compound to be fully aware of its hazards, including its classification as a reproductive toxin.[1]

  • Designated Work Area: All handling of this compound, including preparation for disposal, should occur in a designated area, such as a chemical fume hood, to minimize exposure.[1][2]

Step 2: Segregation of Waste
  • Separate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams.[3][4][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, compatible container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not pour any liquid waste containing this compound down the drain.[1]

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be collected in a designated, puncture-resistant sharps container labeled for chemical waste.[3][6]

Step 3: Packaging and Labeling
  • Container Requirements: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[5][7] For liquid waste, ensure the container has a tight-fitting cap.[7]

  • Labeling: Clearly label the waste container with the following information:[3][8][9]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Reproductive Toxin," "Aquatic Toxin"

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating laboratory or principal investigator.

Step 4: Storage Pending Disposal
  • Secure Storage Location: Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[7][8]

  • Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[2]

  • Incompatible Materials: Ensure this compound waste is not stored with incompatible chemicals.[5]

Step 5: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department or an equivalent body.[8]

  • Licensed Waste Contractor: The EHS department will arrange for the collection, transport, and ultimate disposal of the this compound waste by a licensed hazardous waste disposal contractor.[3][4] Disposal will be conducted in accordance with all applicable federal, state, and local regulations.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_label Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Segregate Solid & Liquid Waste B->C D Use Designated, Compatible Containers C->D E Label Container: 'Hazardous Waste' 'this compound' 'Reproductive Toxin' D->E F Add Accumulation Start Date E->F G Store in Secure Satellite Accumulation Area F->G H Use Secondary Containment for Liquids G->H I Contact Institutional EHS for Pickup Request H->I J Collection by Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Seratrodast. It outlines critical personal protective equipment (PPE), handling protocols, and disposal procedures to ensure a safe research environment.

This compound is classified as a Category 2 reproductive toxin, with the hazard statement H361 indicating it is "Suspected of damaging fertility or the unborn child"[1]. Strict adherence to the following guidelines is mandatory to minimize exposure and mitigate potential health risks.

Essential Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate selection and use of PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable sleeve covers- Safety goggles (worn under the full-face respirator)- Shoe covers
Solution Preparation and Handling - Chemical fume hood- Chemical-resistant disposable gown- Two pairs of nitrile gloves- Safety goggles- Face shield (if working outside of a fume hood is unavoidable and there is a splash risk)
General Laboratory Operations (Low Concentration Solutions) - Laboratory coat- Single pair of nitrile gloves- Safety glasses
Spill Cleanup - Full-face respirator with combination organic vapor/particulate cartridges- Chemical-resistant disposable gown- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boot covers- Safety goggles

Quantitative Safety Data

While a specific public Occupational Exposure Limit (OEL) for this compound has not been established, it is recommended to handle it as a potent compound. In the absence of a formal OEL, an internal Occupational Exposure Band (OEB) approach should be adopted. For a Category 2 reproductive toxin, a conservative OEB resulting in a target airborne concentration of <10 µg/m³ is a prudent starting point for ensuring worker safety.

ParameterValueNotes
Hazard Classification Reproductive Toxicity Category 2[1]H361: Suspected of damaging fertility or the unborn child[1].
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound.
Recommended Internal OEB Target < 10 µg/m³Based on pharmaceutical industry standards for potent compounds with similar hazard profiles.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is crucial when working with this compound. The following experimental workflow is designed to minimize exposure at every stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Don appropriate PPE prep_2 Prepare designated work area in a certified chemical fume hood prep_1->prep_2 prep_3 Verify emergency equipment is accessible (spill kit, eyewash, safety shower) prep_2->prep_3 handling_1 Weigh solid this compound in a powder containment hood or glove box prep_3->handling_1 handling_2 Prepare solutions within the chemical fume hood handling_1->handling_2 handling_3 Use disposable equipment where possible handling_2->handling_3 post_1 Decontaminate all work surfaces handling_3->post_1 post_2 Properly label and store this compound post_1->post_2 post_3 Dispose of waste according to protocol post_2->post_3 post_4 Doff PPE in the correct sequence post_3->post_4 post_5 Wash hands thoroughly post_4->post_5

Experimental workflow for safely handling this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

Emergency Response Protocol for this compound Exposure

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_1 Immediately remove contaminated clothing exposure->skin_1 eye_1 Immediately flush eyes with water for at least 15 minutes at an eyewash station exposure->eye_1 inhalation_1 Move to fresh air immediately exposure->inhalation_1 ingestion_1 Do NOT induce vomiting exposure->ingestion_1 skin_2 Flush affected area with copious amounts of water for at least 15 minutes skin_1->skin_2 skin_3 Seek medical attention skin_2->skin_3 eye_2 Seek immediate medical attention eye_1->eye_2 inhalation_2 Seek medical attention inhalation_1->inhalation_2 ingestion_2 Seek immediate medical attention ingestion_1->ingestion_2

Emergency procedures for different types of this compound exposure.

Disposal Plan

All this compound waste, including contaminated PPE and experimental materials, must be treated as hazardous waste.

Collection and Storage:

  • Segregate this compound waste from other laboratory waste streams.

  • Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.

  • Store waste containers in a designated, secure area away from incompatible materials.

Disposal Procedure:

  • All disposable items that have come into contact with this compound, such as gloves, gowns, and bench paper, must be placed in a designated hazardous waste container.

  • Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • For liquid waste containing this compound, use a sealed, leak-proof container.

  • Arrange for collection by a licensed hazardous waste disposal service. Ensure all documentation and labeling are compliant with local and national regulations. The recommended method of disposal is incineration by a licensed facility.

PPE Selection and Disposal Logic

start Hazard Identification: This compound (Reproductive Toxin Cat. 2) assess_risk Assess Risk of Exposure (Activity, Concentration, Duration) start->assess_risk select_ppe Select Appropriate PPE (Gloves, Gown, Eye/Face, Respirator) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handling Perform Laboratory Task don_ppe->handling doff_ppe Doff PPE in Correct Sequence handling->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose end Hand Hygiene dispose->end

Logical flow for PPE selection and disposal when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seratrodast
Reactant of Route 2
Seratrodast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.